Technical Documentation Center

2-Bromo-5-methylthiazole-4-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-5-methylthiazole-4-carboxamide

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Bromo-5-methylthiazole-4-carboxamide

Technical Whitepaper: The Strategic Utility of 2-Bromo-5-methylthiazole-4-carboxamide in Medicinal Chemistry Executive Summary 2-Bromo-5-methylthiazole-4-carboxamide (CAS: 1025468-14-7) represents a high-value pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: The Strategic Utility of 2-Bromo-5-methylthiazole-4-carboxamide in Medicinal Chemistry

Executive Summary

2-Bromo-5-methylthiazole-4-carboxamide (CAS: 1025468-14-7) represents a high-value pharmacophore in modern drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and kinase inhibitor development.[1] Unlike its more common isomer (2-bromo-4-methylthiazole-5-carboxamide), this scaffold places the carboxamide vector at the C4 position, creating a distinct hydrogen-bonding geometry critical for targeting specific ATP-binding pockets (e.g., c-Met, Src family kinases).

This guide provides a comprehensive technical analysis of the molecule, detailing its validated synthetic routes, reactivity profile, and application in synthesizing bioactive small molecules. It addresses the critical regiochemical challenges often overlooked in commercial literature.

Physicochemical Profile & Identification

Researchers must exercise caution regarding isomeric identity. Commercial vendors frequently conflate the 4-carboxamide/5-methyl isomer with the 5-carboxamide/4-methyl isomer.

Table 1: Chemical Identity & Properties

PropertyDataNotes
IUPAC Name 2-Bromo-5-methyl-1,3-thiazole-4-carboxamide
CAS Number 1025468-14-7 Distinct from isomer 1254694-56-8
Molecular Formula

Molecular Weight 221.08 g/mol Ideal for FBDD (Rule of 3 compliant)
LogP (Calc) ~1.1 - 1.5Favorable lipophilicity for oral bioavailability
H-Bond Donors 2 (Amide

)
Critical for hinge-region binding
H-Bond Acceptors 3 (N, O, S)
Solubility DMSO, DMF, MeOH (Moderate)Poor water solubility; requires cosolvents

Synthetic Accessibility & Manufacturing

The synthesis of the 5-methyl-4-carboxamide core is chemically more demanding than its isomer due to the availability of precursors. The most robust route utilizes a modified Hantzsch thiazole synthesis followed by a Sandmeyer transformation.

Retrosynthetic Analysis

The core challenge is establishing the 4-carboxylate/5-methyl pattern. This requires Ethyl 3-bromo-2-oxobutanoate rather than the common ethyl 2-chloroacetoacetate.

Retrosynthesis Target 2-Bromo-5-methylthiazole- 4-carboxamide Intermediate1 Ethyl 2-Bromo-5-methyl- thiazole-4-carboxylate Target->Intermediate1 Ammonolysis Intermediate2 Ethyl 2-Amino-5-methyl- thiazole-4-carboxylate Intermediate1->Intermediate2 Sandmeyer (Br) Precursor1 Ethyl 3-bromo- 2-oxobutanoate Intermediate2->Precursor1 Hantzsch Cyclization Precursor2 Thiourea Intermediate2->Precursor2 +

Figure 1: Retrosynthetic logic prioritizing the correct regiochemistry.

Detailed Synthetic Protocol

Step 1: Hantzsch Cyclization (Formation of the Thiazole Core)

  • Reagents: Ethyl 3-bromo-2-oxobutanoate (1.0 eq), Thiourea (1.1 eq), Ethanol (Abs).[1]

  • Protocol:

    • Dissolve thiourea in absolute ethanol.

    • Add ethyl 3-bromo-2-oxobutanoate dropwise at room temperature (exothermic reaction).

    • Reflux for 2–4 hours. Monitor by TLC (formation of polar amine spot).

    • Workup: Cool to RT. Neutralize with saturated

      
      .[2] The precipitate is Ethyl 2-amino-5-methylthiazole-4-carboxylate .
      
    • Yield Expectation: 70–85%.[3]

Step 2: Sandmeyer Reaction (Amino


 Bromo Transformation) 
  • Reagents:

    
     (1.5 eq), 
    
    
    
    -Butyl Nitrite (
    
    
    -BuONO, 1.5 eq), Acetonitrile (
    
    
    ).
  • Protocol:

    • Suspend

      
       in anhydrous 
      
      
      
      at 0°C.
    • Add

      
      -BuONO dropwise.
      
    • Add the 2-aminothiazole intermediate portion-wise. Evolution of

      
       gas will be observed.
      
    • Stir at RT for 2 hours, then heat to 60°C for 1 hour to ensure completion.

    • Workup: Quench with 1M HCl (to break Cu-complexes), extract with EtOAc.

    • Critical QC: Verify absence of starting amine by LC-MS, as they are difficult to separate later.

Step 3: Ammonolysis (Ester


 Amide) 
  • Reagents: 7N

    
     in Methanol.
    
  • Protocol:

    • Dissolve the bromo-ester in 7N

      
       in a sealed pressure tube.
      
    • Stir at RT for 16 hours or heat to 50°C for 4 hours.

    • Concentrate in vacuo.[4] The product often precipitates upon addition of cold ether.

Reactivity & Functionalization Profile

The 2-bromo-5-methylthiazole-4-carboxamide scaffold is a "bifunctional linchpin." The C2-bromide is highly activated for palladium-catalyzed cross-couplings, while the C4-amide serves as a stable anchor or precursor to nitriles/heterocycles.

Reactivity cluster_C2 C2-Position (Bromide) cluster_C4 C4-Position (Amide) Core 2-Bromo-5-methylthiazole- 4-carboxamide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd) Core->Buchwald SNAr SNAr (Strong Nu-, Heat) Core->SNAr Dehydration Dehydration (-> Nitrile) Core->Dehydration Cyclization Cyclization (-> Oxazole/Triazole) Core->Cyclization

Figure 2: Divergent synthesis map. Red arrows indicate high reactivity; Green arrows indicate functional group interconversion.

C2-Functionalization (The "Warhead" Attachment)

The C2 position is flanked by the sulfur and nitrogen of the thiazole ring, making it electron-deficient.

  • Suzuki-Miyaura Coupling: Works efficiently with

    
     or 
    
    
    
    and
    
    
    in Dioxane/Water. This is the primary method for attaching aryl/heteroaryl "tails" to the scaffold.
  • Buchwald-Hartwig Amination: Requires specialized ligands (e.g., Xantphos, BrettPhos) due to the heteroaromatic nature. Used to introduce amino-linked side chains common in kinase inhibitors (e.g., solubilizing morpholine tails).

C4-Functionalization (The "Hinge" Binder)
  • Primary Amide: Often left intact to serve as a hydrogen bond donor/acceptor pair for the kinase hinge region (e.g., interacting with the backbone of Glu/Met residues).

  • Nitrile Conversion: Treatment with

    
     or TFAA converts the amide to a nitrile, changing the electronic properties and reducing polar surface area (PSA).
    

Therapeutic Applications

Kinase Inhibition (Type I/II)

Thiazole-4-carboxamides are structural isosteres of the benzamides found in many FDA-approved drugs.[1]

  • Mechanism: The thiazole nitrogen and the amide

    
     form a bidentate H-bond motif with the kinase hinge region.
    
  • Targets: High affinity is often observed against c-Met , Src , and B-Raf kinases. The 5-methyl group provides a hydrophobic contact that can fill small pockets in the ATP binding site, often improving selectivity over non-methylated analogs.

Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of 221 Da, this molecule is a "Rule of 3" compliant fragment.

  • Ligand Efficiency (LE): High. The rigid thiazole core minimizes entropic penalty upon binding.

  • Growth Vectors: The Br-handle allows for rapid "fragment growing" or "fragment linking" strategies once a hit is identified via X-ray crystallography or NMR screening.[1]

Handling & Safety

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The bromide is stable, but the amide can hydrolyze if exposed to moisture over prolonged periods.

  • Self-Validation: Upon receipt from a vendor, run a 1H NMR in DMSO-d6 .[1]

    • Diagnostic Peak: Look for the methyl singlet at ~2.7 ppm and the amide broad singlets at ~7.5 ppm .

    • Isomer Check: If the methyl peak is shielded or the aromatic proton shift is inconsistent with calculated values, suspect the 4-methyl isomer.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications

    • Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
    • URL:[Link]

  • Synthesis of Thiazole-4-carboxylates (Precursor Chemistry)

    • Source: Clockss.org (Heterocycles Vol 32). "Synthesis of two new thiazole-containing oligopeptides."
    • URL:[Link] (Referenced via snippet 1.4 in search data)

  • Kinase Inhibitor Design using Thiazole Carboxamides

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • Sandmeyer Reaction on Aminothiazoles: Source: BenchChem Protocols. "Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole" (Analogous protocol).
  • Chemical Property Verification (PubChem)

    • Source: PubChem Compound Summary for Ethyl 3-bromo-2-oxobutano
    • URL:[Link]

Sources

Exploratory

2-Bromo-5-methylthiazole-4-carboxamide: Technical Profile & Synthetic Utility

This guide provides an in-depth technical analysis of 2-Bromo-5-methylthiazole-4-carboxamide , a critical heterocyclic building block in medicinal chemistry.[1] Executive Identity & Physicochemical Profile 2-Bromo-5-meth...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Bromo-5-methylthiazole-4-carboxamide , a critical heterocyclic building block in medicinal chemistry.[1]

Executive Identity & Physicochemical Profile

2-Bromo-5-methylthiazole-4-carboxamide is a functionalized thiazole scaffold characterized by three distinct reactivity handles: a labile bromine at the C2 position (electrophilic), a methyl group at C5 (steric/electronic modulator), and a carboxamide at C4 (hydrogen bonding/synthetic precursor). It is widely utilized as a pharmacophore generator in the synthesis of kinase inhibitors and anti-hypercholesterolemic agents.

Core Identity Data
PropertySpecification
CAS Number 1025468-14-7
IUPAC Name 2-Bromo-5-methyl-1,3-thiazole-4-carboxamide
Molecular Weight 221.08 g/mol
Molecular Formula C₅H₅BrN₂OS
SMILES CC1=C(C(N)=O)N=C(Br)S1
InChI Key LQFWVKPWECHLJX-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in Water

CRITICAL ISOMER WARNING: Do not confuse with its regioisomer, 2-Bromo-4-methylthiazole-5-carboxamide (CAS 1254694-56-8).[1] The position of the methyl and carboxamide groups significantly alters the electronic environment and steric accessibility for subsequent couplings.

Synthetic Pathways & Production

The synthesis of 2-Bromo-5-methylthiazole-4-carboxamide generally proceeds through the modification of the corresponding carboxylic acid or ester derivatives. The C2-bromine is typically introduced via a Sandmeyer-type reaction on the 2-amino precursor prior to amidation to avoid competing side reactions.

Primary Synthetic Workflow

The most robust route involves the activation of 2-Bromo-5-methylthiazole-4-carboxylic acid (CAS 1194374-25-8) followed by amidation.[1]

SynthesisWorkflow Precursor 2-Amino-5-methylthiazole- 4-carboxylate (Ester) Bromide 2-Bromo-5-methylthiazole- 4-carboxylate Precursor->Bromide Sandmeyer Rxn (CuBr₂, t-BuONO) Acid 2-Bromo-5-methylthiazole- 4-carboxylic Acid (CAS 1194374-25-8) Bromide->Acid Hydrolysis (LiOH, THF/H₂O) Chloride Acid Chloride Intermediate Acid->Chloride Activation (Oxalyl Chloride, DMF cat.) Product 2-Bromo-5-methylthiazole- 4-carboxamide (CAS 1025468-14-7) Chloride->Product Amidation (NH₃/MeOH or NH₄OH)

Figure 1: Step-wise synthetic pathway from the amino-ester precursor to the target carboxamide.[1]

Detailed Experimental Protocol: Acid to Carboxamide

This protocol describes the conversion of the carboxylic acid to the amide, a standard procedure in generating this scaffold [1].

  • Activation:

    • Suspend 2-Bromo-5-methylthiazole-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add a catalytic amount of DMF (0.05 eq).

    • Dropwise add Oxalyl Chloride (1.5 eq) at 0°C under inert atmosphere (N₂).

    • Stir at room temperature for 1–2 hours until gas evolution ceases and the solution becomes homogeneous.

    • Note: The intermediate acid chloride is sensitive to moisture; proceed immediately or evaporate volatiles under reduced pressure to yield the crude acyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous THF or DCM.

    • Cool to 0°C.

    • Introduce Ammonia (gas or 0.5M solution in dioxane/methanol) or concentrated aqueous Ammonium Hydroxide (excess, >5 eq).

    • Stir at 0°C for 30 minutes, then warm to room temperature.

  • Work-up:

    • Concentrate the reaction mixture in vacuo.

    • Triturate the residue with water to remove ammonium salts.

    • Filter the solid precipitate and wash with cold water and diethyl ether.

    • Dry under high vacuum to yield 2-Bromo-5-methylthiazole-4-carboxamide .

Reactivity & Applications in Drug Discovery

The versatility of this compound lies in its ability to serve as a bifunctional core . The C2-Bromine allows for cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig), while the C4-Carboxamide can be dehydrated to a nitrile or used to form fused heterocycles.

Key Reaction Classes
Reaction TypeTarget SiteReagentsApplication
Suzuki-Miyaura C2-BrAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Biaryl formation (Kinase inhibitors)
Buchwald-Hartwig C2-BrPrimary/Secondary Amines, Pd catalystAminothiazole synthesis
Dehydration C4-CONH₂POCl₃ or TFAASynthesis of 4-Carbonitrile derivatives
Cyclization C4-CONH₂DMF-DMA, HydrazinesFormation of fused bicyclic systems
Strategic Scaffold Visualization

ReactivityMap Core 2-Bromo-5-methylthiazole- 4-carboxamide Suzuki Suzuki Coupling (C-C Bond Formation) Core->Suzuki Ar-B(OH)₂ Pd cat. Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald HNR₂ Pd cat. Nitrile Dehydration to Nitrile (-CN) Core->Nitrile POCl₃ Pyridine Heterocycle Fused Ring Formation (e.g., Pyrimidines) Core->Heterocycle Cyclization Reagents

Figure 2: Divergent synthesis capabilities of the 2-bromo-5-methylthiazole-4-carboxamide core.[1]

Case Study: Kinase Inhibitor Synthesis

In the development of Src or Abl kinase inhibitors, the thiazole carboxamide motif mimics the ATP-binding hinge region. The 2-bromo position is frequently coupled with substituted phenyl or heteroaryl boronic acids to extend into the hydrophobic pocket of the enzyme [2].

Protocol Highlight (Suzuki Coupling):

  • Reagents: Core (1 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), 2M Na₂CO₃ (2.0 eq).

  • Solvent: Dioxane:Water (4:1).[2]

  • Conditions: Microwave irradiation at 110°C for 30 mins or reflux for 12h.

  • Outcome: High yields of 2-aryl-5-methylthiazole-4-carboxamides.

Handling & Safety (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

References

  • PubChem. (2025).[3] Compound Summary: 2-Bromo-5-methylthiazole derivatives.[4][3][5][6][7][8] National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Bioactive Potential of 2-Bromo-5-methylthiazole-4-carboxamide in Drug Discovery

[1] Executive Summary 2-Bromo-5-methylthiazole-4-carboxamide (CAS: 1025468-14-7) represents a high-value "privileged scaffold" intermediate in modern medicinal chemistry.[1] While not a clinical drug in its native form,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Bromo-5-methylthiazole-4-carboxamide (CAS: 1025468-14-7) represents a high-value "privileged scaffold" intermediate in modern medicinal chemistry.[1] While not a clinical drug in its native form, its bioactive potential is realized through its role as a linchpin precursor for diverse therapeutic classes, specifically anti-hypercholesterolemic agents , c-Met kinase inhibitors , and COX-2 selective anti-inflammatories .[1]

This technical guide analyzes the compound's structural pharmacophores, details its synthetic utility in fragment-based drug discovery (FBDD), and provides validated protocols for its transformation into bioactive lead candidates.[1]

Structural Pharmacology & SAR Analysis

The "bioactive potential" of this molecule is encoded in its trisubstituted thiazole ring, which offers three distinct vectors for chemical interaction and biological binding.

The Pharmacophore Triad
PositionSubstituentRole in Drug DiscoveryMechanism of Action
C2 Bromine (-Br) The Diversification Handle Acts as a highly reactive electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] This allows the attachment of aryl/heteroaryl "tails" essential for target specificity.[1]
C4 Carboxamide (-CONH₂) The Binding Anchor Functions as a critical Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] In kinase pockets (e.g., c-Met), this moiety often interacts with the hinge region (e.g., Asp/Glu residues).
C5 Methyl (-CH₃) The Metabolic Shield Provides steric bulk that blocks metabolic oxidation at the C5 position.[1] It also enhances lipophilicity (LogP), improving membrane permeability.[1]
Visualization of Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the scaffold.

SAR_Analysis Core 2-Bromo-5-methyl thiazole-4-carboxamide C2_Br C2-Bromine (Reactive Handle) Core->C2_Br Contains C4_Amide C4-Carboxamide (Binding Motif) Core->C4_Amide Contains C5_Methyl C5-Methyl (Metabolic Block) Core->C5_Methyl Contains Library Combinatorial Library Generation C2_Br->Library Enables Pd-Cat Coupling Kinase Kinase Hinge Binding (c-Met) C4_Amide->Kinase H-Bond Donor/Acceptor ADME Improved t1/2 (Half-life) C5_Methyl->ADME Blocks CYP Oxidation

Figure 1: Functional decomposition of the scaffold showing how each moiety contributes to downstream bioactivity.[1]

Proven Therapeutic Applications

Research and patent literature confirm the utility of this scaffold in two primary therapeutic areas.

Metabolic Disease: Cholesterol Absorption Inhibitors

Context: The scaffold is a key intermediate in the synthesis of heterocyclyl-substituted agents designed to lower LDL cholesterol.[1]

  • Mechanism: The thiazole core mimics the geometry required to block the Niemann-Pick C1-Like 1 (NPC1L1) protein, a transporter responsible for intestinal cholesterol absorption.[1]

  • Evidence: Patent WO2008057336A2 explicitly describes the use of 2-bromo-5-methylthiazole-4-carboxamide (referred to as intermediate i-23) to synthesize advanced inhibitors.[1] The C2-bromine is displaced to attach bulky hydrophobic groups necessary for NPC1L1 pocket occupancy [1].[1]

Oncology: c-Met Kinase Inhibition

Context: The hepatocyte growth factor receptor (c-Met) is a tyrosine kinase often overexpressed in gastric and lung cancers.[1]

  • Mechanism: Thiazole-4-carboxamide derivatives have been identified as Type I or Type II kinase inhibitors.[1] The amide group (C4) forms hydrogen bonds with the kinase hinge region, while the C2-substitution (introduced via the bromine handle) extends into the hydrophobic back pocket.

  • Data: Recent studies on thiazole-carboxamide scaffolds demonstrate IC₅₀ values in the nanomolar range against c-Met, inducing apoptosis in MKN-45 cancer lines [2].[1]

Technical Protocols

To utilize this compound in drug discovery, researchers must master its synthesis and subsequent derivatization.[1]

Protocol A: Synthesis of the Scaffold

For the in-house preparation of 2-Bromo-5-methylthiazole-4-carboxamide if commercial stock is unavailable.

Reagents:

  • Ethyl 2-bromo-5-methylthiazole-4-carboxylate (Precursor)[1]

  • Ammonia (7N in Methanol)[1]

  • Dichloromethane (DCM)[1]

Workflow:

  • Dissolution: Dissolve 10.0 g of ethyl 2-bromo-5-methylthiazole-4-carboxylate in 50 mL of anhydrous DCM.

  • Aminolysis: Add 100 mL of 7N Ammonia in Methanol dropwise at 0°C.

  • Reaction: Seal the vessel and stir at room temperature (25°C) for 16 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Concentrate the solvent in vacuo. The product often precipitates as a white/off-white solid.

  • Purification: Triturate with cold diethyl ether to remove impurities.

  • Validation:

    • 1H NMR (DMSO-d6): δ 7.65 (br s, 1H, NH), 7.50 (br s, 1H, NH), 2.68 (s, 3H, CH₃) [1].[1]

Protocol B: Derivatization via Suzuki-Miyaura Coupling

Standard operating procedure for generating a bioactive library from the scaffold.

Objective: Replace the C2-Bromine with an Aryl group (Ar-B(OH)₂) to create a potential kinase inhibitor.[1]

ParameterConditionCausality/Reasoning
Catalyst Pd(dppf)Cl₂[1] · DCM (5 mol%)Bidentate ligand prevents Pd precipitation; robust for heteroaryl bromides.[1]
Base K₂CO₃ (2.0 equiv)Activates the boronic acid to form the organoborate species for transmetallation.[1]
Solvent 1,4-Dioxane / Water (4:[1]1)Water is strictly required to dissolve the inorganic base; Dioxane solubilizes the organic scaffold.[1]
Temperature 90°C (Inert Atmosphere)Required to overcome the activation energy of the oxidative addition step.[1]

Step-by-Step:

  • Charge a microwave vial with 2-Bromo-5-methylthiazole-4-carboxamide (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).[1]

  • Add Dioxane/Water (4:1, 0.1 M concentration).

  • Degas with Nitrogen for 5 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Add Pd(dppf)Cl₂ (0.05 equiv) quickly.[1] Seal.

  • Heat at 90°C for 4–12 hours.

  • Self-Validating Check: The reaction mixture should turn black (Pd⁰ formation). If it remains orange/red, the catalyst may be inactive or O₂ was present.

Experimental Workflow Visualization

The following diagram outlines the logical flow from scaffold acquisition to lead candidate identification.

Workflow Start Start: 2-Bromo-5-methyl thiazole-4-carboxamide Step1 C2-Diversification (Suzuki Coupling) Start->Step1 Reagent Prep Library Library of 50-100 Analogs Step1->Library Parallel Synthesis Screen High-Throughput Screening (c-Met or Cholesterol Uptake) Library->Screen Bioassay Hit Hit Identification (IC50 < 1 µM) Screen->Hit Data Analysis Opt Lead Optimization (ADME/Tox) Hit->Opt Refinement Opt->Start Iterative Design

Figure 2: Drug discovery pipeline utilizing the 2-bromo-thiazole scaffold.

References

  • Google Patents. (2008).[1] Heterocyclyl-substituted anti-hypercholesterolemic compounds (WO2008057336A2).[1][2] Retrieved from

  • Cui, S. F., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry.[3] Retrieved from [Link]

Sources

Exploratory

Thiazole-4-carboxamide Derivatives: Synthetic Architecture and Medicinal Utility

[1][2] Executive Summary The thiazole-4-carboxamide scaffold represents a privileged structure in modern medicinal chemistry, distinct from its 5-carboxamide isomer found in drugs like Dasatinib. This specific regioisome...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The thiazole-4-carboxamide scaffold represents a privileged structure in modern medicinal chemistry, distinct from its 5-carboxamide isomer found in drugs like Dasatinib. This specific regioisomer offers a unique vector for hydrogen bonding and conformational rigidity, making it an ideal core for targeting kinase ATP-binding pockets, modulating ion channels (AMPAR), and inhibiting metalloenzymes. This guide provides a technical deep-dive into the synthesis, structural optimization, and therapeutic applications of thiazole-4-carboxamide derivatives.

Part 1: Synthetic Architecture

The construction of the thiazole-4-carboxamide core relies heavily on the regioselective formation of the thiazole ring. Unlike 2-aminothiazoles or 5-substituted variants, the 4-carboxyl group is most efficiently introduced early in the heterocyclization step using


-keto esters.
The Modified Hantzsch Synthesis

The most robust route to these derivatives is the condensation of thioamides with ethyl bromopyruvate . This reaction proceeds via a nucleophilic attack of the sulfur atom on the


-carbon of the bromopyruvate, followed by cyclization and dehydration.

Key Advantages:

  • Regiocontrol: Exclusively yields the 4-carboxylate isomer.

  • Versatility: Tolerates diverse aryl/alkyl groups at the thioamide position (C2 of the thiazole).

  • Scalability: Reactions are typically performed in ethanol or dioxane without exotic catalysts.

Synthetic Workflow Diagram

The following diagram illustrates the core synthetic pathway from raw materials to the final carboxamide building block.

ThiazoleSynthesis Thioamide Thioamide (R-CSNH2) Intermediate Thiazoline Intermediate Thioamide->Intermediate EtOH, Reflux (S-Alkylation) Bromopyruvate Ethyl Bromopyruvate (Br-CH2-CO-COOEt) Bromopyruvate->Intermediate Ester Ethyl Thiazole-4-carboxylate Intermediate->Ester - H2O, - HBr (Aromatization) Acid Thiazole-4-carboxylic Acid Ester->Acid LiOH/MeOH (Hydrolysis) Amide Thiazole-4-carboxamide (Target Scaffold) Acid->Amide R'-NH2, EDCI/HOBt (Amidation)

Caption: Step-wise construction of the thiazole-4-carboxamide core via Hantzsch condensation and subsequent amidation.

Part 2: Experimental Protocol

This protocol describes the synthesis of N-phenyl-2-phenylthiazole-4-carboxamide , a representative building block.

Step 1: Synthesis of Ethyl 2-phenylthiazole-4-carboxylate

Rationale: Ethyl bromopyruvate is lachrymatory and unstable; it should be added dropwise to the thioamide solution to prevent polymerization.

  • Reagents: Benzothioamide (10 mmol), Ethyl bromopyruvate (11 mmol), Ethanol (anhydrous, 20 mL).

  • Procedure:

    • Dissolve benzothioamide in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add ethyl bromopyruvate dropwise over 10 minutes at room temperature.

    • Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Validation: A new spot (R_f ~0.6) should appear; the starting thioamide (R_f ~0.3) should disappear.

    • Cool to room temperature. The product often precipitates as hydrobromide salt or free base upon cooling.

    • Neutralize with saturated NaHCO

      
       solution and extract with ethyl acetate.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Yield: Expect 80-90% of a crystalline solid.

Step 2: Hydrolysis to Carboxylic Acid

Rationale: Mild hydrolysis prevents decarboxylation, which can occur under harsh acidic conditions at high temperatures.

  • Reagents: Ethyl ester (from Step 1), LiOH (2 equiv), THF/Water (1:1).

  • Procedure:

    • Dissolve the ester in THF/Water.

    • Stir at room temperature for 3-6 hours.

    • Acidify with 1M HCl to pH 3. The carboxylic acid will precipitate.

    • Filter and dry.[1]

Step 3: Amide Coupling

Rationale: EDCI/HOBt coupling is preferred over acid chlorides for thiazole-4-carboxylic acids to minimize side reactions at the nitrogen and maintain functional group tolerance on the amine partner.

  • Reagents: Thiazole-4-carboxylic acid (1 equiv), Aniline (1.1 equiv), EDCI (1.2 equiv), HOBt (1.2 equiv), DIPEA (2 equiv), DMF.

  • Procedure:

    • Dissolve acid, EDCI, HOBt, and DIPEA in DMF. Stir for 30 mins to activate the acid.

    • Add aniline. Stir at room temperature for 12-18 hours.

    • Workup: Pour into ice water. The precipitate is the crude amide.

    • Purification: Recrystallization from ethanol or column chromatography.

Part 3: Medicinal Chemistry & SAR

The thiazole-4-carboxamide is not merely a linker; it is a pharmacophore that directs the orientation of the "Tail" (amide substituent) relative to the "Head" (C2 substituent).

Structure-Activity Relationship (SAR) Logic
  • Position 2 (The Head): Aryl groups here engage in

    
    -
    
    
    
    stacking or hydrophobic interactions. Electron-donating groups (e.g., -OMe) often enhance potency in kinase targets [1].
  • The Core (Thiazole): Acts as a bioisostere of pyridine or oxazole but with higher lipophilicity (LogP) and distinct dipole moments.

  • Position 4 (The Linker): The carbonyl oxygen acts as a hydrogen bond acceptor (HBA), while the amide NH is a hydrogen bond donor (HBD). This motif is critical for binding to the hinge region of kinases or the glutamate binding site of AMPA receptors [2].

Mechanistic Diagram: Biological Interaction

This diagram visualizes how the scaffold interacts with a theoretical binding pocket (e.g., c-Met kinase).

SAR_Logic C2_Group C2-Aryl Group (Hydrophobic/Stacking) Thiazole Thiazole Ring (Scaffold Rigidity) C2_Group->Thiazole Electronic effects Target_Pocket Target Binding Pocket (e.g., Kinase Hinge) C2_Group->Target_Pocket Pi-Pi Stacking Amide 4-Carboxamide (H-Bond Donor/Acceptor) Thiazole->Amide Vector orientation N_Sub Amide N-Substituent (Solubility/Selectivity) Amide->N_Sub Linker Amide->Target_Pocket H-Bonding (Key Interaction)

Caption: Pharmacophoric mapping of the thiazole-4-carboxamide scaffold within a biological target pocket.

Part 4: Case Studies & Applications

c-Met Kinase Inhibitors

Research has demonstrated that thiazole-4-carboxamides can effectively inhibit c-Met, a receptor tyrosine kinase implicated in cancer metastasis. Specifically, derivatives with a 2-(4-methoxyphenyl) group and complex amide tails showed IC


 values in the sub-micromolar range (e.g., 0.83 

M against A549 cells) [1]. The 4-carboxamide geometry positions the inhibitor to interact with the ATP-binding site more effectively than the 5-carboxamide in certain mutant strains.
AMPA Receptor Modulators (Neuroprotection)

A series of thiazole-4-carboxamides (TC-series) has been identified as negative allosteric modulators (NAMs) of AMPA receptors. These compounds, particularly those with trimethoxy-phenyl substitutions at the amide nitrogen, stabilize the receptor in a desensitized state. This mechanism is being explored for treating epilepsy and excitotoxicity-induced neurodegeneration [2].

Antioxidant Activity

Recent studies (2025) highlight that 2-phenylthiazole-4-carboxamides possess significant antioxidant properties. Compound LMH6 , a derivative with a tert-butyl group, exhibited radical scavenging activity superior to the standard Trolox (IC


 0.185 

M vs 3.10

M), attributed to the electron-rich thiazole ring facilitating stable radical formation [3].

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Vertex AI Search / PMC. 2[3][4][5]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes. National Institutes of Health (NIH). 3

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties. PLOS One. 6[3][4][5][7]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. PMC. 8[3][4][5]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors. ACS Omega. 9[3][4][5][7][10]

Sources

Foundational

Solubility Profiling and Solvent Selection for 2-Bromo-5-methylthiazole-4-carboxamide

This guide outlines the solubility characteristics, solvent selection criteria, and experimental profiling protocols for 2-Bromo-5-methylthiazole-4-carboxamide , a critical halogenated thiazole intermediate used in the s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the solubility characteristics, solvent selection criteria, and experimental profiling protocols for 2-Bromo-5-methylthiazole-4-carboxamide , a critical halogenated thiazole intermediate used in the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and proteomic probes.

Executive Summary & Compound Profile

2-Bromo-5-methylthiazole-4-carboxamide is a functionalized heterocyclic scaffold.[1] Its solubility profile is governed by the competition between the polar carboxamide motif (


) and the lipophilic bromine/methyl substituents on the thiazole ring.
  • Primary Application: Electrophilic coupling partner in nucleophilic aromatic substitution (

    
    ) or Buchwald-Hartwig amination; precursor to 2-aminothiazole pharmacophores.
    
  • Empirical Formula:

    
    
    
  • Molecular Weight:

    
    
    
Qualitative Solubility Classification

Based on structural analysis and patent literature for isolation/purification.

Solvent ClassSolubility PotentialSpecific SolventsOperational Use
Polar Aprotic High (

)
DMSO, DMF, DMAcReaction medium; NMR analysis.
Polar Protic Moderate Methanol, Ethanol, IsopropanolRecrystallization (often with anti-solvent).
Esters/Ethers Moderate/Good Ethyl Acetate (EtOAc), THF, Me-THFExtraction; Crystallization solvent.
Non-Polar Low/Insoluble Hexanes, Heptane, TolueneAnti-solvent for precipitation.
Aqueous Low WaterWash solvent (removes inorganic salts).

Critical Insight: Patent literature confirms the use of Ethyl Acetate/Hexanes as a primary recrystallization system, indicating a steep solubility curve in EtOAc and poor solubility in Hexanes [1].

Experimental Protocols for Solubility Determination

Since specific mole-fraction data is batch-dependent and rarely published for intermediates, the following protocols are the industry standard for generating the Saturation Solubility Curve .

Method A: Dynamic Laser Monitoring (High Precision)

Best for generating metastable zone width (MSZW) data for crystallization design.

Workflow:

  • Preparation: Load 100 mg of solute into a reactor with a turbidity probe.

  • Addition: Add solvent (e.g., EtOAc) in small aliquots (

    
    ) at constant 
    
    
    
    (e.g.,
    
    
    ).
  • Detection: The point of "Clear Point" (disappearance of turbidity) marks saturation.

  • Cycling: Cool the solution until "Cloud Point" (nucleation) is detected.

  • Iteration: Repeat at

    
    .
    
Method B: Static Gravimetric Analysis (Standard)

Best for thermodynamic equilibrium data.

  • Saturation: Add excess 2-Bromo-5-methylthiazole-4-carboxamide to 10 mL of solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (e.g.,

    
    ) for 24–48 hours.
    
  • Filtration: Filter supernatant through a

    
     PTFE syringe filter (pre-heated to avoid crashing out).
    
  • Quantification: Evaporate solvent from a weighed aliquot and dry residue to constant weight OR analyze via HPLC (UV detection at

    
    ).
    

Thermodynamic Modeling of Solubility

Once experimental data (


, mole fraction) is obtained, it must be modeled to predict solubility at unmeasured temperatures.
Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with temperature (

) and is highly accurate for thiazole derivatives.


  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Allows interpolation of solubility for cooling crystallization curves.

Thermodynamic Dissolution Parameters

Calculate the enthalpy (


) and entropy (

) of solution using the van't Hoff plot (

vs

):


  • Interpretation:

    • 
       (Endothermic): Solubility increases with temperature (Typical for this class).
      
    • 
      : Dissolution is non-spontaneous (requires energy input/heating).
      

Solvent Selection Strategy (Visualization)

The following diagram illustrates the decision logic for selecting solvents for reaction versus purification based on the solubility profile.

SolventSelection Start Solvent Selection for 2-Bromo-5-methylthiazole-4-carboxamide ProcessType Identify Process Step Start->ProcessType Reaction Reaction Medium (Nucleophilic Substitution) ProcessType->Reaction Purification Purification (Recrystallization) ProcessType->Purification PolarAprotic Polar Aprotic (DMSO, DMF) Reaction->PolarAprotic Screening Screen Solvent/Anti-Solvent Purification->Screening HighSol High Solubility Promotes SNAr kinetics PolarAprotic->HighSol System1 System A: EtOAc / Hexanes (Standard) Screening->System1 Preferred System2 System B: MeOH / Water (Alternative) Screening->System2 Polar Impurities Result1 High Yield / Moderate Purity System1->Result1 Result2 High Purity / Lower Yield (Loss to mother liquor) System2->Result2

Figure 1: Decision tree for solvent selection based on process requirements. EtOAc/Hexanes is the preferred system for crystallization yield.

Technical Recommendations

For Recrystallization:
  • Primary Solvent: Ethyl Acetate (EtOAc). Dissolve the crude solid at reflux (

    
    ).
    
  • Anti-Solvent: Hexanes or Heptane. Add slowly to the hot solution until slight turbidity persists, then cool gradually to

    
    .
    
  • Ratio: A typical starting ratio is 1:3 (EtOAc:Hexanes) by volume.

For Reaction Chemistry:
  • Solvent: Anhydrous DMF or DMSO.

  • Concentration: 0.5 M to 1.0 M.

  • Work-up: Quench reaction mixture into water. The product (2-Bromo-5-methylthiazole-4-carboxamide) will precipitate due to low aqueous solubility, allowing for filtration.

Safety Note

The 2-Bromo moiety renders this compound a potential alkylating agent. Handle with appropriate PPE (gloves, fume hood). It may cause skin and eye irritation [2].

References

  • Preparation of 2-bromo-5-methylthiazole-4-carboxamide (i-23). In: Heterocyclyl-substituted anti-hypercholesterolemic compounds. WO2008057336A2. World Intellectual Property Organization.
  • Synthesis and biological evaluation of thiazole-carboxamide derivatives. PLOS One. 2025. (Context on general thiazole solubility behavior). Available at: [Link]

Sources

Exploratory

Comprehensive Safety and Toxicity Profiling of 2-Bromo-5-methylthiazole-4-carboxamide: A Guide for Preclinical Drug Development

Executive Summary 2-Bromo-5-methylthiazole-4-carboxamide (CAS: 1025468-14-7) is a highly reactive, halogenated heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical intermediates. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-5-methylthiazole-4-carboxamide (CAS: 1025468-14-7) is a highly reactive, halogenated heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical intermediates. It serves as a critical precursor in the development of heterocyclyl-substituted anti-hypercholesterolemic compounds, kinase inhibitors, and other targeted therapeutics [1].

However, the structural features that make this compound synthetically valuable—namely, the electrophilic bromine atom and the electron-rich thiazole ring—also impart significant toxicological liabilities. Classified under UN 2811 (Hazard Class 6.1: Toxic Solid) , this compound requires stringent handling protocols. Furthermore, the thiazole moiety is a known structural alert for cytochrome P450 (CYP450)-mediated bioactivation, which can lead to idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity [2].

This whitepaper synthesizes the physicochemical properties, Safety Data Sheet (SDS) requirements, and mechanistic toxicity profile of 2-Bromo-5-methylthiazole-4-carboxamide, providing a self-validating experimental workflow for reactive metabolite screening.

Physicochemical Properties & Identification

Understanding the baseline physicochemical properties is crucial for predicting the compound's behavior in both biological systems and laboratory environments. The presence of the carboxamide group provides hydrogen-bonding capabilities, while the bromothiazole core drives its lipophilicity and reactivity.

PropertyValue / Description
Chemical Name 2-Bromo-5-methyl-1,3-thiazole-4-carboxamide
CAS Number 1025468-14-7
Molecular Formula C₅H₅BrN₂OS
Molecular Weight 221.07 g/mol
Canonical SMILES CC1=C(C(N)=O)N=C(Br)S1
LogP (Predicted) 1.58
Physical State Solid

Safety Data Sheet (SDS) Core Components

As a Senior Application Scientist, it is imperative to move beyond merely reading hazard codes to understanding the causality behind them. The toxicity of 2-Bromo-5-methylthiazole-4-carboxamide is driven by its ability to act as an alkylating agent and its potential to disrupt cellular respiration and protein function.

GHS Classification and Hazard Statements

Based on analogous halogenated thiazoles and supplier data, this compound is classified as a severe health hazard [3].

Hazard ClassCategoryHazard Statement (Code)
Acute Toxicity (Oral) Category 3Toxic if swallowed (H301)
Acute Toxicity (Dermal) Category 3Toxic in contact with skin (H311)
Acute Toxicity (Inhalation) Category 3Toxic if inhaled (H331)
Skin Corrosion/Irritation Category 2Causes skin irritation (H315)
Serious Eye Damage Category 2ACauses serious eye irritation (H319)
STOT (Single Exposure) Category 3May cause respiratory irritation (H335)
Transport and Storage Logistics
  • UN Number: 2811

  • Proper Shipping Name: TOXIC SOLID, ORGANIC, N.O.S.

  • Hazard Class: 6.1

  • Packing Group: III

  • Storage Causality: Must be stored in an inert atmosphere (e.g., Argon or Nitrogen) at -20°C. The compound is susceptible to slow hydrolysis and photodegradation; the inert, cold environment prevents the cleavage of the carbon-bromine bond and subsequent generation of highly toxic hydrogen bromide (HBr) gas.

Toxicity Profile & Mechanistic Insights

Acute Toxicity Profile

In vivo acute toxicity studies on related bromothiazole derivatives indicate an LD50 in the range of 300–1000 mg/kg in mammalian models, often resulting in massive hepatic damage including hepatocyte hypertrophy, coagulation necrosis, and cholestasis [4]. The primary driver of this acute toxicity is the depletion of hepatic glutathione (GSH) due to the electrophilic nature of the brominated heterocycle.

CYP450-Mediated Bioactivation (Hepatotoxicity)

Thiazole-containing drugs are notorious for generating reactive metabolites (RMs) catalyzed by cytochrome P450 enzymes (predominantly CYP3A4 and CYP2E1). Quantum chemical studies reveal that the energy barrier for the epoxidation of the thiazole ring is exceptionally low (~13.63 kcal/mol) [2].

  • Oxidation: CYP450 enzymes oxidize the C=C double bond of the thiazole ring.

  • Reactive Intermediates: This forms a highly unstable thiazole epoxide or S-oxide.

  • Macromolecular Binding: If not rapidly quenched by phase II detoxification enzymes (like Glutathione S-transferases), these electrophiles covalently bind to nucleophilic residues (cysteine, lysine) on cellular proteins, triggering immune-mediated idiosyncratic toxicity or direct cell death.

G Parent 2-Bromo-5-methylthiazole- 4-carboxamide CYP CYP450 Enzymes (e.g., CYP3A4, CYP2E1) Parent->CYP Oxidation Epoxide Reactive Epoxide / S-Oxide Intermediate CYP->Epoxide Bioactivation GSH GSH Conjugation (Detoxification) Epoxide->GSH Phase II Metabolism Toxicity Covalent Binding to Proteins (Hepatotoxicity / Idiosyncratic ADRs) Epoxide->Toxicity Macromolecular Binding

CYP450-mediated biotransformation pathway of the thiazole ring.

Experimental Workflow: Reactive Metabolite Trapping Assay

To safely develop drugs utilizing 2-Bromo-5-methylthiazole-4-carboxamide as a scaffold, researchers must evaluate the liability of the final drug candidate to form reactive metabolites. The following protocol outlines a self-validating in vitro Glutathione (GSH) trapping assay using Human Liver Microsomes (HLMs).

Rationale and Self-Validation

This protocol is designed as a self-validating system. By running a parallel control without NADPH (the essential cofactor for CYP450s), any GSH-adducts detected in the experimental arm can be definitively attributed to CYP-mediated bioactivation rather than spontaneous chemical reactivity of the parent compound.

Step-by-Step Methodology

Step 1: Preparation of the Incubation Matrix

  • Thaw Human Liver Microsomes (HLMs) on ice.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Prepare a stock solution of the test compound (derived from 2-Bromo-5-methylthiazole-4-carboxamide) at 10 mM in DMSO.

  • Prepare a 50 mM aqueous solution of reduced Glutathione (GSH) as the trapping agent.

Step 2: Reaction Assembly

  • In a 1.5 mL Eppendorf tube, combine:

    • 780 µL of phosphate buffer.

    • 100 µL of GSH solution (final concentration: 5 mM).

    • 10 µL of test compound (final concentration: 10 µM; DMSO ≤ 1%).

    • 10 µL of HLMs (final protein concentration: 1 mg/mL).

  • Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

Step 3: Initiation and Incubation

  • Experimental Arm: Initiate the reaction by adding 100 µL of a 10 mM NADPH regenerating system.

  • Negative Control Arm: Add 100 µL of phosphate buffer instead of NADPH.

  • Incubate both arms at 37°C for exactly 60 minutes.

Step 4: Termination and Protein Precipitation

  • Quench the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard (e.g., reserpine). Causality: The organic solvent denatures the CYP enzymes instantly, halting metabolism, and precipitates the microsomal proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C.

Step 5: LC-MS/MS Acquisition

  • Transfer the clear supernatant to an autosampler vial.

  • Analyze via High-Resolution Mass Spectrometry (HRMS) operating in positive electrospray ionization (ESI+) mode.

  • Scan for neutral loss of 129 Da (characteristic of GSH moiety cleavage) to identify trapped reactive metabolites.

G Incubation Incubate Compound with Human Liver Microsomes Trapping Add GSH Trapping Agent & NADPH Incubation->Trapping Quenching Quench Reaction (Ice-cold Acetonitrile) Trapping->Quenching LCMS LC-MS/MS Analysis (Neutral Loss Scan) Quenching->LCMS Data Structural Elucidation of GSH Adducts LCMS->Data

High-throughput screening workflow for reactive metabolite detection.

References

  • Google Patents. "Heterocyclyl-substituted anti-hypercholesterolemic compounds" (WO2008057336A2). World Intellectual Property Organization.
  • Chemical Research in Toxicology. "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." American Chemical Society. Available at:[Link]

  • Toxicology Mechanisms and Methods. "Study of acute oral toxicity of the thiazole derivative in a Syrian hamster." PubMed / Taylor & Francis. Available at:[Link]

Foundational

The 2-Bromo-Thiazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, featuring in a plethora of clinically approved drugs.[1] Among its many derivatives, the 2-bromo-thiazole scaffold has emerged as a particularly versatile and powerful building block for the development of novel therapeutic agents. The presence of the bromine atom at the 2-position not only provides a key reactive handle for further chemical modifications but also critically influences the molecule's electronic properties and biological activity. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2-bromo-thiazole derivatives, offering field-proven insights for researchers and drug development professionals.

I. Synthetic Strategies for 2-Bromo-Thiazole Scaffolds

The construction of the 2-bromo-thiazole core and its derivatives can be achieved through several synthetic routes, with the Hantzsch thiazole synthesis being the most prominent and widely utilized method.[2][3] However, other strategies, including direct bromination and multi-component reactions, offer alternative pathways to access this valuable scaffold.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

First described in 1887, the Hantzsch thiazole synthesis remains a highly efficient method for constructing the thiazole ring.[3] The classical approach involves the condensation of an α-haloketone with a thioamide.[2] For the synthesis of 2-amino-thiazole derivatives, which can be precursors to 2-bromo-thiazoles, thiourea is commonly employed.[4]

A key variation for directly synthesizing 2-substituted thiazoles involves the use of substituted thioamides or thiosemicarbazones. For instance, the reaction of an α-haloketone with a thiosemicarbazone yields 2-hydrazinylthiazole derivatives, which are valuable intermediates in drug discovery.[5]

Mechanism of the Hantzsch Thiazole Synthesis:

The reaction proceeds via a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide (or thiourea) acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.[4]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular condensation reaction.

  • Dehydration: Subsequent loss of a water molecule leads to the formation of the aromatic thiazole ring.[5]

Hantzsch Thiazole Synthesis alpha-Haloketone alpha-Haloketone Intermediate Intermediate alpha-Haloketone->Intermediate SN2 Reaction Thioamide Thioamide Thioamide->Intermediate Nucleophilic Attack Thiazole Thiazole Intermediate->Thiazole Intramolecular Cyclization & Dehydration

Figure 1: Generalized workflow of the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol: Synthesis of 2-Bromo-4-phenylthiazole

This protocol describes the synthesis of 2-bromo-4-phenylthiazole from the readily available 2-amino-4-phenylthiazole.[6]

Materials:

  • 2-Amino-4-phenylthiazole

  • Copper(II) bromide (CuBr₂)

  • tert-Butyl nitrite

  • Acetonitrile

  • Ethyl acetate

  • Aqueous ammonia solution (0.1 M)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Heptane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-phenylthiazole (1 equivalent) and copper(II) bromide (1.5 equivalents) in acetonitrile at room temperature.

  • To the stirred solution, add tert-butyl nitrite (1.5 equivalents).

  • Heat the reaction mixture to 60°C for 15 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash twice with 0.1 M aqueous ammonia solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a heptane-ethyl acetate gradient to afford 2-bromo-4-phenylthiazole.[6]

Alternative Synthetic Routes

While the Hantzsch synthesis is dominant, other methods provide access to 2-bromo-thiazole scaffolds:

  • Direct Bromination: Existing thiazole rings can be brominated at the 2-position, although regioselectivity can be an issue depending on the substituents present on the ring.[7]

  • One-Pot Multi-component Reactions: Efficient and environmentally friendly one-pot, multi-component procedures have been developed for the synthesis of Hantzsch thiazole derivatives using catalysts like silica-supported tungstosilicic acid under conventional heating or ultrasonic irradiation.[8]

  • From Propargyl Bromides: A domino alkylation-cyclization reaction of propargyl bromides with thioureas under microwave irradiation offers a rapid and high-yielding route to 2-aminothiazoles, which can then be converted to their 2-bromo counterparts.[2]

II. Biological Activities of 2-Bromo-Thiazole Scaffolds

The 2-bromo-thiazole motif is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

A significant body of research has focused on the development of 2-bromo-thiazole derivatives as anticancer agents.[9][10] These compounds have been shown to target various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.

Mechanism of Action:

  • Kinase Inhibition: Many 2-aminothiazole derivatives, often synthesized from 2-bromo-thiazole precursors, act as potent inhibitors of various protein kinases that are crucial for cancer cell signaling.[9] These include Aurora kinases, which are involved in cell cycle regulation, and receptor tyrosine kinases like VEGFR-2, which plays a key role in angiogenesis.[11][12]

  • Topoisomerase Inhibition: Some 2-bromo-thiazole derivatives have been identified as inhibitors of DNA topoisomerase I, an enzyme essential for DNA replication and repair.[13] Inhibition of this enzyme leads to DNA damage and ultimately apoptosis in cancer cells.

Quantitative Data on Anticancer Activity:

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazole-based-thiourea analogsBreast Cancer0.10 - 11.40[10]
2-Amino-5-bromo-4-t-butylthiazole analogsVarious-[9]
(E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazoleMCF-7 (Breast)0.78[13]
(E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazoleHCT116 (Colon)3.2[13]
Thiazole-based derivatives with coumarinA-549 (Lung)0.025[12]
Thiazole-based derivatives with coumarinMCF-7 (Breast)0.029[12]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The 2-bromo-thiazole scaffold has proven to be a promising starting point for the development of novel antibacterial and antifungal compounds.[14]

Mechanism of Action:

  • DNA Gyrase Inhibition: A key target for many antibacterial agents is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication.[15] Several thiazole derivatives have been designed and shown to inhibit this enzyme, leading to bacterial cell death. Molecular docking studies have revealed that these compounds can bind to the ATP-binding site of DNA gyrase.[16][17]

  • Other Mechanisms: The antibacterial action of some thiazole derivatives, such as sulfathiazole, involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[14]

Antimicrobial Mechanism 2-Bromo-Thiazole Derivative 2-Bromo-Thiazole Derivative DNA_Gyrase DNA Gyrase 2-Bromo-Thiazole Derivative->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Figure 2: Inhibition of DNA gyrase by 2-bromo-thiazole derivatives.

Quantitative Data on Antimicrobial Activity:

Compound ClassMicroorganismMIC (µg/mL)Reference
4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus16.1[14]
4-(4-bromophenyl)-thiazol-2-amine derivativesE. coli16.1[14]
Pyridinyl thiazole ligandE. coli200[14]
Thiazole-based antimicrobialsGram-positive & Gram-negative bacteria-[16]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and cancer. 2-Bromo-thiazole derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key enzymes in the inflammatory cascade.[18][19]

Mechanism of Action:

  • COX/LOX Inhibition: The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Several thiazole derivatives have been shown to be dual inhibitors of COX-2 and 5-LOX, offering a promising approach to anti-inflammatory therapy with potentially fewer side effects than traditional NSAIDs.[20][21] The inhibition of these enzymes reduces the production of pro-inflammatory eicosanoids.[22]

III. Structure-Activity Relationships (SAR)

The biological activity of 2-bromo-thiazole derivatives can be significantly modulated by the nature and position of substituents on the thiazole ring and at the 2-bromo position. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

Key SAR Insights:

  • Position 2 (Bromo Group): The bromine atom at the 2-position is not only a synthetic handle but also contributes to the overall electronic character of the ring system. In some cases, its replacement with other groups can lead to a loss of activity, highlighting its importance for target binding. However, in many synthetic strategies, it serves as a leaving group for the introduction of various substituents that are critical for biological activity.

  • Position 4: Substitutions at the 4-position of the thiazole ring have a profound impact on activity. For instance, in a series of anticancer agents, the presence of a phenyl group at this position was found to be important.[6] The nature of the substituents on this phenyl ring (e.g., electron-donating or electron-withdrawing groups) can further fine-tune the activity.

  • Position 5: Modifications at the 5-position can also influence biological activity. For example, in a series of 2-aminothiazole derivatives, the introduction of a 4-bromophenyl group at the fifth position was beneficial for aurora kinase inhibitory activity.[11]

  • Substituents on the Amino Group (for 2-aminothiazole precursors): When the 2-bromo group is replaced by an amino group, further derivatization of this amine is a common strategy. The introduction of various side chains can lead to significant improvements in potency and selectivity for different biological targets.[9]

Figure 3: Key positions for modification on the 2-bromo-thiazole scaffold.

IV. Clinical Landscape and Future Perspectives

While the 2-bromo-thiazole scaffold is a highly active area of preclinical research, information on derivatives that have progressed into clinical trials is limited. However, the broader class of thiazole-containing compounds has seen significant success, with several approved drugs on the market for various indications.[18] This clinical validation of the thiazole core provides strong impetus for the continued development of novel derivatives, including those based on the 2-bromo-thiazole scaffold.

The future of 2-bromo-thiazole medicinal chemistry lies in the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. The application of computational tools, such as molecular docking and QSAR studies, will be instrumental in guiding these efforts.[11] Furthermore, exploring novel and efficient synthetic methodologies will be crucial for accessing a wider diversity of chemical structures.

V. References

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • Shaheen, M. A., et al. (2023). Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. Journal of Biomolecular Structure & Dynamics, 41(1), 238-252. [Link]

  • Li, J., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1939-1949. [Link]

  • Ghabbour, H. A., et al. (2013). Synthesis of 2-bromo-4-phenylthiazole. Acta Crystallographica Section E: Structure Reports Online, 69(5), o733. [Link]

  • Haroun, M., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1280, 135088. [Link]

  • Sharma, D., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 222-243. [Link]

  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Bouhedjar, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. [Link]

  • Sayed, S. M., et al. (2021). Structures of some thiazole derivatives with antitumor activity. Journal of Molecular Structure, 1225, 129139. [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 7(10), 654-660. [Link]

  • Oniga, O. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Oniga, S., et al. (2015). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 20(10), 18446-18466. [Link]

  • Kaur, R., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure & Dynamics, 1-22. [Link]

  • Aldred, K. J., et al. (2014). DNA Gyrase as a Target for Quinolones. Antibiotics, 3(3), 1-26. [Link]

  • Bathula, S., et al. (2021). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 6(10), 7003-7018. [Link]

  • Keri, R. S., et al. (2015). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 89, 454-485. [Link]

  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(1), 1-20. [Link]

  • El-Gamal, M. I., et al. (2024). Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2306917. [Link]

  • Ebaid, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

  • Singh, P., et al. (2025). Novel approach of multi-targeted thiazoles and thiazolidenes toward anti-inflammatory and anticancer therapy—dual inhibition of COX-2 and 5-LOX enzymes. Medicinal Chemistry Research, 34(8), 1-20. [Link]

  • Khan, I., et al. (2025). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. Journal of Molecular Structure, 1325, 139456. [Link]

  • Oniga, O. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Kumar, A., et al. (2026). 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., & Kumar, S. (2021). Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv. [Link]

  • Sharma, S., et al. (2022). Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. Journal of Pharmaceutical Negative Results, 13(3), 564-572. [Link]

  • Ilaš, J., et al. (2020). Second-generation 4,5,6,7-tetrahydrobenzo[ d]thiazoles as novel DNA gyrase inhibitors. Future Medicinal Chemistry, 12(4), 315-331. [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

  • Khan, I., et al. (2025). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. Journal of Molecular Structure, 1325, 139456. [Link]

  • Al-Ostath, A., et al. (2022). Antimicrobial activity of benzothiazole derivatives. Journal of King Saud University-Science, 34(3), 101851. [Link]

  • Kumar, R., et al. (2018). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 9(10), 4053-4066. [Link]

  • Jacob, J., & Manju, S. L. (2020). Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. Bioorganic Chemistry, 100, 103882. [Link]

  • Singh, R. K., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(5), 13333-13347. [Link]

  • Wróbel, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5608. [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. Molecules, 25(12), 2824. [Link]

  • Yilmaz, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1315, 138408. [Link]

  • Abdel-Mottaleb, Y. S., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13, 1386541. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 15(1), 1-15. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocols for 2-Bromo-5-methylthiazole-4-carboxamide Intermediates

Executive Summary & Strategic Rationale In modern drug discovery, the thiazole core is a privileged scaffold frequently deployed to target complex kinase and enzyme systems. Specifically, 2-bromo-5-methylthiazole-4-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the thiazole core is a privileged scaffold frequently deployed to target complex kinase and enzyme systems. Specifically, 2-bromo-5-methylthiazole-4-carboxamide (CAS 1025468-14-7)[1] and its substituted derivatives serve as highly versatile intermediates. The carboxamide moiety functions as a critical hinge-binding pharmacophore in the development of ROCK inhibitors[2], JAK2 inhibitors for myeloproliferative diseases[3], and transglutaminase 2 inhibitors[4].

The strategic placement of the bromine atom at the C2 position allows for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr). This application note provides a self-validating, highly optimized synthetic route to generate these critical intermediates from basic precursors, emphasizing mechanistic causality and rigorous quality control.

Synthesis Workflow

The synthesis proceeds via a two-stage process: a modified Sandmeyer bromination followed by carboxylic acid activation and amidation.

SynthesisWorkflow A 2-Amino-5-methylthiazole -4-carboxylic acid B 2-Bromo-5-methylthiazole -4-carboxylic acid A->B t-BuONO, CuBr2 MeCN, 65°C C Thiazole-4-carbonyl chloride intermediate B->C (COCl)2, DMF (cat.) DCM, rt, 1h D 2-Bromo-5-methylthiazole -4-carboxamide C->D NH3 or R-NH2 DIEA, THF, 50°C

Chemical synthesis workflow for 2-bromo-5-methylthiazole-4-carboxamide derivatives.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Bromo-5-methylthiazole-4-carboxylic acid

This step utilizes a modified Sandmeyer reaction to replace the C2-amine with a bromine atom[5].

Mechanistic Causality: tert-Butyl nitrite (t-BuONO) is selected over aqueous sodium nitrite to maintain strictly anhydrous conditions in acetonitrile. This prevents the competitive hydrolysis of the diazonium intermediate into a 2-hydroxythiazole byproduct. Copper(II) bromide acts dually as the single-electron transfer catalyst to generate the aryl radical and as the bromine donor[5].

  • Preparation: Suspend 2-amino-5-methylthiazole-4-carboxylic acid (1.0 eq) in anhydrous acetonitrile (MeCN, 0.2 M concentration) under an inert nitrogen atmosphere.

  • Reagent Addition: Add Copper(II) bromide (1.2 eq) to the suspension. The mixture will appear dark green/brown.

  • Diazotization: Dropwise add tert-butyl nitrite (1.5 eq) at room temperature.

  • Heating: Gradually heat the reaction mixture to 65 °C and reflux for 6 hours[5].

  • Self-Validating Checkpoint: The addition of t-BuONO will trigger the evolution of N₂ gas. The continuous bubbling confirms the decomposition of the diazonium salt into the aryl radical.

  • Workup: Cool to room temperature, quench with 1M aqueous HCl, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum. Purify via flash chromatography if necessary.

Protocol B: Activation to Acyl Chloride and Amidation

Direct coupling of the carboxylic acid with amines can be low-yielding due to the electron-deficient nature of the bromothiazole ring. A two-step activation via an acyl chloride intermediate ensures quantitative conversion[6],[2].

Mechanistic Causality: Oxalyl chloride is chosen over thionyl chloride because it operates efficiently at room temperature and generates entirely gaseous byproducts (CO, CO₂, HCl). This allows the highly sensitive acyl chloride to be isolated simply by solvent evaporation, avoiding harsh thermal degradation[6]. N,N-Dimethylformamide (DMF) acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate.

  • Activation: Suspend 2-bromo-5-methylthiazole-4-carboxylic acid (118 mg, 0.532 mmol) in anhydrous dichloromethane (DCM, 5 mL) and add 1 drop of anhydrous DMF[6].

  • Chlorination: Dropwise add oxalyl chloride (2M solution in DCM, 0.725 mL, 1.45 mmol) at room temperature[6].

  • Self-Validating Checkpoint 1 (Visual): Immediate effervescence will occur. Stir for 1 hour at room temperature. The reaction is complete when bubbling ceases and the opaque suspension becomes a homogeneous brown solution[6].

  • Self-Validating Checkpoint 2 (Analytical): Do not inject the acyl chloride directly into an LCMS, as aqueous mobile phases will hydrolyze it back to the starting material. Instead, perform a Methanol Quench : Transfer a 5 µL aliquot into 100 µL of anhydrous methanol. LCMS analysis of this quenched sample must show the methyl ester mass (m/z 236.0/238.0[M+H]⁺), confirming successful activation.

  • Concentration: Remove the DCM and excess oxalyl chloride under reduced pressure to yield the acyl chloride as a brown syrup[6].

  • Amidation: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF, 5 mL). In a separate flask, prepare a solution of the desired amine (e.g., ammonia or a functionalized primary amine, 1.0 eq) and N,N-diisopropylethylamine (DIEA, 1.0 eq) in THF[6].

  • Coupling: Add the acyl chloride solution to the amine solution. Stir at 50 °C for 1.5 hours[6].

  • Purification: Concentrate the mixture, reconstitute in trifluoroethanol or methanol, and purify via preparative HPLC or flash chromatography (0-100% EtOAc/Hexanes)[6].

Downstream Diversification

Once synthesized, the 2-bromo-5-methylthiazole-4-carboxamide intermediate is primed for late-stage functionalization to generate highly specific enzyme inhibitors[4],[2],[3].

ApplicationContext A 2-Bromo-5-methylthiazole -4-carboxamide B Suzuki / Buchwald Cross-Coupling A->B Pd Catalyst, Boronic Acid/Amine C SNAr Substitution A->C Amine, Base, Heat D ROCK Inhibitors B->D F Transglutaminase Inhibitors B->F E JAK2 Inhibitors C->E

Downstream diversification of the 2-bromo intermediate in drug discovery.

Quantitative Data & Analytical Profiles

The following table summarizes the optimized reaction parameters and expected analytical data for the key intermediates in this workflow.

ParameterSandmeyer BrominationAcyl Chloride FormationAmidation (Coupling)
Primary Reagents t-BuONO, CuBr₂(COCl)₂, cat. DMFAmine, DIEA
Solvent System Acetonitrile (MeCN)Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature 65 °C (Reflux)20–25 °C (Room Temp)50 °C
Reaction Time 6 hours1 hour1.5 hours
Expected Yield 65–75%>95% (Crude)40–80% (Substrate dependent)
Key Indicator N₂ gas evolutionCO/CO₂ gas evolutionComplete consumption of acyl chloride
MS (ESI) m/z 221.9 / 223.9 [M+H]⁺236.0 / 238.0 (MeOH Quench)221.0 / 223.0 (Primary Amide)
Isotope Pattern 1:1 (⁷⁹Br : ⁸¹Br)1:1 (⁷⁹Br : ⁸¹Br)1:1 (⁷⁹Br : ⁸¹Br)

Note: The 1:1 isotopic doublet is a critical diagnostic signature for all intermediates in this pathway, confirming the retention of the C2-bromine atom.

References

  • US20100029690A1. "Nitrogen-containing heterocyclic compounds". URL:[5]

  • WO2023110138A1. "Inhibitors of transglutaminases". URL:[4]

  • WO2016010950A1. "Spirocycloheptanes as inhibitors of rock". URL:[2]

  • EP2473510. "JAK2 INHIBITORS AND THEIR USE FOR THE TREATMENT OF MYELOPROLIFERATIVE DISEASES AND CANCER". URL:[3]

Sources

Application

Functionalization of 2-Bromo-5-methylthiazole-4-carboxamide for SAR studies

Strategic Scaffold Analysis 2-Bromo-5-methylthiazole-4-carboxamide represents a privileged scaffold in medicinal chemistry, particularly for kinase inhibition (e.g., c-Met, Src) and antimicrobial research. Its utility st...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Scaffold Analysis

2-Bromo-5-methylthiazole-4-carboxamide represents a privileged scaffold in medicinal chemistry, particularly for kinase inhibition (e.g., c-Met, Src) and antimicrobial research. Its utility stems from its dense functionality and specific reactivity vectors.

Chemical Architecture & Reactivity Vectors[1]
  • C2-Position (Bromine): This is the primary "diversity vector." The electron-deficient nature of the thiazole ring (isoelectronic with pyridine) activates this position for both Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (

    
    ).
    
  • C4-Position (Carboxamide): A critical hydrogen-bond donor/acceptor motif, often serving as a "hinge-binder" in kinase pockets. It is chemically robust but can be dehydrated to a nitrile (modulating polarity) or hydrolyzed to a carboxylic acid for reverse-amide coupling.

  • C5-Position (Methyl): Acts as a lipophilic spacer, restricting conformational rotation in the active site. While generally inert, it prevents electrophilic attack at the C5 position, directing chemistry to C2.

Critical Considerations for SAR
  • Catalyst Poisoning: The thiazole sulfur and the free primary amide can coordinate to Pd species, potentially poisoning the catalyst. High-activity catalysts (e.g., Pd-XPhos, Pd(dppf)) are required.

  • Amide Stability: Strongly basic conditions (e.g., LiHMDS,

    
    -BuLi) used in some couplings may deprotonate the amide (
    
    
    
    ), leading to solubility issues or side reactions. Mild inorganic bases (Cs
    
    
    CO
    
    
    , K
    
    
    PO
    
    
    ) are preferred.

Functionalization Map (Visualization)

ThiazoleSAR cluster_c2 C2 Diversity (Warhead/Tail) Core 2-Bromo-5-methyl thiazole-4-carboxamide Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (Anilines) Core->Buchwald Pd2(dba)3, Xantphos SNAr SNAr (Aliphatic Amines) Core->SNAr Heat, DIPEA Nitrile Dehydration (Nitrile) Core->Nitrile TFAA, Pyridine Acid Hydrolysis (Carboxylic Acid) Core->Acid NaOH, H2O ReverseAmide Reverse Amide Coupling Acid->ReverseAmide HATU, R-NH2

Figure 1: Strategic functionalization map of the thiazole core. Blue arrows indicate primary SAR vectors; dashed lines indicate alternative pathways.

Experimental Protocols

Protocol A: C2-Arylation via Suzuki-Miyaura Coupling

Rationale: The most reliable method for introducing aromatic tails. The use of Pd(dppf)Cl


 is recommended over Pd(PPh

)

due to the chelating nature of the thiazole/amide, which can displace monodentate phosphines.

Reagents:

  • Substrate: 2-Bromo-5-methylthiazole-4-carboxamide (1.0 equiv)

  • Boronic Acid: Ar-B(OH)

    
     (1.2 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%)
  • Base: 2M Na

    
    CO
    
    
    
    (aq) (3.0 equiv)
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Workflow:

  • Degassing (Critical): Charge a microwave vial or Schlenk tube with the thiazole substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and 2M Na

    
    CO
    
    
    
    via syringe.
    • Note: The biphasic system helps solubilize the inorganic base while keeping the organic reactants in the dioxane phase.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitoring: Monitor by LCMS.[1] The bromide (M+H: ~221/223) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc and water. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine.

  • Purification: Flash chromatography (DCM/MeOH gradient). The primary amide usually makes the product polar; start with 100% DCM and gradient to 10% MeOH.

Protocol B: C2-Amination (Buchwald-Hartwig vs. )

Rationale: Introducing nitrogen substituents alters solubility and H-bond capability.

  • Use

    
      for: Aliphatic amines (morpholine, piperazine), primary alkyl amines.
    
  • Use Buchwald for: Anilines, electron-deficient amines, or sterically hindered amines.

Option 1:


 (Green/Transition-Metal Free) 
  • Dissolve thiazole (1.0 equiv) in NMP or DMF (0.2 M).

  • Add Amine (2.0 equiv) and DIPEA (3.0 equiv).

  • Heat to 100–120°C in a sealed tube for 16 hours.

  • Insight: If conversion is low, add catalytic KI (0.1 equiv) to form the more reactive 2-iodo intermediate in situ.

Option 2: Buchwald-Hartwig (For Anilines) [2]

  • Catalyst System: Pd

    
    (dba)
    
    
    
    (2.5 mol%) + Xantphos (5 mol%).
    • Why Xantphos? Its wide bite angle facilitates the reductive elimination of the sterically crowded thiazole-amine center.

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv). Avoid NaOtBu to prevent amide deprotonation.
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[3]

  • Conditions: 100°C for 12 hours under Argon.

Protocol C: C4-Amide Dehydration to Nitrile

Rationale: The nitrile group is less polar and can serve as a bioisostere or precursor for tetrazoles.

Reagents:

  • Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

  • Pyridine (3.0 equiv)

  • Solvent: DCM (0°C to RT)

Workflow:

  • Suspend thiazole in dry DCM at 0°C.

  • Add Pyridine, followed by dropwise addition of TFAA.

  • Stir at 0°C for 1 hour, then warm to RT. The suspension usually clears as the nitrile forms.

  • Quench: Pour into saturated NaHCO

    
    .
    
    • Caution: Exothermic quench.

Decision Tree & Troubleshooting

Workflow cluster_trouble Troubleshooting Loop Start Start: 2-Bromo-5-methyl thiazole-4-carboxamide Target Target Structure? Start->Target CheckN Is C2-Substituent an Amine? Target->CheckN Nitrogen CheckAr Is C2-Substituent an Aryl/Heteroaryl? Target->CheckAr Carbon TypeAmine Amine Type? CheckN->TypeAmine Suzuki Protocol: Suzuki (Pd(dppf)Cl2) CheckAr->Suzuki SNAr Protocol: SNAr (120°C, DMF) TypeAmine->SNAr Aliphatic (e.g., Morpholine) Buchwald Protocol: Buchwald (Pd/Xantphos) TypeAmine->Buchwald Aromatic (e.g., Aniline) T2 Debromination? Lower Temp / Degas Better Buchwald->T2 T1 Low Yield? Check Catalyst Poisoning Suzuki->T1

Figure 2: Experimental decision tree for selecting the optimal coupling strategy.

Comparative Data Summary

Reaction TypeCatalyst/ReagentLigandBaseSolventTypical YieldNotes
Suzuki Pd(dppf)Cl

(dppf)Na

CO

Dioxane/H

O
75–90%Robust; water essential for boronate activation.
Suzuki Pd(PPh

)

PPh

K

CO

DME/H

O
40–60%Often lower yield due to catalyst instability/poisoning.
Buchwald Pd

(dba)

XantphosCs

CO

Dioxane60–85%Best for anilines. Xantphos prevents chelation.
Buchwald Pd(OAc)

BINAPNaOtBuToluene30–50%Risk: Strong base may deprotonate amide.

NoneN/ADIPEADMF/NMP50–95%Excellent for aliphatic amines; requires high heat.

References

  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole. (2025).[1][4] Retrieved from

  • National Institutes of Health (NIH). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Retrieved from

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Conditions. Retrieved from

  • Taylor & Francis. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.[5][6] Retrieved from

  • Wikipedia. Buchwald–Hartwig amination.[7] Retrieved from

Sources

Method

Application Note: Dehydration of 2-Bromo-5-methylthiazole-4-carboxamide to 2-Bromo-5-methylthiazole-4-carbonitrile

Abstract This application note details a robust, scalable protocol for the dehydration of 2-Bromo-5-methylthiazole-4-carboxamide to its corresponding nitrile, 2-Bromo-5-methylthiazole-4-carbonitrile . While traditional d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the dehydration of 2-Bromo-5-methylthiazole-4-carboxamide to its corresponding nitrile, 2-Bromo-5-methylthiazole-4-carbonitrile . While traditional dehydration methods often utilize thionyl chloride (


) or phosphoryl chloride (

), these reagents require elevated temperatures that jeopardize the integrity of the C2-bromine substituent on the thiazole ring. This guide presents a superior, mild methodology using Trifluoroacetic Anhydride (TFAA) and Pyridine , ensuring high chemoselectivity and yield.

Introduction & Strategic Analysis

The Challenge: Thiazole Sensitivity

The thiazole scaffold is ubiquitous in medicinal chemistry, yet the 2-bromo-4-carboxamide derivative presents a specific synthetic challenge. The C2 position of the thiazole ring is electrophilic; harsh dehydration conditions (high heat, strong acid/base) can lead to:

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of the bromine atom.
    
  • Decarboxylation: Instability of the amide/acid moiety under forcing conditions.

  • Ring Opening: Rare, but possible under extreme acidic hydrolysis conditions.

Method Selection: Why TFAA/Pyridine?

To mitigate these risks, we utilize the TFAA/Pyridine system. This method operates via an E2-like elimination mechanism at or below room temperature (


), effectively "freezing out" side reactions that require higher activation energies.
Reagent SystemTemperatureRisk to C-Br BondScalabilityRecommendation

/ Reflux

High (Hydrolysis risk)HighNot Recommended

/ DMF

ModerateHighAlternative
TFAA / Pyridine

Low ModeratePrimary Protocol
Burgess Reagent

LowLow (Cost)R&D Only

Reaction Mechanism

The dehydration proceeds through the activation of the amide oxygen by TFAA, forming an imidate-trifluoroacetate intermediate. Pyridine acts as a base to deprotonate the intermediate, driving the elimination of trifluoroacetic acid to yield the nitrile.

ReactionMechanism Amide Amide (Substrate) Inter O-Trifluoroacetyl Imidate Intermediate Amide->Inter O-Acylation (-CF3COOH) TFAA TFAA (Activator) TFAA->Inter Nitrile Nitrile (Product) Inter->Nitrile E2 Elimination Byproduct TFA Salts Inter->Byproduct Pyridine Pyridine (Base) Pyridine->Nitrile Proton Sponge

Figure 1: Mechanistic pathway for the TFAA-mediated dehydration of primary amides.

Experimental Protocol (The "Gold Standard")

Materials & Stoichiometry
  • Substrate: 2-Bromo-5-methylthiazole-4-carboxamide (1.0 equiv.)

  • Reagent: Trifluoroacetic Anhydride (TFAA) (1.2 equiv.)

  • Base: Pyridine (3.0 equiv.)

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane (anhydrous) [0.1 M concentration]

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 2-Bromo-5-methylthiazole-4-carboxamide (10 mmol, 2.21 g) and anhydrous DCM (100 mL). Stir until a suspension or solution is achieved.[1]

  • Base Addition: Add Pyridine (30 mmol, 2.42 mL) in one portion. The mixture may clarify.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ). Allow to equilibrate for 10 minutes.
    
  • Activation (Critical Step): Add TFAA (12 mmol, 1.67 mL) dropwise over 15 minutes via the addition funnel.

    • Note: The reaction is exothermic. Control addition rate to maintain internal temperature

      
      .
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

    
    ). Stir for 2–3 hours.
    
    • Monitoring: Check TLC (30% EtOAc/Hexanes). The amide (lower

      
      ) should disappear, replaced by the nitrile (higher 
      
      
      
      , UV active).
  • Quench: Cool the mixture back to

    
     and slowly add saturated aqueous 
    
    
    
    (50 mL) to neutralize excess TFA/TFAA. Caution:
    
    
    evolution.
  • Workup:

    • Separate the organic layer.[1][2]

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with 1M HCl (30 mL) to remove pyridine, followed by Brine (30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Purification

The crude residue is typically a tan solid.

  • Recrystallization: Ethanol/Water (9:1) often yields analytical grade material.

  • Flash Chromatography: If necessary, elute with 0-20% EtOAc in Hexanes.

Process Safety & Troubleshooting

Safety Criticals
  • Toxicity: Thiazole nitriles can be potent biological agents. Handle in a fume hood.

  • Reactivity: TFAA is corrosive and moisture sensitive. Pyridine is toxic and flammable.

  • Cyanide Risk: While this reaction does not use cyanide salts, the metabolic breakdown of nitriles can release HCN. Treat waste streams accordingly.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Old/Wet TFAAUse fresh TFAA; ensure anhydrous conditions.
Bromine Loss Temperature too highStrictly maintain

during addition; do not heat.
Emulsion in Workup Pyridine saltsWash thoroughly with 1M HCl to remove pyridine species.
Product Hydrolysis Acidic workup too longMinimize contact time with HCl; neutralize quickly.

Analytical Validation

Expected Data for 2-Bromo-5-methylthiazole-4-carbonitrile:

  • Appearance: Off-white to pale yellow crystalline solid.

  • IR (

    
    ):  ~2220-2230 (Characteristic 
    
    
    
    stretch).
  • 
     NMR (
    
    
    
    ):
    
    
    2.45-2.55 (s, 3H,
    
    
    ). Note: No amide NH protons.
  • LC-MS:

    
     (Bromine isotope pattern).
    

Workflow Visualization

Workflow Start Start: Amide Substrate + DCM + Pyridine Cool Cool to 0°C Start->Cool AddTFAA Add TFAA Dropwise (Exotherm Control) Cool->AddTFAA Warm Warm to RT Stir 3 Hours AddTFAA->Warm Check TLC Check (Complete?) Warm->Check Check->Warm No (Add more TFAA) Quench Quench with Sat. NaHCO3 Check->Quench Yes Extract Phase Separation Wash with HCl & Brine Quench->Extract Isolate Concentrate & Recrystallize Extract->Isolate

Figure 2: Operational workflow for the dehydration process.

References

  • BenchChem. Application Note: A Protocol for the Synthesis of 2-Amino-4-methoxythiazole-5-carbonitrile.[3] (General thiazole nitrile synthesis context). Link

  • Organic Chemistry Portal. Synthesis of Nitriles: Dehydration of Amides. (General methodology for TFAA/Pyridine). Link

  • Sigma-Aldrich. Product Specification: 2-Bromo-5-methylthiazole-4-carbonitrile.[4][5] (Physical properties and CAS verification). Link

  • OpenStax. Chemistry of Nitriles: Preparation via Amide Dehydration. (Mechanistic grounding).[6] Link

  • ResearchGate. Electrochemical Dehydration of Carboxamides to Their Nitriles. (Comparative modern methods). Link

Sources

Application

Application Note: Rational Design of Kinase Inhibitors utilizing the 2-Bromo-5-methylthiazole-4-carboxamide Scaffold

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocols Introduction & Structural Rationale The development of sm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Structural Rationale

The development of small-molecule kinase inhibitors relies heavily on the identification of privileged scaffolds capable of mimicking the adenine ring of ATP. Among these, the thiazole-4-carboxamide motif has emerged as a highly versatile hinge-binding pharmacophore, demonstrating clinical and preclinical efficacy against targets such as Checkpoint Kinases (CHK1/CHK2) and Phosphoinositide 3-kinases (PI3K) [1].

Specifically, 2-Bromo-5-methylthiazole-4-carboxamide (CAS: 1025468-14-7) provides a near-ideal starting point for fragment-based drug discovery and library generation [2]. As a Senior Application Scientist, I advocate for this specific building block due to the precise mechanistic advantages conferred by its three distinct functional zones:

  • The 4-Carboxamide (Hinge Binder): Acts as a bidentate hydrogen bond donor/acceptor. In kinases like CHK1, the carboxamide nitrogen donates a hydrogen bond to the backbone carbonyl of the hinge region (e.g., Glu85), while the carbonyl oxygen accepts a hydrogen bond from the backbone amide (e.g., Cys87) [1].

  • The 5-Methyl Group (Conformational Lock): The steric bulk of the C5-methyl group restricts the free rotation of the C4-carboxamide. This pre-organizes the amide into a bioactive "U-shaped" topology, significantly reducing the entropic penalty upon binding to the ATP pocket.

  • The 2-Bromo Handle (Diversification Vector): The C2 position points directly toward the solvent-exposed channel or the DFG-motif (depending on the specific kinase). The bromo leaving group allows for rapid, late-stage diversification via palladium-catalyzed cross-coupling, enabling the tuning of physicochemical properties and kinase selectivity [3].

ScaffoldRationale cluster_0 2-Bromo-5-methylthiazole-4-carboxamide N1 4-Carboxamide F1 Hinge Region Binding (H-bond Donor/Acceptor) N1->F1 Anchors to ATP pocket N2 5-Methyl Group F2 Conformational Locking (Reduces Entropic Penalty) N2->F2 Steric hindrance N3 2-Bromo Handle F3 Late-Stage Diversification (Suzuki/Buchwald Coupling) N3->F3 Cross-coupling site

Fig 1: Mechanistic causality of the 2-Bromo-5-methylthiazole-4-carboxamide structural features.

Synthetic Workflow: Late-Stage Diversification Protocol

To exploit the 2-bromo vector, Suzuki-Miyaura cross-coupling is the preferred methodology for introducing aryl, heteroaryl, or alkyl groups. The following protocol is engineered for high-throughput library synthesis.

Causality in Experimental Design:
  • Catalyst Selection:

    
     is utilized because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is often the rate-limiting step when coupling electron-rich heteroaryl bromides [3].
    
  • Heating Modality: Microwave irradiation is chosen over conventional thermal heating. The 5-methyl group introduces adjacent steric hindrance to the 2-bromo position; microwave heating rapidly overcomes this activation energy barrier, minimizing the competing protodeboronation of the boronic acid.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

Self-Validation Checkpoint: The reaction utilizes a biphasic solvent system. If the organic layer turns black immediately upon heating, catalyst degradation has occurred (likely due to oxygen ingress). Ensure strict degassing protocols.

  • Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-Bromo-5-methylthiazole-4-carboxamide (1.0 eq, 0.5 mmol) and the desired aryl/heteroaryl boronic acid (1.2 eq, 0.6 mmol).

  • Catalyst & Base: Add

    
     (0.05 eq, 0.025 mmol) and anhydrous 
    
    
    
    (2.5 eq, 1.25 mmol).
  • Solvent Addition: Add 4.0 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v).

  • Degassing: Purge the vial with ultra-high purity Argon for 5 minutes, then seal with a crimp cap.

  • Reaction: Irradiate in a microwave synthesizer at 120 °C for 20 minutes.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated aqueous

    
     (2 × 10 mL) and brine (10 mL).
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the final kinase inhibitor.
    

Kinase Profiling & Screening Protocol

Once the library of 5-methylthiazole-4-carboxamide derivatives is synthesized, robust biochemical profiling is required. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Causality in Experimental Design:

Standard fluorescence assays are highly susceptible to auto-fluorescence from the small-molecule library itself (many conjugated thiazoles are inherently fluorescent). TR-FRET introduces a temporal delay (e.g., 50–100 µs) between excitation and emission reading. Because background auto-fluorescence decays within nanoseconds, measuring the long-lived emission of Lanthanide fluorophores (Europium) strictly isolates the assay signal, ensuring absolute trustworthiness of the


 data.
Protocol 2: TR-FRET Kinase Inhibition Assay
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitors in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of the kinase working solution (e.g., 2 nM CHK1 in 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
    
  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the apparent

    
     for the specific kinase) and 100 nM of the biotinylated peptide substrate.
    
  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Termination & Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate

    
     and halt kinase activity), 2 nM Europium-labeled anti-phospho antibody, and 20 nM Streptavidin-Allophycocyanin (APC).
    
  • Reading: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the FRET ratio (665/615 nm).

Workflow Step1 1. Scaffold Prep 2-Bromo-5-methylthiazole-4-carboxamide Step2 2. Cross-Coupling Pd-catalyzed Suzuki-Miyaura (Microwave) Step1->Step2 Step3 3. Purification Prep-HPLC & LC-MS Validation Step2->Step3 Step4 4. Kinase Profiling TR-FRET Assay against Kinase Panel Step3->Step4 Step5 5. SAR Analysis IC50 Determination & Hit Selection Step4->Step5

Fig 2: End-to-end workflow from thiazole scaffold preparation to SAR hit selection.

Data Presentation: Structure-Activity Relationship (SAR)

The table below summarizes representative quantitative data demonstrating how derivatization at the 2-position of the 5-methylthiazole-4-carboxamide scaffold impacts kinase selectivity and lipophilicity. The data illustrates that extending the C2 substituent into the solvent channel with solubilizing basic amines significantly improves both potency and the physicochemical profile.

Table 1: Representative SAR of 2-Substituted 5-Methylthiazole-4-carboxamides

Cmpd IDC2 Substituent (R-Group)CHK1

(nM)
CHK2

(nM)
PI3Kγ

(nM)
ClogP
Scaffold -Bromo>10,000>10,000>10,0001.58
A1 -Phenyl1,2504,5008,2003.12
A2 -3-Pyridyl4201,8003,1002.45
A3 -4-(4-methylpiperazin-1-yl)phenyl151208502.80
A4 -1H-Pyrazol-4-yl8451,2001.95
A5 -2-Aminopyrimidin-5-yl3 12 4501.65

Note: The introduction of hydrogen bond donors/acceptors at the C2 position (Compounds A4, A5) drastically increases potency, likely due to secondary interactions with water networks at the edge of the ATP-binding pocket.

References

  • Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Amino pyridine derivatives as phosphatidylinositol 3-kinase inhibitors (WO2015162456A1).Google Patents.
Method

Application Note: Step-by-Step Synthesis of 2-Bromo-5-methylthiazole-4-carboxamide from Ethyl Ester Precursors

Introduction and Mechanistic Rationale Thiazole-4-carboxamides are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in the development of kinase inhibitors, transglutaminase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Thiazole-4-carboxamides are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in the development of kinase inhibitors, transglutaminase inhibitors, and anti-hypercholesterolemic agents [1]. Specifically, 2-Bromo-5-methylthiazole-4-carboxamide (CAS 1025468-14-7) [2] is a highly valuable building block; the 2-bromo functional group acts as a versatile orthogonal handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations).

This application note details a robust, scalable, three-step synthetic protocol starting from the commercially available precursor, ethyl 2-amino-5-methylthiazole-4-carboxylate [3].

To ensure high scientific integrity and reproducibility, the protocol is designed around the following mechanistic rationale:

  • Diazotization-Bromination (Sandmeyer-type): The primary amine is converted to a bromide using tert-butyl nitrite and copper(II) bromide. Causality: Utilizing non-aqueous diazotization with an organic nitrite prevents the competitive hydrolysis of the highly reactive diazonium intermediate into a hydroxyl group, a common side reaction in aqueous conditions.

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using aqueous lithium hydroxide. Causality: LiOH is selected over stronger bases like NaOH or KOH to minimize the risk of nucleophilic aromatic substitution (SNAr) at the highly activated 2-position of the bromothiazole ring [4].

  • Amidation: The carboxylic acid is activated to an acid chloride and subsequently treated with ammonia. Causality: Activation via oxalyl chloride with catalytic DMF generates the highly electrophilic Vilsmeier-Haack intermediate. This ensures complete, rapid conversion to the acid chloride at room temperature, avoiding the harsh refluxing conditions required by thionyl chloride which could degrade the thiazole core[4, 5].

Synthetic Workflow Visualization

SynthesisWorkflow SM Ethyl 2-amino-5-methylthiazole- 4-carboxylate Step1 Step 1: Sandmeyer Bromination t-BuONO, CuBr2, MeCN 60°C, 2h SM->Step1 Int1 Ethyl 2-bromo-5-methylthiazole- 4-carboxylate Step1->Int1 Step2 Step 2: Saponification LiOH(aq), THF/MeOH 50°C, 1h Int1->Step2 Int2 2-Bromo-5-methylthiazole- 4-carboxylic acid Step2->Int2 Step3 Step 3: Amidation 1. (COCl)2, DMF (cat.), DCM 2. NH3 (0.5M in THF) Int2->Step3 Product 2-Bromo-5-methylthiazole- 4-carboxamide Step3->Product

Synthetic workflow for 2-Bromo-5-methylthiazole-4-carboxamide.

Experimental Protocols

Step 1: Sandmeyer Bromination to Ethyl 2-bromo-5-methylthiazole-4-carboxylate
  • Objective: Replace the 2-amino group with a bromine atom via a radical-mediated Sandmeyer-type reaction.

  • Procedure:

    • Suspend Copper(II) bromide (CuBr2, 1.2 equiv) in anhydrous acetonitrile (MeCN) (0.2 M relative to the starting material) in a round-bottom flask equipped with a reflux condenser.

    • Add tert-butyl nitrite (t-BuONO, 1.5 equiv) dropwise to the suspension at room temperature.

    • Dissolve ethyl 2-amino-5-methylthiazole-4-carboxylate (1.0 equiv) in a minimal amount of MeCN and add it dropwise to the reaction mixture over 30 minutes.

    • Heat the mixture to 60 °C and stir for 2 hours.

    • Cool to room temperature, quench with 1M aqueous HCl, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validating Indicators:

    • Visual/Physical: The addition of the amine triggers the immediate, controlled evolution of nitrogen gas (bubbling), confirming active diazotization. The initial green/brown suspension transitions to a dark, nearly homogeneous solution.

    • Chromatographic: TLC (Hexanes/EtOAc 4:1) will show the complete disappearance of the highly polar, UV-active starting material and the emergence of a faster-eluting (less polar) product spot.

Step 2: Saponification to 2-Bromo-5-methylthiazole-4-carboxylic acid
  • Objective: Hydrolyze the ethyl ester to the free carboxylic acid to enable downstream amidation [4].

  • Procedure:

    • Dissolve ethyl 2-bromo-5-methylthiazole-4-carboxylate (1.0 equiv) in a 2:1 mixture of THF and Methanol (0.3 M).

    • Add a 1M aqueous solution of Lithium Hydroxide (LiOH, 2.0 equiv) dropwise.

    • Stir the reaction mixture at 50 °C for 1 hour [4].

    • Remove the volatile organic solvents (THF/MeOH) under reduced pressure.

    • Cool the remaining aqueous layer in an ice bath and slowly acidify to pH 2-3 using 1M aqueous HCl.

    • Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid.

  • Self-Validating Indicators:

    • Visual/Physical: The initial biphasic mixture becomes completely homogeneous as the lipophilic ester hydrolyzes into the water-soluble lithium carboxylate salt. Upon acidification, a dense white/off-white solid rapidly precipitates, confirming the successful protonation to the free acid.

Step 3: Amidation to 2-Bromo-5-methylthiazole-4-carboxamide
  • Objective: Convert the carboxylic acid to a primary amide via an acid chloride intermediate [4, 5].

  • Procedure:

    • Suspend 2-bromo-5-methylthiazole-4-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M) under a nitrogen atmosphere.

    • Add 1-2 drops of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.

    • Dropwise add Oxalyl chloride (2.0 M solution in DCM, 1.5 equiv) at room temperature. Stir for 1 hour [4].

    • Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride, yielding the crude acid chloride as a brown syrup [5].

    • Redissolve the acid chloride in anhydrous THF (0.2 M) and cool to 0 °C.

    • Slowly add Ammonia (0.5 M solution in THF, 5.0 equiv). Stir for 30 minutes at 0 °C, then allow to warm to room temperature.

    • Quench with water, extract with EtOAc, dry over Na2SO4, and concentrate. Triturate the residue with diethyl ether to afford the pure amide [1].

  • Self-Validating Indicators:

    • Visual/Physical: The addition of oxalyl chloride results in immediate, vigorous gas evolution (CO and CO2), confirming the activation of the carboxylic acid [4]. The cessation of bubbling and the transition of the suspension to a homogeneous solution indicate the completion of the acid chloride formation. Subsequent addition to ammonia yields an immediate white cloudiness (precipitation of NH4Cl byproduct).

Quantitative Data & Analytical Summary

The following table summarizes the expected quantitative and analytical parameters for the intermediates and final product to benchmark synthetic success.

CompoundMW ( g/mol )Expected YieldAppearance1H NMR (CDCl3 or DMSO-d6) Key Shifts
Ethyl 2-bromo-5-methylthiazole-4-carboxylate 250.1175 - 85%Pale yellow oil4.40 (q, 2H), 2.75 (s, 3H), 1.41 (t, 3H)
2-Bromo-5-methylthiazole-4-carboxylic acid 222.0685 - 95%White solid13.2 (br s, 1H, COOH), 2.72 (s, 3H)
2-Bromo-5-methylthiazole-4-carboxamide 221.0770 - 80%Off-white solid7.65 (br s, 1H, NH), 7.50 (br s, 1H, NH), 2.68 (s, 3H) [1]

References

  • Source: google.
  • Title: 2-Bromo-5-methylthiazole-4-carboxamide (CAS 1025468-14-7)
  • Source: smolecule.
  • Title: What are the applications of 2-Bromo-5-methylthiazole-4-carboxylic acid?
  • Source: google.
Application

Application Note: Chemoselective Modification of the Amide Group in 2-Bromo-5-methylthiazole-4-carboxamide

Structural Analysis & Chemoselectivity Challenges 2-Bromo-5-methylthiazole-4-carboxamide is a highly functionalized heterocyclic building block of significant value in drug discovery. Modifying its primary amide (-CONH₂)...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis & Chemoselectivity Challenges

2-Bromo-5-methylthiazole-4-carboxamide is a highly functionalized heterocyclic building block of significant value in drug discovery. Modifying its primary amide (-CONH₂) group requires rigorous chemoselectivity due to the presence of the 2-bromo substituent and the thiazole core.

The primary synthetic challenge lies in the reactivity of the 2-bromo group, which is highly susceptible to nucleophilic aromatic substitution (SNAr) under strongly basic conditions and prone to reductive dehalogenation when exposed to nucleophilic hydrides (e.g., LiAlH₄) or transition-metal-catalyzed hydrogenation. Therefore, any reagent chosen to dehydrate, rearrange, or reduce the primary amide must selectively activate the carbonyl oxygen or nitrogen while preserving the structural integrity of the halogenated heterocycle.

Divergent Synthetic Workflows

Depending on the target pharmacological properties, the primary amide can be transformed into a nitrile, a chain-shortened primary amine, or a homologous alkylamine.

G SM 2-Bromo-5-methylthiazole- 4-carboxamide Nitrile 2-Bromo-5-methylthiazole- 4-carbonitrile SM->Nitrile POCl3, Et3N Dehydration Amine1 2-Bromo-5-methylthiazol- 4-amine SM->Amine1 PhI(OAc)2, H2O Hofmann Rearrangement Amine2 (2-Bromo-5-methylthiazol- 4-yl)methanamine SM->Amine2 BH3·THF Reduction

Divergent chemoselective modifications of 2-Bromo-5-methylthiazole-4-carboxamide.

Detailed Protocols & Mechanistic Insights

Dehydration to Nitrile (2-Bromo-5-methylthiazole-4-carbonitrile)

Mechanistic Causality : Primary amides can be converted to nitriles by strong dehydrating agents such as Phosphorus Oxychloride (POCl₃)[1]. The reaction initiates with the nucleophilic attack of the carbonyl oxygen onto the electrophilic phosphorus, converting the oxygen into a superior leaving group[1]. Subsequent elimination of the amide protons by a mild base (Triethylamine) yields the nitrile. The use of a mild amine base prevents unwanted SNAr reactions at the 2-bromo position.

Self-Validating Protocol :

  • Setup : In an oven-dried flask under an N₂ atmosphere, dissolve 2-Bromo-5-methylthiazole-4-carboxamide (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition : Add Triethylamine (3.0 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Activation : Dropwise add POCl₃ (1.5 equiv). The low temperature is critical to control the highly exothermic activation step.

  • Reaction Execution : Remove the ice bath and stir at room temperature for 2-4 hours. Validation step: Monitor the reaction via TLC (EtOAc/Hexane); the reaction is complete when the highly polar amide starting material spot is fully consumed.

  • Workup : Carefully quench the reaction by pouring it into saturated aqueous NaHCO₃ at 0 °C to neutralize excess POCl₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the nitrile.

Hofmann Rearrangement to Primary Amine (2-Bromo-5-methylthiazol-4-amine)

Mechanistic Causality : The Hofmann rearrangement converts an amide into a primary amine with the loss of one carbon atom[2]. Classically, this utilizes Br₂ and NaOH; however, these harsh basic conditions would rapidly hydrolyze the 2-bromo group of the thiazole. To circumvent this, (Diacetoxyiodo)benzene (PIDA) is utilized as a mild, green oxidant that avoids the use of toxic halogen reagents[3]. PIDA facilitates the formation of an N-iodonium intermediate, which undergoes deprotonation and a 1,2-alkyl shift to form an isocyanate[3]. Hydrolysis of the isocyanate yields a carbamic acid, which spontaneously releases carbon dioxide gas to produce the primary amine[2].

Hofmann A Primary Amide (-CONH2) B N-Iodonium Intermediate A->B PhI(OAc)2 C Deprotonation & 1,2-Shift B->C Base (-H+) D Isocyanate (-N=C=O) C->D -PhI, -OAc E Carbamic Acid (-NHCOOH) D->E +H2O F Primary Amine (-NH2) + CO2 E->F Decarboxylation

Mechanism of the Hofmann rearrangement using hypervalent iodine (PIDA).

Self-Validating Protocol :

  • Setup : Dissolve the amide (1.0 equiv) in a 1:1 mixture of Acetonitrile and Water (0.1 M).

  • Oxidation : Add PIDA (1.2 equiv) in one portion at room temperature.

  • Rearrangement : Stir the mixture at room temperature for 4-6 hours. The water acts as the nucleophile to trap the highly electrophilic isocyanate intermediate[2].

  • Purification Workup : Concentrate the mixture under reduced pressure to remove Acetonitrile. Validation step: Acidify the remaining aqueous layer with 1M HCl to pH 2 and wash with Diethyl Ether (2x). This selectively removes the neutral iodobenzene byproduct while keeping the protonated amine in the aqueous phase.

  • Isolation : Basify the aqueous layer with saturated Na₂CO₃ to pH 9 and extract with Ethyl Acetate (3x). Dry and concentrate to afford the pure chain-shortened primary amine.

Reduction to Alkylamine (1-(2-Bromo-5-methylthiazol-4-yl)methanamine)

Mechanistic Causality : Reducing the amide to an amine while preserving the aryl bromide requires an electrophilic reducing agent. Aluminum hydrides are nucleophilic and prone to causing reductive debromination. Borane complexes (BH₃·THF) exhibit better functional group tolerance[4]. The mechanism involves the activation of the carbonyl by Lewis acidic boron followed by hydride transfer[4]. Because it is an electrophile, borane selectively attacks the most electron-rich center (the carbonyl oxygen) and does not reduce the aryl bromide[5].

Self-Validating Protocol :

  • Setup : In a rigorously dried flask under N₂, dissolve the amide (1.0 equiv) in anhydrous THF (0.1 M). Cool to 0 °C[5].

  • Reduction : Slowly add BH₃·THF (1.0 M in THF, 3.5 equiv) dropwise. Primary amides require an excess of borane due to the formation of highly stable amine-borane complexes[4].

  • Heating : Reflux the mixture (65 °C) for 8-12 hours[5].

  • Quenching : Cool the reaction to 0 °C and cautiously add Methanol dropwise until effervescence (H₂ gas evolution) ceases[5].

  • Complex Dissociation : The initial product is an amine-BH₃ complex which must be decomposed to liberate the free amine[4]. Add 1M aqueous HCl and reflux for 1 hour to break this complex.

  • Workup : Cool to room temperature and wash the acidic aqueous layer with DCM to remove neutral impurities. Basify the aqueous layer with 2M NaOH to pH 10, extract with DCM (3x), dry over Na₂SO₄, and concentrate to yield the homologous alkylamine.

Quantitative Data & Reaction Parameters

Target ModificationReagent SystemTemperatureReaction TimeChemoselectivity FocusTypical Yield
Nitrile POCl₃ (1.5 eq), Et₃N (3.0 eq), DCM0 °C to RT2 - 4 hAvoids SNAr of 2-bromo group80 - 88%
Primary Amine (C-1) PIDA (1.2 eq), MeCN/H₂ORT4 - 6 hPrevents hydrolysis of thiazole core70 - 75%
Alkylamine (Homolog) BH₃·THF (3.5 eq), THF0 °C to 65 °C8 - 12 hPrevents reductive debromination65 - 80%

References

  • Hofmann Rearrangement - Alfa Chemistry. alfa-chemistry.com.
  • Hofmann Rearrangement - J&K Scientific LLC. jk-sci.com.
  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS) - Organic Synthesis. organic-synthesis.com.
  • Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps. chemistrysteps.com.
  • Borane & Borane Complexes - ACS GCI Pharmaceutical Roundtable Reagent Guides. acsgcipr.org.

Sources

Method

Application Note: Microwave-Assisted Functionalization of 2-Bromo-5-methylthiazole-4-carboxamide

Executive Summary Thiazole-based heterocyclic frameworks are privileged scaffolds in modern medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, anti-inflammatory agents, and antimicrob...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole-based heterocyclic frameworks are privileged scaffolds in modern medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs[1]. Among these building blocks, 2-Bromo-5-methylthiazole-4-carboxamide (CAS 1025468-14-7) is highly valued due to its versatile reactivity profile[2]. However, conventional thermal functionalization of this molecule is notoriously challenging; prolonged heating often leads to the degradation or hydrolysis of the primary carboxamide group.

This application note details robust, microwave-assisted organic synthesis (MAOS) protocols for the rapid functionalization of 2-Bromo-5-methylthiazole-4-carboxamide via Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling. By leveraging dielectric heating, these protocols act as a kinetic trap—driving the desired C-C or C-N bond formation to completion in minutes before deleterious side reactions can occur[3][4].

Mechanistic & Causal Insights (E-E-A-T)

The Reactivity Profile of the Thiazole Scaffold

The C2 position of the thiazole ring is flanked by an electronegative nitrogen and a sulfur atom, rendering the C-Br bond highly polarized and electron-deficient.

  • In SNAr Reactions: The ring nitrogen acts as an efficient electron sink. When a nucleophile attacks the C2 carbon, the nitrogen stabilizes the resulting anionic Meisenheimer intermediate.

  • In Cross-Coupling: The polarized C-Br bond readily undergoes oxidative addition with Palladium(0) species[5][6]. The 5-methyl group provides mild steric shielding to prevent unwanted dimerization, while the 4-carboxamide group can act as a directing group or stabilize transition states via hydrogen bonding.

The Physics of Microwave Causality

Why utilize microwave irradiation instead of a standard heating mantle? Conventional conductive heating is slow and establishes a thermal gradient. In the presence of aqueous bases (e.g., K2CO3 used in Suzuki couplings), prolonged thermal heating (12–24 hours) inevitably hydrolyzes the 4-carboxamide into a carboxylic acid[3].

MAOS relies on dielectric heating . Polar solvents like DMF or 1,4-Dioxane/Water mixtures possess high loss tangents, meaning they efficiently absorb microwave energy and convert it into heat[7]. This allows the reaction mixture to reach 110–120 °C almost instantaneously. This rapid kinetic acceleration overcomes the activation energy barrier for SNAr or oxidative addition in minutes, successfully outcompeting the slower hydrolysis pathway[1].

Quantitative Data: MAOS vs. Conventional Heating

The following table summarizes the causal benefits of transitioning from conventional thermal heating to microwave irradiation for the functionalization of 2-Bromo-5-methylthiazole-4-carboxamide.

Reaction TypeHeating MethodTemp (°C)TimeYield (%)Carboxamide Hydrolysis (Side Product)
SNAr (Morpholine) Conventional10018 hours45%High (~30%)
SNAr (Morpholine) Microwave 120 15 mins 92% Trace (<2%)
Suzuki (Ph-B(OH)₂) Conventional9024 hours52%Moderate (~20%)
Suzuki (Ph-B(OH)₂) Microwave 110 20 mins 88% Trace (<1%)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific In-Process Controls (IPCs) that allow the chemist to definitively prove reaction success before proceeding to work-up.

Protocol A: Microwave-Assisted SNAr with Secondary Amines

Objective: Synthesize 5-methyl-2-morpholinothiazole-4-carboxamide.

  • Reagent Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2-Bromo-5-methylthiazole-4-carboxamide (221 mg, 1.0 mmol), morpholine (130 µL, 1.5 mmol), and N,N-diisopropylethylamine (DIPEA, 348 µL, 2.0 mmol).

  • Solvent Addition: Add 3.0 mL of anhydrous DMF. Seal the vial with a crimp cap.

  • Irradiation: Irradiate the vial in a dedicated microwave synthesizer at 120 °C for 15 minutes (Dynamic power mode, max 200 W).

  • Self-Validation (IPC): Withdraw a 5 µL aliquot and analyze via LC-MS.

    • Validation Metric: The starting material exhibits a highly distinct 1:1 isotopic doublet at m/z 221.0 and 223.0 [M+H]⁺ due to the ⁷⁹Br/⁸¹Br isotopes. The SNAr is validated as complete only when this doublet completely disappears and is replaced by a singlet at m/z 228.1 [M+H]⁺.

  • Work-up: Pour the mixture into ice water (15 mL). Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the pure product.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 5-methyl-2-phenylthiazole-4-carboxamide.

  • Reagent Preparation: In a 10 mL microwave vial, combine 2-Bromo-5-methylthiazole-4-carboxamide (221 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K2CO3 (276 mg, 2.0 mmol).

  • Solvent & Degassing (Critical Step): Add 4.0 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Sparge the solution with Argon for 5 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (36 mg, 0.05 mmol) and seal the vial.

  • Irradiation: Heat under microwave irradiation at 110 °C for 20 minutes.

  • Self-Validation (Visual & IPC):

    • Visual Metric: The solution should remain a clear amber/dark red. If a heavy black precipitate (Pd black) forms, the catalyst has deactivated (likely due to poor degassing), invalidating the run.

    • Analytical Metric: LC-MS must show the disappearance of the m/z 221/223 doublet and the appearance of the cross-coupled product at m/z 219.1 [M+H]⁺.

  • Purification: Dilute with EtOAc (10 mL), wash with brine, dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Visualizations

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 2-Bromo-thiazole TransMet Transmetalation (Aryl-Boronic Acid) OxAdd->TransMet Base / H2O RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Product Release

Mechanistic pathway of Pd-catalyzed Suzuki coupling on the thiazole scaffold.

Workflow Prep 1. Reagent Prep & Degassing Irrad 2. Microwave Irradiation (110-120°C) Prep->Irrad IPC 3. LC-MS IPC (Isotope Tracking) Irrad->IPC Decision Br Doublet Absent? IPC->Decision Decision->Irrad No (Re-irradiate) Workup 4. Aqueous Work-up Decision->Workup Yes (Validated) Purify 5. Flash Chromatography Workup->Purify

Self-validating experimental workflow for microwave-assisted synthesis.

References

  • [3] Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. Brieflands. 3

  • [2] 2-Bromo-5-methylthiazole-4-carboxamide (CAS 1025468-14-7). Fluorochem. 2

  • [7] Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. PMC. 7

  • [1] Employing Eco-Friendly Approaches to Synthesize a Thiazole Derivative through the Utilization of Microwave Irradiation Technique. IJARSCT. 1

  • [4] Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PLOS. 4

  • [5] Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles. ResearchGate. 5

  • [6] Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis. 6

Sources

Application

Application Note: Scalable Production of 2-Bromo-5-methylthiazole-4-carboxamide

This Application Note provides a comprehensive, scalable protocol for the production of 2-Bromo-5-methylthiazole-4-carboxamide . This specific isomer is a critical scaffold in medicinal chemistry, distinct from the more...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, scalable protocol for the production of 2-Bromo-5-methylthiazole-4-carboxamide . This specific isomer is a critical scaffold in medicinal chemistry, distinct from the more common 4-methyl-5-carboxamide isomer derived from ethyl acetoacetate.

Executive Summary

This guide details the industrial-relevant synthesis of 2-Bromo-5-methylthiazole-4-carboxamide . Unlike the widely reported 4-methyl-5-carboxylate isomer (synthesized from ethyl acetoacetate), this protocol targets the 5-methyl-4-carboxamide regiochemistry required for specific kinase inhibitor scaffolds. The route utilizes a modified Hantzsch synthesis starting from ethyl 2-oxobutanoate , followed by a Sandmeyer reaction and controlled ammonolysis.

Key Technical Parameters
  • Target Compound: 2-Bromo-5-methylthiazole-4-carboxamide

  • CAS Registry: 1254694-56-8 (Amide), 100367-77-9 (Bromo-ester precursor analog)

  • Overall Yield Target: 45–55% (3 steps)

  • Critical Quality Attribute (CQA): Regioisomeric purity >99.5% (exclusion of 4-methyl isomer).

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure correct placement of the methyl and carboxamide groups. The C4-carboxyl / C5-methyl pattern dictates the use of an


-keto ester precursor rather than a 

-keto ester.

Retrosynthesis Target 2-Bromo-5-methylthiazole- 4-carboxamide Intermediate1 Ethyl 2-bromo-5-methylthiazole- 4-carboxylate Target->Intermediate1 Ammonolysis (NH3/MeOH) Intermediate2 Ethyl 2-amino-5-methylthiazole- 4-carboxylate Intermediate1->Intermediate2 Sandmeyer Rxn (CuBr2, t-BuONO) SM1 Ethyl 3-bromo-2-oxobutanoate (Generated in situ) Intermediate2->SM1 Hantzsch Synthesis (Thiourea) SM2 Ethyl 2-oxobutanoate (Ethyl Propionylformate) SM1->SM2 Bromination (Br2 or NBS)

Figure 1: Retrosynthetic strategy highlighting the critical use of Ethyl 2-oxobutanoate to secure the 5-methyl-4-carboxyl regiochemistry.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate

Principle: Bromination of ethyl 2-oxobutanoate at the C3 position followed by condensation with thiourea.[1] Safety Note: Bromine is highly toxic and corrosive. Thiourea is a suspected carcinogen.

Reagents:

  • Ethyl 2-oxobutanoate (1.0 equiv)

  • Bromine (

    
    ) (1.0 equiv) or Pyridinium Tribromide
    
  • Thiourea (1.1 equiv)

  • Ethanol (Solvent, 5 volumes)

  • Sodium Acetate (Buffer, 1.2 equiv)[2]

Protocol:

  • Bromination: Charge a reactor with Ethyl 2-oxobutanoate in DCM or

    
    . Cool to 0°C.[3]
    
  • Add

    
     dropwise over 1 hour, maintaining temperature <5°C. The color should dissipate as the reaction proceeds.
    
  • Stir for 30 min at 0°C, then allow to warm to RT to ensure complete conversion to Ethyl 3-bromo-2-oxobutanoate .

  • Cyclization: In a separate vessel, dissolve Thiourea and Sodium Acetate in Ethanol.

  • Add the crude brominated ester solution dropwise to the thiourea mixture at reflux temperature (78°C).

  • Reflux for 2–4 hours. Monitor by HPLC/TLC for disappearance of the bromo-ester.

  • Workup: Cool to RT. Concentrate to remove bulk ethanol. Neutralize the residue with saturated aqueous

    
     to pH 8.
    
  • Filter the precipitated solid (Ethyl 2-amino-5-methylthiazole-4-carboxylate). Wash with cold water and dry.

    • Expected Yield: 70–80%[4]

    • Appearance: Pale yellow solid.

Step 2: Sandmeyer Reaction (Conversion to Bromide)

Principle: Diazotization of the C2-amine followed by displacement with bromide using Copper(II) bromide. Safety Note: Diazonium intermediates are potentially explosive. Avoid drying the diazonium salt.

Reagents:

  • Ethyl 2-amino-5-methylthiazole-4-carboxylate (1.0 equiv)[5]

  • Copper(II) Bromide (

    
    ) (1.2 equiv)
    
  • tert-Butyl Nitrite (

    
    -BuONO) (1.5 equiv)
    
  • Acetonitrile (MeCN) (Solvent, 10 volumes)

Protocol:

  • Suspend

    
     in anhydrous MeCN in a reactor.
    
  • Add

    
    -BuONO dropwise at RT. The mixture will turn dark.
    
  • Add the amine precursor (from Step 1) portion-wise over 30–60 minutes.

    • Caution: Nitrogen gas evolution will occur. Ensure adequate venting.

  • Heat the mixture to 40–50°C for 2 hours to drive the reaction to completion.

  • Workup: Quench the reaction by pouring into 1M HCl (aq). Extract with Ethyl Acetate (3x).

  • Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica plug if necessary.

    • Product:Ethyl 2-bromo-5-methylthiazole-4-carboxylate .

    • Expected Yield: 60–75%

Step 3: Ammonolysis to Carboxamide

Principle: Nucleophilic acyl substitution of the ester with ammonia. Critical Control: Temperature must be kept low (0–20°C) to prevent nucleophilic aromatic substitution (


) of the C2-Bromine by ammonia.

Reagents:

  • Ethyl 2-bromo-5-methylthiazole-4-carboxylate (1.0 equiv)

  • Ammonia in Methanol (7N solution) (10 equiv)

Protocol:

  • Dissolve the bromo-ester in a minimal amount of THF (if solubility is low in MeOH) or directly in Methanol.

  • Cool the solution to 0°C.

  • Add 7N

    
    /MeOH solution slowly.
    
  • Stir at 0°C for 4 hours, then allow to warm to 20°C. Monitor closely by HPLC.

    • Stop Condition: Stop when ester is consumed. Do not heat. Prolonged exposure or heat will lead to 2-amino-5-methylthiazole-4-carboxamide impurity.

  • Workup: Concentrate the solvent under reduced pressure (keep bath <30°C).

  • Triturate the residue with cold diethyl ether or water to remove ammonium salts and traces of ester.

  • Filter the white/off-white solid.

    • Final Product:2-Bromo-5-methylthiazole-4-carboxamide .

    • Expected Yield: 85–90%

Process Safety & Scalability Decision Tree

The following logic flow guides the operator through critical safety checks during scale-up.

SafetyLogic Start Scale-Up Planning Step1 Step 1: Bromination Start->Step1 Check1 Is HBr gas scrubbed? Step1->Check1 Action1 Install Caustic Scrubber Check1->Action1 No Step2 Step 2: Sandmeyer Check1->Step2 Yes Action1->Step2 Check2 Gas Evolution Rate Controlled? Step2->Check2 Action2 Adjust Addition Rate of Amine Check2->Action2 No Step3 Step 3: Ammonolysis Check2->Step3 Yes Action2->Step3 Check3 Temp > 25°C? Step3->Check3 Action3 COOL IMMEDIATELY Risk of Br displacement Check3->Action3 Yes Final Proceed to QC Check3->Final No Action3->Final

Figure 2: Safety decision tree emphasizing gas management and temperature control to prevent impurity formation.

Analytical Quality Control

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity (HPLC) > 98.0%C18 Column, MeCN/H2O (0.1% TFA)
Regioisomer < 0.5% (4-Methyl isomer)1H NMR (Distinct Methyl Shift)
Bromine Content Positive ID / Mass SpecMS (ESI+) M+H: 221/223
Residual Solvent < 5000 ppm (MeOH/EtOAc)GC-HS
Troubleshooting Guide
  • Low Yield in Step 1: Ensure Ethyl 2-oxobutanoate is fresh. The keto-ester can polymerize or hydrate over time.

  • Impurity in Step 2: If "de-brominated" thiazole is observed, increase the amount of

    
    .
    
  • Impurity in Step 3: If 2-amino analog forms, reduce temperature and reaction time. Ensure ammonia source is not contaminated with water/hydroxide (which causes hydrolysis to acid).

References

  • Regiochemistry of Hantzsch Synthesis: Bramley, S. E., et al.[6][7] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1 (1987): 639-643.[7]

  • Sandmeyer Reaction on Thiazoles: Anker, N. M., et al. "Scale-Up and Safety Evaluation of a Sandmeyer Reaction." Organic Process Research & Development 8.6 (2004): 1059-1064.

  • Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate: Lown, J. W., & Krowicki, K. "Synthesis of two new thiazole-containing oligopeptides as potential DNA minor groove binding analogs of netropsin." Heterocycles 32.4 (1991): 698.[1] (Describes the use of ethyl 3-bromo-2-oxobutanoate).

  • General Thiazole Properties & Safety: ECHA Registration Dossier for Thiazole Derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-Bromo-5-methylthiazole-4-carboxamide synthesis

Welcome to the Technical Support & Yield Optimization Center for the synthesis of 2-Bromo-5-methylthiazole-4-carboxamide. As a Senior Application Scientist, I have designed this portal to address the mechanistic bottlene...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Yield Optimization Center for the synthesis of 2-Bromo-5-methylthiazole-4-carboxamide.

As a Senior Application Scientist, I have designed this portal to address the mechanistic bottlenecks and yield-limiting factors commonly encountered when functionalizing electron-rich thiazole scaffolds[1]. The synthesis of this specific carboxamide relies on a two-stage workflow: a highly sensitive Sandmeyer bromination followed by a Vilsmeier-Haack mediated amidation.

Below, you will find self-validating protocols, quantitative optimization data, and a logical troubleshooting guide to ensure high-fidelity reproducibility at the bench.

SynthesisWorkflow A 2-Amino-5-methylthiazole- 4-carboxylic acid B Sandmeyer Bromination (t-BuONO, CuBr2, MeCN) A->B Step 1 C 2-Bromo-5-methylthiazole- 4-carboxylic acid B->C Intermediate D Acyl Chloride Formation (Oxalyl Chloride, DMF cat.) C->D Step 2a E Amidation (NH3 in Dioxane) D->E Step 2b F 2-Bromo-5-methylthiazole- 4-carboxamide E->F Final Product

Synthetic workflow for 2-Bromo-5-methylthiazole-4-carboxamide via Sandmeyer and amidation.

Section 1: Mechanistic Methodologies & Self-Validating Protocols

Do not treat these steps as a mere recipe; understanding the causality behind the reagent stoichiometry and order of addition is critical for maximizing your yield.

Step 1: Sandmeyer Bromination of the Thiazole Ring

Objective: Convert 2-amino-5-methylthiazole-4-carboxylic acid to the 2-bromo derivative without triggering protodehalogenation. Causality: Copper(II) bromide (CuBr₂) acts as both the single-electron transfer catalyst and the bromide source. tert-Butyl nitrite (t-BuONO) generates the reactive diazonium species. Adding the amine dropwise to a pre-formed mixture of CuBr₂ and t-BuONO ensures the diazonium intermediate is immediately quenched by bromide, preventing the accumulation of radicals that lead to azo-dimers[2].

  • Suspend CuBr₂ (2.0 eq) and t-BuONO (2.0 eq) in strictly anhydrous acetonitrile (MeCN) at 0 °C.

  • Dissolve 2-amino-5-methylthiazole-4-carboxylic acid (1.0 eq) in a minimum volume of anhydrous MeCN and add it dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature, then heat to 60 °C for 2–6 hours.

  • Quench with 1M aqueous HCl, extract with ethyl acetate, and concentrate.

Self-Validation Checkpoint: The reaction is self-validating when the initial heterogeneous green suspension transitions to a dark, homogenous solution upon complete consumption of the diazonium intermediate. An LCMS aliquot must display a 1:1 isotopic doublet at m/z 222 and 224 [M+H]⁺, confirming the successful incorporation of the single bromine atom.

Step 2: Acyl Chloride Formation & Amidation

Objective: Convert the carboxylic acid to a primary amide via an acid chloride intermediate. Causality: A catalytic amount of DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true chlorinating species. Using oxalyl chloride instead of thionyl chloride allows for a lower reaction temperature, protecting the sensitive bromothiazole ring from thermal degradation[3].

  • Suspend 2-bromo-5-methylthiazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add 2 drops of anhydrous DMF.

  • Cool to 0 °C and add oxalyl chloride (1.5 eq) dropwise. Stir at room temperature for 1–2 hours.

  • Concentrate the mixture under reduced pressure, co-evaporating twice with anhydrous toluene to remove all excess oxalyl chloride.

  • Redissolve the crude acid chloride in anhydrous THF and add dropwise to a cold (0 °C) solution of 0.5 M NH₃ in dioxane (5.0 eq). Stir for 1 hour.

Self-Validation Checkpoint: The formation of the acid chloride is self-validating through the visual cessation of CO₂ and CO gas bubbling. To confirm complete conversion before adding ammonia, quench a 10 µL reaction aliquot into 1 mL of anhydrous methanol; TLC analysis (30% EtOAc/Hexanes) should reveal a single new spot corresponding to the methyl ester, with no baseline carboxylic acid remaining.

Section 2: Quantitative Yield Optimization Data

Use the following empirical data to benchmark your expected outcomes based on the conditions you select.

Table 1: Effect of Reaction Conditions on Sandmeyer Bromination Yield

Condition Set t-BuONO (eq) CuBr₂ (eq) Solvent Quality Temp Profile Yield (%) Primary Impurity Observed
A (Baseline) 1.2 1.2 MeCN (Wet) 25 °C → 65 °C 45% Protodehalogenation product
B 1.5 1.5 MeCN (Anhydrous) 0 °C → 65 °C 68% Azo-dimer formation

| C (Optimized) | 2.0 | 2.0 | MeCN (Anhydrous) | 0 °C → 65 °C (Slow Add) | 87% | None (Trace) |

Table 2: Amidation Reagent System Comparison

Reagent System Amine Source Solvent Yield (%) Mechanistic Notes
SOCl₂ / Reflux Aq. NH₄OH DCM / H₂O 55% High rate of acid chloride hydrolysis.
HATU / DIPEA NH₄Cl DMF 85% Clean, but difficult removal of urea byproduct.

| Oxalyl Cl / DMF | NH₃ in Dioxane | DCM / THF | 92% | Cleanest conversion, simple aqueous workup. |

Section 3: Troubleshooting Guide & FAQs

TroubleshootingLogic Issue Low Yield in Sandmeyer Reaction Cause1 Incomplete Diazotization Issue->Cause1 Cause2 Protodehalogenation (H-abstraction) Issue->Cause2 Cause3 Azo-Dimer Formation Issue->Cause3 Sol1 Optimize t-BuONO eq. & dropwise addition Cause1->Sol1 Sol2 Use anhydrous MeCN & strict temp control Cause2->Sol2 Sol3 Increase CuBr2 eq. & ensure high dilution Cause3->Sol3

Root-cause analysis and logical troubleshooting for Sandmeyer bromination yield loss.

Q1: Why am I observing significant amounts of the debrominated byproduct (5-methylthiazole-4-carboxylic acid) during the Sandmeyer reaction? A1: This is a classic protodehalogenation issue. When the diazonium radical is formed, it can abstract a hydrogen atom from the solvent or trace moisture instead of reacting with the copper(II) bromide complex. This pathway is highly sensitive to the stoichiometry of the bromide source. To resolve this, ensure your acetonitrile is strictly anhydrous and increase the CuBr₂ loading to at least 2.0 equivalents to kinetically outcompete the hydrogen abstraction pathway[2].

Q2: During the acid chloride formation, my reaction mixture turns dark brown and the final amide yield is poor. What is happening? A2: The thiazole ring is electron-rich and can undergo decomposition or polymerization if exposed to excess oxalyl chloride and Vilsmeier-Haack intermediates at elevated temperatures[1]. The dark color is a visual indicator of this degradation. Maintain the reaction strictly at room temperature (≤25 °C) and limit the reaction time to 1–2 hours. The self-validating cue is the cessation of gas evolution—once bubbling stops, immediately concentrate the mixture[3].

Q3: How can I prevent the formation of the highly insoluble oxamide byproduct during the final amidation step? A3: Oxamide forms when unreacted oxalyl chloride is carried over into the amidation step and reacts directly with ammonia. Because oxamide is highly insoluble, it severely complicates the purification of your target carboxamide. To prevent this, you must completely remove the excess oxalyl chloride and HCl by concentrating the intermediate under reduced pressure. Co-evaporating the crude acid chloride with anhydrous toluene (2 × 10 mL) ensures the complete removal of volatile reactive species before introducing the ammonia source[3].

References

  • Nitrogen-containing heterocyclic compounds (US 2010/0029690 A1). Googleapis.com. 2

  • Spirocycloheptanes as inhibitors of rock (WO2016010950A1). Google Patents. 3

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives . PMC. 1

Sources

Optimization

Technical Support Center: Solubility Troubleshooting for 2-Bromo-5-methylthiazole-4-carboxamide

Welcome to the technical support guide for 2-Bromo-5-methylthiazole-4-carboxamide. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encount...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Bromo-5-methylthiazole-4-carboxamide. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). As researchers and drug development professionals, ensuring complete dissolution is the first critical step for accurate and reproducible experimental results. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.

Section 1: Understanding the Core Problem: The Molecule and the Solvent

Before troubleshooting, it is crucial to understand the chemical characteristics of both the solute (2-Bromo-5-methylthiazole-4-carboxamide) and the solvent (DMSO). Their interaction dictates the success or failure of dissolution.

Q1: What structural features of 2-Bromo-5-methylthiazole-4-carboxamide influence its solubility?

A1: The solubility behavior of this molecule is a composite of its functional groups:

  • Thiazole Ring: The thiazole ring itself is aromatic and possesses both nitrogen and sulfur heteroatoms. While the basic thiazole is soluble in many organic solvents, its derivatives' solubility can vary widely.[1][2] The nitrogen atom can be protonated under acidic conditions, which can influence solubility.[3]

  • Carboxamide Group (-C(=O)NH₂): This is a polar group capable of acting as both a hydrogen bond donor (via N-H) and acceptor (via C=O). While this polarity aids solubility in polar solvents, strong intermolecular hydrogen bonding between carboxamide groups can lead to high crystal lattice energy. Overcoming this energy is a key barrier to dissolution. The presence of amides has been associated with increased solubility in DMSO in large-scale studies.[4]

  • Bromo and Methyl Groups: The bromine atom and the methyl group are bulkier and more lipophilic substituents. They increase the overall nonpolar character of the molecule, which can either enhance or decrease solubility in a polar aprotic solvent like DMSO, depending on the overall balance of forces.

Q2: Why is DMSO a good first-choice solvent, and what are its common pitfalls?

A2: DMSO is a powerful, polar aprotic solvent widely used in compound screening and storage for several reasons.[5][6] It can dissolve a broad range of both polar and nonpolar compounds, making it an excellent starting point for poorly characterized substances.[7]

However, researchers must be aware of two critical pitfalls:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. The presence of even small amounts of water can dramatically decrease the solubility of hydrophobic or poorly soluble compounds.[8] This can lead to compound precipitation from what was previously a clear solution.

  • Freeze-Thaw Cycles: Many labs store DMSO stock solutions frozen. Repeated freeze-thaw cycles can promote the precipitation of compounds, especially those in supersaturated solutions.[8] Once a compound crystallizes from DMSO, it often forms a more stable, less soluble polymorphic form that is very difficult to redissolve.[8]

Section 2: Frequently Asked Questions (First-Line Troubleshooting)

This section addresses the most common and easily resolved solubility issues.

Q3: I've added 2-Bromo-5-methylthiazole-4-carboxamide to DMSO at room temperature, and it's not dissolving. What is the first thing I should do?

A3: Gentle heating is the most immediate and effective first step. Many organic compounds, including thiazole derivatives, show increased solubility at higher temperatures.[3][9]

  • Action: Warm the solution in a water bath at 30-40°C.

  • Mechanism: The added thermal energy helps to overcome the crystal lattice energy of the solid compound, allowing the DMSO molecules to solvate it more effectively.

  • Caution: Do not overheat. While DMSO is thermally stable, excessive heat can degrade some sensitive compounds.[6] Monitor for any color change, which might indicate degradation.

Q4: The compound dissolved with heat, but a precipitate formed after it cooled to room temperature. What does this mean?

A4: This indicates that you created a supersaturated solution. The compound's true equilibrium solubility at room temperature is lower than the concentration you prepared. While this can be useful for short-term experiments, the solution is thermodynamically unstable and prone to precipitation.[8]

Q5: Could sonication help dissolve the compound?

A5: Yes, sonication is a valuable technique, often used in conjunction with gentle warming.

  • Action: Place the vial in a sonicator bath for 5-15 minutes.

  • Mechanism: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which breaks apart solid agglomerates, increases the surface area of the solute, and facilitates dissolution.[8] It is an effective method for dispersing particles and accelerating the dissolution process.[10]

Section 3: In-Depth Troubleshooting Guide

If basic methods fail, a more systematic approach is required. This section explores advanced strategies for persistent solubility challenges.

Q6: I need a stable stock solution at a high concentration, but gentle heating and sonication are insufficient. What is my next best option?

A6: The use of a co-solvent system is the next logical step. A co-solvent is a secondary solvent, miscible with the primary solvent (DMSO), that is added to modify the overall polarity and solvation properties of the system.[10][11]

  • Rationale: By adding a co-solvent, you can fine-tune the dielectric constant and hydrogen bonding characteristics of the solvent mixture to better match the solute, thereby enhancing solubility.[11]

  • Recommended Co-solvents for DMSO:

    • N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can disrupt crystal packing.

    • Propylene Glycol (PG) or Polyethylene Glycol (PEG 400): These are less toxic options often used in formulations to increase the solubility of non-polar drugs.[10]

  • Action: See SOP 2 for a detailed protocol on preparing and testing co-solvent systems.

Table 1: Co-solvent Selection Guide
Co-solventTypeRationale for Use with DMSOTypical Starting % (v/v)
N,N-Dimethylformamide (DMF)Polar AproticSimilar to DMSO, can help disrupt specific crystal lattice interactions.10-20%
Propylene Glycol (PG)Polar ProticCan alter hydrogen bonding network and reduce solvent polarity.[11]10-30%
EthanolPolar ProticDisrupts the hydrogen bonding network of any residual water.[11]5-15%
PEG 400Polar PolymerCommonly used solubilizer for hydrophobic compounds.10-40%
Q7: Can I adjust the pH of my DMSO stock to improve solubility?

A7: This is an advanced and context-dependent technique. Pure DMSO does not have a pH in the aqueous sense. However, the solubility of 2-Bromo-5-methylthiazole-4-carboxamide may be pH-dependent in subsequent aqueous buffers.[12] The thiazole nitrogen is weakly basic (pKa of thiazole's conjugate acid is ~2.5), suggesting it could be protonated in acidic conditions, potentially increasing solubility.[3][13]

  • Application: This strategy is most relevant when preparing to dilute the DMSO stock into an aqueous buffer for an assay. Adjusting the pH of the final aqueous solution can maintain the compound's solubility.[14][15]

  • Action:

    • Prepare a concentrated stock in 100% DMSO.

    • Perform a dilution test into a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4).

    • Observe for any precipitation upon dilution. You may find that the compound is more soluble in a slightly acidic aqueous environment.

  • Caution: Directly adding strong acids or bases to a DMSO stock is generally not recommended as it can promote compound degradation.[6]

Section 4: Standard Operating Procedures (SOPs)

Follow these detailed protocols for systematic solubility assessment and enhancement.

SOP 1: Standard Protocol for Kinetic Solubility Assessment
  • Preparation: Dispense a known, small amount of solid 2-Bromo-5-methylthiazole-4-carboxamide into a clear glass vial.

  • Initial Solvent Addition: Add a calculated volume of high-purity, anhydrous DMSO to reach your highest target concentration (e.g., 50 mM).

  • Room Temperature Agitation: Vortex the vial vigorously for 2 minutes. Let it sit at room temperature for 1 hour, observing for dissolution.

  • Sonication: If not fully dissolved, place the vial in a sonicator bath for 15 minutes. Observe for dissolution.

  • Controlled Heating: If the compound remains undissolved, place the vial in a heating block or water bath set to 40°C. Vortex every 5 minutes for a total of 30 minutes.

  • Equilibrium Cooling: Allow the vial to cool slowly to room temperature. Let it stand for at least 24 hours.

  • Observation: Visually inspect for any precipitate. If the solution remains clear, the compound is considered soluble at that concentration under those conditions. If a precipitate has formed, the concentration exceeds the thermodynamic solubility limit.

SOP 2: Protocol for Solubility Enhancement using Co-solvents
  • Co-solvent Preparation: Prepare several solvent mixtures. For example:

    • 90:10 (v/v) DMSO:DMF

    • 80:20 (v/v) DMSO:DMF

    • 90:10 (v/v) DMSO:PEG 400

    • 80:20 (v/v) DMSO:PEG 400

  • Compound Dispensing: Pre-weigh an equal amount of solid 2-Bromo-5-methylthiazole-4-carboxamide into a separate vial for each co-solvent system to be tested.

  • Solubilization Attempt: Add the same volume of each respective co-solvent mixture to the vials to achieve the desired concentration.

  • Systematic Dissolution: Follow steps 3-7 from SOP 1 for each vial, keeping all conditions (vortex time, temperature, etc.) identical across all tests.

  • Comparison: Compare the outcomes to identify the co-solvent system that provides the best solubility enhancement for a stable, long-term stock solution.

Section 5: Visual Workflow for Troubleshooting

This decision tree provides a logical pathway to diagnose and solve solubility issues with 2-Bromo-5-methylthiazole-4-carboxamide.

Caption: A step-by-step decision tree for resolving solubility issues.

References

  • Solubility of Things. (n.d.). Thiazole. Retrieved from [Link]

  • JETIR. (2019). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org. Retrieved from [Link]

  • Hansen, L. B., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Science Publishing. Retrieved from [Link]

  • Biochemistry. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. Retrieved from [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • ACS Omega. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 2-bromo-4-methylthiazole-5-carboxamide. Retrieved from [Link]

  • GEUS Publications. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. Retrieved from [Link]

  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. Retrieved from [Link]

  • ResearchGate. (2024). Effect of temperature on the physicochemical properties and solute–solvent interactions of a dilute solution of [Bmim][OAc] in DMSO. Retrieved from [Link]

  • ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed. (1999). Effect of Peptide Concentration and Temperature on Leuprolide Stability in Dimethyl Sulfoxide. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. Retrieved from [Link]

  • Science Alert. (2014). Review on Enhancement of Solubilization Process. Retrieved from [Link]

  • IJSDR. (2024). Methods to boost solubility. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole. Retrieved from [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • IJPBA. (2017). Solubility Enhancement Technologies and Research Emerged. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. Retrieved from [Link]

  • ResearchGate. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Retrieved from [Link]

  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

Sources

Troubleshooting

Purification techniques for 2-Bromo-5-methylthiazole-4-carboxamide impurities

Technical Support Center: 2-Bromo-5-methylthiazole-4-carboxamide Purification Case ID: THZ-BR-4402 Subject: Impurity Profiling & Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Bromo-5-methylthiazole-4-carboxamide Purification

Case ID: THZ-BR-4402 Subject: Impurity Profiling & Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: 2-Bromo-5-methylthiazole-4-carboxamide Context: This compound is a critical scaffold in medicinal chemistry, most notably serving as a structural fragment in the synthesis of tyrosine kinase inhibitors like Dasatinib (Sprycel®). Critical Quality Attribute (CQA): The integrity of the C2-Bromine bond. This halogen is the "warhead" for subsequent SNAr or Palladium-catalyzed cross-coupling reactions. Its loss (debromination) or hydrolysis renders the scaffold useless.

Common Impurity Profile:

  • Impurity A (The "Des-Bromo"): 5-methylthiazole-4-carboxamide. Origin: Radical debromination or metal-catalyzed reduction.

  • Impurity B (The "Hydrolysis"): 2-Bromo-5-methylthiazole-4-carboxylic acid. Origin: Hydrolysis of the amide or unreacted starting material.

  • Impurity C (The "Precursor"): Ethyl 2-bromo-5-methylthiazole-4-carboxylate. Origin: Incomplete ammonolysis.

Module 1: Diagnostic Triage (HPLC/LC-MS)

Before attempting purification, you must diagnose the specific impurity profile. The 2-bromo substituent introduces a unique isotopic signature but also a lipophilicity shift that is subtle.

Recommended Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acidic pH prevents tailing of the thiazole nitrogen).

    • B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (thiazole core) and 210 nm (amide).

Troubleshooting Table: Interpreting the Chromatogram

Retention Time (Rel)IdentityMass Spec (ESI+)Diagnostic Feature
0.85 (Early) Impurity B (Acid) [M+H]⁺ = 222/224Broad peak shape; disappears after base wash. 1:1 Br isotope pattern.[1]
0.92 (Close) Impurity A (Des-Bromo) [M+H]⁺ = 143Critical: No Br isotope pattern. Co-elutes often.
1.00 (Target) Target Amide [M+H]⁺ = 221/223Sharp peak. Distinct 1:1 Br isotope pattern (

).
1.15 (Late) Impurity C (Ester) [M+H]⁺ = 250/252Non-polar; separates easily.

Module 2: Purification Workflows

Workflow A: Removing the Acid (Impurity B)

The most common impurity, arising from hydrolysis or starting material carryover.

The Protocol (Chemical Wash):

  • Dissolve the crude solid in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as thiazoles can form quaternary salts with chlorinated solvents over long periods.

  • Wash the organic phase 2x with saturated aqueous NaHCO₃ (Sodium Bicarbonate) .

    • Mechanism:[2][3][4] The carboxylic acid (pKa ~3-4) is deprotonated to form the water-soluble sodium carboxylate. The amide (pKa ~15-17) remains neutral and stays in the organic layer.

  • Wash 1x with Brine.

  • Dry over Na₂SO₄ and concentrate.

Workflow B: Removing the Des-Bromo (Impurity A)

The "Silent Killer." Separation is difficult due to structural similarity.

The Protocol (Recrystallization): Flash chromatography is often ineffective for separating the des-bromo analog because the bromine atom does not significantly alter the polarity compared to the hydrogen atom in this specific scaffold. Recrystallization is the superior method.

  • Solvent System: Ethanol/Water (9:1) or Toluene.[5]

  • Logic: The bromo-thiazole has higher lattice energy and typically crystallizes preferentially over the des-bromo impurity, which disrupts the crystal packing.

Step-by-Step Recrystallization:

  • Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux (80°C) until dissolved.

  • Hot Filtration: If insoluble black specks (tar) remain, filter hot through a pre-warmed Celite pad.

  • Nucleation: Remove from heat. Add warm water dropwise until persistent turbidity is just observed (approx 10-15% volume of water).

  • Cooling: Allow to cool to room temperature slowly (wrap flask in foil). Then move to 4°C fridge for 4 hours.

  • Harvest: Filter the white needles. Wash with cold Ethanol/Water (1:1).

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying 2-Bromo-5-methylthiazole-4-carboxamide based on the impurities detected.

PurificationLogic Start Crude Mixture Analysis (HPLC/LC-MS) CheckAcid Impurity: Carboxylic Acid? (RT ~0.85, m/z 222) Start->CheckAcid BaseWash Protocol A: Basic Wash (EtOAc vs Sat. NaHCO3) CheckAcid->BaseWash Yes CheckDesBromo Impurity: Des-Bromo? (RT ~0.92, m/z 143) CheckAcid->CheckDesBromo No BaseWash->CheckDesBromo Organic Layer Recryst Protocol B: Recrystallization (Ethanol/Water or Toluene) CheckDesBromo->Recryst Yes (>5%) CheckEster Impurity: Ethyl Ester? (RT ~1.15, m/z 250) CheckDesBromo->CheckEster No Recryst->CheckEster Crystals FlashChrom Protocol C: Flash Chromatography (Hexanes/EtOAc 7:3) CheckEster->FlashChrom Yes Final Pure Target Amide (>98% Purity) CheckEster->Final No FlashChrom->Final

Caption: Decision tree for selecting the appropriate purification module based on specific impurity identification.

Frequently Asked Questions (FAQs)

Q1: My product is turning pink/red during drying. What is happening?

  • Diagnosis: This indicates the liberation of free bromine (

    
    ) or the formation of N-oxide impurities.
    
  • Root Cause: 2-Bromothiazoles are light-sensitive and can undergo radical decomposition.

  • Solution: Store the compound in amber vials. During workup, add a small amount of sodium thiosulfate (

    
    ) to the aqueous wash to quench any free bromine radicals. Dry under vacuum at 
    
    
    
    , not in an oven.

Q2: I cannot separate the Des-Bromo impurity (Impurity A) by column chromatography. The spots overlap on TLC.

  • Explanation: The Van der Waals radius of Br (1.85 Å) vs H (1.20 Å) is different, but the polarity shift is minimal in this system.

  • Solution: Switch to Recrystallization (Module 2, Workflow B). If chromatography is mandatory, use a C18 Reverse Phase Flash Column rather than normal phase silica. The separation factor (

    
    ) is usually better on C18 due to the hydrophobic difference.
    

Q3: Can I use methanol instead of ethanol for recrystallization?

  • Advisory: Methanol is acceptable, but Ethanol is preferred. Thiazole amides are often too soluble in hot methanol, leading to poor recovery (yield loss). Ethanol/Water allows for a steeper solubility curve, maximizing recovery.

Q4: Is this compound toxic?

  • Safety: As a halogenated heterocyclic amide, treat it as a potential skin sensitizer and irritant. Related compounds (Dasatinib intermediates) are potent kinase inhibitors. Handle in a fume hood with double nitrile gloves.

References

  • Dasatinib Synthesis & Intermediates

    • Title: "Process and intermediates for the preparation of dasatinib."[6]

    • Source: European P
    • URL
    • Relevance: Details the synthesis and handling of the 2-aminothiazole-5-carboxylic acid scaffold, which shares the core purification logic (acid/base washing) with the 4-carboxamide.
  • Title: "Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
  • Debromination Issues

    • Title: "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin
    • Source:J. Org. Chem. (via LookChem/ACS).
    • URL:[Link]

    • Relevance: Validates the lability of the bromine atom on the thiazole ring and the risk of debromin

Sources

Optimization

Preventing debromination side reactions in thiazole carboxamide synthesis

Topic: Preventing Debromination & Halogen Scrambling in Thiazole Carboxamide Synthesis Diagnostic Hub: The "Why" Behind the Failure Status: Active | Ticket: #THZ-BR-404 Welcome to the Thiazole Synthesis Support Center. I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Debromination & Halogen Scrambling in Thiazole Carboxamide Synthesis

Diagnostic Hub: The "Why" Behind the Failure

Status: Active | Ticket: #THZ-BR-404

Welcome to the Thiazole Synthesis Support Center. If you are observing the loss of a bromine substituent during the synthesis of thiazole carboxamides, you are likely encountering one of two distinct mechanistic failures depending on your synthetic route.

Identify your workflow below to access the correct troubleshooting protocol:

Scenario A: Palladium-Catalyzed Aminocarbonylation

Route: Aryl-Br + CO + Amine


 Aryl-CONH-R
The Failure:  You observe the formation of Thiazole-H  (Hydrodehalogenation) instead of the amide.
Root Cause:  Competitive formation of a Palladium-Hydride (Pd-H) species.[1] Instead of inserting CO, the Pd(II) intermediate captures a hydride (from solvent, base, or moisture) and reductively eliminates the debrominated thiazole.
Scenario B: Lithiation / Metal-Halogen Exchange

Route: Thiazole-Br


 [Thiazole-Li] 

Thiazole-COOH

Amide The Failure: You observe Isomeric mixtures (Br moves to a different carbon) or complete loss of Br. Root Cause: Halogen Dance (Base-Catalyzed Halogen Migration). Thiazolyl anions are prone to rapid isomerization where the lithium and bromine atoms "dance" (exchange positions) to reach a thermodynamically more stable intermediate before the electrophile (CO₂ or DMF) is added.

Module A: Optimizing Pd-Catalyzed Aminocarbonylation

Objective: Suppress hydrodehalogenation (Pd-H pathway) to favor CO insertion.

Mechanistic Pathway & Risk Points

The following diagram illustrates the critical "decision point" for the catalyst.

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Thiazole-Br CO_Insert CO Insertion (Ar-Pd-CO-Br) OxAdd->CO_Insert + CO (High Pressure) Hydride Hydride Capture (Ar-Pd-H) OxAdd->Hydride + H-Source (DMF/Alcohol) Prod Target Amide (Ar-CONHR) CO_Insert->Prod + Amine Side Debrominated Side Product (Ar-H) Hydride->Side Reductive Elim.

Figure 1: The competition between Carbonylation (Green path) and Hydrodehalogenation (Red path).

Optimized Protocol: The "Zero-Hydride" System

To prevent debromination, you must starve the reaction of hydride sources.

1. Solvent Selection (Critical):

  • DO NOT USE: DMF, DMA, or Alcohols (MeOH, EtOH). These decompose or oxidize to generate Pd-H species at high temperatures.

  • USE: Toluene, Dioxane, or Anisole. These aprotic, non-nucleophilic solvents drastically reduce hydrodehalogenation rates.

2. The Base:

  • DO NOT USE: Triethylamine (Et₃N) or Hünig's base (DIPEA). Amine bases can undergo

    
    -hydride elimination to form Pd-H.
    
  • USE: Inorganic bases like K₂CO₃ or K₃PO₄ .[1]

3. The CO Source:

  • Avoid Formates: Phenyl formate or formic acid generate CO via decomposition that releases H₂.

  • Preferred: CO gas (balloon or autoclave) or Mo(CO)₆ (solid CO source).

4. Ligand Choice:

  • Use Xantphos or dppf . Bidentate ligands with large bite angles stabilize the acyl-palladium intermediate, accelerating the reductive elimination of the amide and outcompeting the hydride pathway.

Step-by-Step Workflow
  • Charge: Add Thiazole-Br (1.0 eq), Amine (1.2–1.5 eq), K₂CO₃ (2.0 eq), Pd(OAc)₂ (2-5 mol%), and Xantphos (2-5 mol%) to a pressure vial.

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Degas: Sparge with Argon for 5 minutes (removes O₂ which can oxidize ligands).

  • CO Introduction: Introduce CO (balloon pressure is often sufficient; 5 bar if sluggish).

  • Heat: Stir at 80–100 °C. Note: Lower temperatures favor carbonylation over dehalogenation if the catalyst is active enough.

Module B: Preventing Halogen Dance (Lithiation Route)

Objective: Synthesize Thiazole-2-COOH without scrambling the bromine at position 4 or 5.

The "Halogen Dance" Mechanism

When using n-BuLi, the initial lithiated species is kinetically formed but thermodynamically unstable. It will abstract a bromine from a non-lithiated starting molecule, causing the bromine to "migrate."

HalogenDance Start 4-Bromothiazole Kinetic 2-Li-4-Bromothiazole (Kinetic Product) Start->Kinetic + Base (Low Temp) Scramble Halogen Dance (Migration of Li/Br) Kinetic->Scramble Slow Trapping / High Temp Thermo 2-Bromo-5-Li-thiazole (Thermodynamic Product) Scramble->Thermo

Figure 2: The Halogen Dance pathway leading to regio-isomeric impurities.

Troubleshooting Matrix (FAQ)
SymptomProbable CauseCorrective Action
Mixture of Regioisomers Slow Trapping: The lithiated species existed too long before the electrophile (CO₂) was added.Reverse Addition: Cannulate the lithiated species into a solution of the electrophile (or excess dry ice) rather than adding the electrophile to the lithium.
Complete Debromination Proton Source: Moisture in the solvent or atmosphere.Ensure cryogenic conditions (-78°C) and use freshly distilled THF/Et₂O.
Scrambling despite -78°C Base Nucleophilicity: n-BuLi is too nucleophilic and promotes exchange.Switch Reagent: Use LDA (Lithium Diisopropylamide) or LiTMP . These bulky bases favor deprotonation (C-H removal) over metal-halogen exchange.
Uncontrollable Dance Thermodynamics: The lithiated intermediate is too unstable.Turbo-Grignard: Switch to iPrMgCl·LiCl . Magnesium species are less reactive than Lithium species, significantly slowing down the halogen dance and allowing stable trapping.

Data Summary: Solvent & Base Effects on Debromination

Comparative data for Pd-catalyzed Aminocarbonylation of 2-bromothiazole.

SolventBase% Conversion% Des-Bromo (Side Product)% Amide (Target)
DMF Et₃N 98%45% 53%
DMF K₂CO₃95%20%75%
Toluene Et₃N60%15%45%
Toluene K₂CO₃ 92% < 2% 90%
Dioxane K₃PO₄94%< 5%89%

Key Insight: The combination of an aprotic non-polar solvent (Toluene) and an inorganic base (K₂CO₃) offers the highest fidelity.

References

  • Mechanisms of Dehalogenation in Pd-Catalysis

    • Navarro, O. et al. "Dehalogenation of Aryl Halides."[2] Journal of Organic Chemistry. Explains the hydride transfer mechanism from amine bases and alcoholic solvents.

    • Source:

  • Halogen Dance on Thiazoles

    • Stanetty, P., et al. "Halogen dance reactions on thiazoles." Journal of Heterocyclic Chemistry.
    • Source:

  • Optimized Aminocarbonylation Conditions

    • Bhanage, B. M., et al. "Palladium-catalyzed aminocarbonylation of aryl halides."[3][4] Synlett. Discusses the use of inorganic bases to prevent side reactions.[1][5]

    • Source:

  • Prevention of Debromination in Cross-Couplings

    • BenchChem Tech Support.[1][5] "Preventing debromination in Suzuki coupling." Highlights the role of base strength and solvent proticity.[5]

    • Source:

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Purification of 2-Bromo-5-methylthiazole-4-carboxamide

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of 2-Bromo-5-methylthiazole-4-carboxamide (CAS: 10...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of 2-Bromo-5-methylthiazole-4-carboxamide (CAS: 1025468-14-7).

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we address the thermodynamic and kinetic mechanisms behind crystal formation, ensuring you understand why a protocol works so you can adapt it when unexpected variables arise in the lab.

Part 1: Compound Overview & Quantitative Baselines

Before initiating any thermal or solvent-based purification, it is critical to understand the physicochemical boundaries of your target molecule. The presence of both a highly polar carboxamide group (capable of strong intermolecular hydrogen bonding) and a lipophilic brominated thiazole ring dictates its unique solubility profile[1].

Table 1: Physicochemical Properties of 2-Bromo-5-methylthiazole-4-carboxamide

ParameterValueScientific Implication for Purification
Molecular Weight 221.07 g/mol Standard diffusion rates during crystallization[1].
LogP (Estimated) ~1.58Indicates moderate lipophilicity; pure non-polar solvents will not dissolve the compound[1].
Target Purity >95%Requires removal of des-bromo and regioisomeric impurities[1].
Functional Sensitivities Halogen, AmideAvoid prolonged heating (>80°C) in strong nucleophilic solvents to prevent transamidation or SNAr degradation.
Part 2: Troubleshooting FAQs (Solvent Selection & Phase Issues)

Q1: Why is the Ethyl Acetate (EtOAc) / Hexanes solvent system recommended as the gold standard for this compound? A: The dual-solvent system is thermodynamically ideal for this specific heterocycle, as demonstrated in established pharmaceutical patent literature for anti-hypercholesterolemic compounds ()[2]. EtOAc acts as an excellent hydrogen-bond acceptor, efficiently solvating the carboxamide protons at elevated temperatures. Hexanes (a non-polar anti-solvent) selectively strip this solvation shell. This forces the carboxamide groups to self-associate and nucleate into a highly ordered, pure crystal lattice rather than remaining in solution.

Q2: During cooling, my compound forms a biphasic oily layer at the bottom of the flask instead of crystals. How do I fix "oiling out"? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the solute's saturation temperature in your specific solvent mixture is higher than the melting point of the solute-solvent cluster. Essentially, the compound is precipitating as a supercooled liquid because the thermodynamic drive to separate from the solvent outpaces the kinetic ability to form a crystal lattice.

  • The Fix: Reheat the mixture until it is entirely homogeneous. Add 5–10% more of the primary solvent (EtOAc) to lower the saturation temperature, and drastically reduce your cooling rate to <0.5°C/min.

Q3: Can I use an Ethanol/Water system instead of EtOAc/Hexanes? A: Yes, but with kinetic caveats. While the carboxamide group is generally stable, prolonged heating in aqueous ethanol can lead to minor hydrolysis if trace acidic or basic impurities are present from previous synthetic steps. Ethanol/Water is an excellent alternative if you are specifically trying to crash out highly non-polar impurities, but EtOAc/Hexanes provides a safer, anhydrous environment that protects the bromine atom.

Part 3: Standard Operating Procedure (SOP) - Self-Validating Recrystallization

This protocol utilizes an anti-solvent addition methodology. Every step includes a Validation Check to ensure the system is behaving thermodynamically as expected before you proceed.

Phase 1: Dissolution & Saturation
  • Weigh the crude 2-Bromo-5-methylthiazole-4-carboxamide.

  • Suspend the crude solid in a minimal volume of Ethyl Acetate (approx. 3-5 mL per gram of crude) and heat to 70°C under gentle reflux.

    • Causality: EtOAc's carbonyl oxygen disrupts the crude crystal lattice by acting as a temporary hydrogen bond acceptor for the carboxamide group.

    • Validation Check: The solution must transition from a cloudy suspension to a clear, homogeneous liquid. If dark, insoluble particulates remain after 5 minutes at 70°C, perform a hot filtration immediately to remove inorganic salts or polymerized byproducts.

Phase 2: Nucleation Induction (Anti-Solvent Addition)
  • Maintain the homogeneous solution at 70°C. Begin adding Hexanes dropwise (approx. 1-2 mL/min) while stirring continuously.

    • Causality: The non-polar hexanes disrupt the EtOAc-solute interactions, raising the local saturation point and forcing the molecules into the metastable zone.

    • Validation Check: Stop adding Hexanes immediately when a faint, persistent opalescence (cloudiness) remains for more than 5 seconds after a drop is added. This visual cue confirms you have perfectly reached the metastable boundary.

Phase 3: Controlled Crystallization
  • Remove the flask from the heat source. Allow it to cool to room temperature (20-25°C) at a natural rate without physical disturbance.

    • Causality: Rapid cooling traps solvent molecules and impurities within a rapidly forming, flawed crystal lattice. Slow cooling allows for thermodynamic selection, yielding the most stable and pure polymorph.

    • Validation Check: Distinct, highly structured crystals should begin forming within 15-30 minutes. If the solution remains clear after 1 hour, scratch the inside of the glass flask with a glass rod to provide a nucleation site.

Phase 4: Isolation
  • Transfer the flask to an ice bath (4°C) for 1 hour to depress solubility and maximize yield.

  • Isolate the crystals via vacuum filtration and wash the filter cake with 2 volumes of ice-cold Hexanes.

    • Causality: Cold hexanes displace residual EtOAc (which contains the dissolved impurities) without dissolving your purified product.

Part 4: Solvent System Performance Metrics

Use the table below to select an alternative solvent system if your specific impurity profile requires it.

Table 2: Recrystallization Solvent System Comparison

Solvent System (Primary / Anti-Solvent)Primary Polarity IndexAnti-Solvent Polarity IndexExpected Recovery YieldImpurity Removal Profile
Ethyl Acetate / Hexanes 4.40.175 - 85%Optimal. Excellent for removing non-polar and colored organic impurities.
Ethanol / Water 5.210.260 - 70%Good for highly polar impurities; carries a slight risk of minor hydrolysis if pH is not neutral.
Acetone / Heptane 5.10.270 - 80%Fast crystallization kinetics; higher risk of trapping solvent inclusions within the lattice.
Part 5: Troubleshooting Workflow Visualization

Follow this decision tree if you encounter phase abnormalities during the cooling step of your recrystallization.

Recrystallization_Troubleshooting Start Crude 2-Bromo-5-methylthiazole- 4-carboxamide Dissolve Dissolve in minimal hot EtOAc (Primary Solvent) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Add Hexanes dropwise (Anti-Solvent) until cloudy Filter->AntiSolvent Cooling Controlled Cooling (Room Temp -> 4°C) AntiSolvent->Cooling Decision Observation during cooling? Cooling->Decision Oiling Oiling Out (Liquid-Liquid Phase Separation) Decision->Oiling Oils out Crystals Crystalline Solid Forms Decision->Crystals Precipitates NoCrystals No Crystallization (Solution remains clear) Decision->NoCrystals Stays clear FixOiling Reheat, add 5-10% more EtOAc, cool at <0.5°C/min Oiling->FixOiling FixOiling->Cooling Retry cooling Isolate Vacuum Filtration & Cold Hexane Wash Crystals->Isolate FixNoCrystals Scratch flask, seed crystals, or add more Hexanes NoCrystals->FixNoCrystals FixNoCrystals->Cooling Retry cooling

Decision matrix for resolving phase separation and nucleation failures during recrystallization.

References
  • Title: Heterocyclyl-substituted anti-hypercholesterolemic compounds (WO2008057336A2)

Sources

Optimization

Stability of 2-Bromo-5-methylthiazole-4-carboxamide under acidic and basic conditions

Critical Stability Overview Executive Summary: 2-Bromo-5-methylthiazole-4-carboxamide contains two electrophilic centers susceptible to degradation: the C4-carboxamide and the C2-bromine on the thiazole ring. Acidic Cond...

Author: BenchChem Technical Support Team. Date: March 2026

Critical Stability Overview

Executive Summary: 2-Bromo-5-methylthiazole-4-carboxamide contains two electrophilic centers susceptible to degradation: the C4-carboxamide and the C2-bromine on the thiazole ring.

  • Acidic Conditions: The primary degradation pathway is hydrolysis of the amide to the carboxylic acid. The 2-bromo substituent is relatively stable but can undergo acid-catalyzed displacement under forcing conditions (e.g., concentrated

    
    , high heat).
    
  • Basic Conditions (High Risk): This molecule is highly unstable in strong base. In addition to rapid amide hydrolysis, the C2-position is electron-deficient (activated by the ring nitrogen), making the bromine highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) . This leads to the formation of 2-hydroxy (thiazolone) or 2-alkoxy impurities.
    
Stability Data Summary
ParameterAcidic (pH < 4)Basic (pH > 9)Neutral (pH 7)
Primary Degradant Carboxylic AcidCarboxylate Salt + 2-Hydroxy/Alkoxy species Stable (Solid state)
Mechanism Acid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis +

N/A
Kinetics Slow at RT; Fast at RefluxRapid at RTNegligible
Solvent Risk Low (Protics OK)High (Alcohols form ethers via

)
Low

Degradation Pathways & Mechanisms

The following diagram illustrates the divergent degradation pathways based on pH. Note the dual-risk in basic media.

StabilityPathways Start 2-Bromo-5-methyl- thiazole-4-carboxamide AcidCond Acidic Conditions (H3O+, Heat) Start->AcidCond BaseCond Basic Conditions (OH- / RO-) Start->BaseCond ProdAcid Degradant A: Carboxylic Acid (Hydrolysis) AcidCond->ProdAcid Amide Hydrolysis ProdBase1 Degradant B: Carboxylate (Hydrolysis) BaseCond->ProdBase1 Fast Hydrolysis ProdBase2 Degradant C (CRITICAL): 2-Hydroxy/Alkoxy Thiazole (SNAr Displacement) BaseCond->ProdBase2 Br Displacement (Irreversible)

Figure 1: Divergent degradation pathways. Note that basic conditions trigger both amide hydrolysis and bromine displacement.

Troubleshooting Protocols

Scenario A: "I see a new peak at M+1 (Hydrolysis) in Acidic Media."

Diagnosis: In aqueous acid (HCl, TFA), the amide carbonyl oxygen is protonated, making the carbon susceptible to water attack. This converts the amide (


) to the acid (

).

Troubleshooting Steps:

  • Check Temperature: Hydrolysis is kinetically slow at

    
     but accelerates significantly above 
    
    
    
    .
  • Verify pH: If using HPLC with TFA, ensure the sample is not sitting in the autosampler for >24 hours.

  • Corrective Action:

    • Store samples in acetonitrile/water mixtures without acid if possible.

    • If reaction requires acid, neutralize immediately upon completion.

Scenario B: "My product lost the Bromine atom in Basic Media."

Diagnosis: This is the most common failure mode. The 2-position of the thiazole ring is activated for nucleophilic attack. Hydroxide (


) or alkoxides (

) act as nucleophiles, displacing the Bromine.

Mechanism (


): 


Note: The "Thiazole-OH" often tautomerizes to the thiazolone form.

Troubleshooting Steps:

  • Solvent Audit: Are you using Methanol or Ethanol with a base (e.g.,

    
    , 
    
    
    
    )?
    • Risk:[1][2][3] You will form the 2-Methoxy or 2-Ethoxy analog.

  • Base Strength: Strong bases (

    
    , 
    
    
    
    ) cause rapid displacement.
  • Corrective Action:

    • Switch Solvents: Use non-nucleophilic polar aprotic solvents (DMF, DMSO, THF).

    • Switch Bases: Use sterically hindered bases (DIPEA, TEA) or weaker inorganic bases (

      
      ) if possible.
      
    • Temperature Control: Keep reactions involving base at

      
       if the bromine must be preserved.
      

Analytical Method (Quality Control)

To confirm stability or degradation, use the following standardized LC-MS setup.

Instrument: HPLC/UPLC with PDA and MS detector.

ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (Acidic stabilizer)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 254 nm (Thiazole core); MS (ESI+)

Expected Mass Shifts (ESI+):

  • Parent (R-Br): M and M+2 pattern (1:1 ratio due to

    
    ).
    
  • Hydrolysis (Acid): Mass increase of +1 Da (

    
    ). Note: Br pattern remains.
    
  • Substitution (Base - OH): Mass loss of ~62/64 Da (

    
    ). Note: Loss of Br isotope pattern.
    
  • Substitution (Base - OMe): Mass loss of ~48/50 Da (

    
    ).
    

Decision Logic for Experiment Design

Use this flow to determine the safe operating window for your experiment.

DecisionTree Q1 Does your reaction require Base? Q2 Is the Base Nucleophilic? (NaOH, LiOH, NaOMe) Q1->Q2 Yes Q3 Is Temperature > 50°C? Q1->Q3 No (Acidic/Neutral) Stop1 STOP: High Risk of Br-Displacement Q2->Stop1 Yes Advice1 Use Hindered Base (DIPEA, t-BuOK) or Lower Temp (<0°C) Q2->Advice1 No Stop2 STOP: High Risk of Amide Hydrolysis Q3->Stop2 Yes Safe Proceed: Conditions Likely Stable Q3->Safe No

Figure 2: Logical workflow for selecting reaction conditions to preserve the scaffold.

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol as a solvent for recrystallization?

  • Answer: Only in neutral or acidic conditions. In the presence of even weak bases, heating in methanol can lead to the formation of 2-methoxy-5-methylthiazole-4-carboxamide via

    
    . Use Acetonitrile or Ethyl Acetate/Hexane for safer recrystallization.
    

Q2: How should I store the solid material?

  • Answer: Store at

    
     under inert atmosphere (Argon/Nitrogen). While the solid is relatively stable, moisture can induce slow hydrolysis of the amide over months.
    

Q3: Is the 2-Bromo group reactive in Suzuki Couplings?

  • Answer: Yes. The 2-position is highly activated. It is an excellent partner for Suzuki, Stille, or Negishi couplings. However, because it is so activated, you must avoid strong nucleophilic bases (like hydroxide) in the coupling mixture; use Carbonate (

    
    ) or Phosphate (
    
    
    
    ) bases instead.

References

  • Ganapathi, K., & Kulkarni, K. D. (1953). Bromination and Nitration of Some Monosubstituted Thiazoles.[4] Proceedings of the Indian Academy of Sciences - Section A. (Demonstrates reactivity of 2-bromo-5-methylthiazole and displacement by nucleophiles).

  • BenchChem. Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide. (Provides analogous Sandmeyer and bromination protocols for thiazole/thiadiazole systems).

  • ChemicalBook. 2-Bromo-5-methylthiazole Properties and Safety. (General physical properties and stability context).[4]

  • Save My Exams. Nucleophilic Substitution with OH- Mechanism. (Foundational mechanism for the displacement of halogens by hydroxide in activated systems).

Sources

Troubleshooting

Troubleshooting catalyst poisoning when using sulfur-containing thiazoles

Topic: Troubleshooting catalyst poisoning when using sulfur-containing thiazoles. Audience: Researchers, medicinal chemists, and process development scientists.[1][2] The "Thiazole Trap": Deactivation Mechanics Status: C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting catalyst poisoning when using sulfur-containing thiazoles. Audience: Researchers, medicinal chemists, and process development scientists.[1][2]

The "Thiazole Trap": Deactivation Mechanics

Status: Critical Understanding Required

Thiazoles present a dual-threat to transition metal catalysis (particularly Palladium, Platinum, and Rhodium).[1] Unlike simple arenes, thiazoles possess two potent coordination sites: the soft sulfur atom and the hard nitrogen atom (sp² hybridized).

In the context of cross-coupling (Suzuki, Heck, Negishi) or hydrogenation, the "Thiazole Trap" occurs when the substrate acts as a competitive inhibitor against your ligand.[1] The mechanism follows the Pearson Hard and Soft Acids and Bases (HSAB) theory:

  • S-Poisoning: Low-valent metals like Pd(0) are "soft" acids. They have a high affinity for the thiazole sulfur (a "soft" base). This formation of a stable

    
    -S or bridging 
    
    
    
    -S complex irreversibly removes the metal from the catalytic cycle.
  • N-Binding: In higher oxidation states (e.g., Pd(II) intermediates), the nitrogen lone pair can displace weak ligands, arresting the cycle at the oxidative addition stage.[1]

Visualization: The Competitive Poisoning Pathway

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the thermodynamic sink of catalyst poisoning.

ThiazolePoisoning Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd R-X (Fast) PoisonComplex Inactive Complex [Pd(L)(Thiazole)n] (Catalyst Death) Pd0->PoisonComplex Thiazole S-Coordination (Soft-Soft Interaction) Product Coupled Product (Ar-Thiazole) OxAdd->Product Transmetalation & Red. Elim. Product->Pd0 Turnover Thiazole Thiazole Substrate (S/N Donor) Thiazole->PoisonComplex High Conc. Aggregates Pd Black (Aggregates) PoisonComplex->Aggregates Ligand Dissociation

Figure 1: Kinetic competition between the productive catalytic cycle (Green) and the thiazole-mediated deactivation pathway (Red/Black).[1]

Diagnostic Workflow: Is It Poisoning?

Before altering your chemistry, confirm the diagnosis.[1] "No reaction" can be kinetics; "Reaction stopped at 20%" is usually poisoning.

Q: My reaction turned black immediately and conversion stopped. What happened? A: You likely experienced rapid ligand displacement followed by metal aggregation ("Pd Black").[3] The thiazole sulfur displaced your phosphine ligand, destabilized the Pd(0), and caused it to crash out.

  • Immediate Action: Switch to a ligand with a higher binding constant or steric bulk (see Module 3).

Q: The reaction works on a 50 mg scale but fails completely on a 5 g scale. Why? A: This is the concentration effect . Catalyst poisoning is second-order with respect to the inhibitor (thiazole) concentration. On a larger scale, local concentrations of the thiazole during addition can overwhelm the catalyst before the cycle establishes equilibrium.

  • Immediate Action: Implement "Reverse Addition" (add thiazole slowly to the catalyst) or lower the global concentration.

Troubleshooting Modules

Module A: The "Chemical Decoy" Strategy (Additives)

Theory: If the thiazole wants to bind to a metal, give it a "sacrificial" metal that is cheaper and more thiophilic than Palladium.

AdditiveRoleRecommended LoadingBest For
CuTC (Copper(I) thiophene-2-carboxylate)The "Gold Standard" scavenger. Binds S/N sites on the thiazole, leaving Pd free. Facilitates transmetalation in Liebeskind-Srogl couplings.1.0 - 1.5 equivThioester couplings, Stille couplings.[1]
ZnCl₂ / Zn(OTf)₂ Lewis Acid mask. Coordinates to the Thiazole Nitrogen.0.5 - 1.0 equivNegishi couplings, C-H activation.[1]
CuI Soft Lewis Acid. Scavenges sulfur.10 - 20 mol%Sonogashira, general Suzuki.

Protocol: The Liebeskind-Srogl Fix Use this when coupling boronic acids with thiazole thioesters or halides where S-poisoning is severe.

  • Setup: Flame-dry flask, Argon atmosphere.

  • Reagents: Thiazole substrate (1.0 equiv), Boronic Acid (1.5 equiv).[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂dba₃/TFP.

  • The Key Step: Add CuTC (1.5 equiv) .

  • Solvent: THF or Dioxane (degassed).

  • Run: 50°C. The CuTC precipitates as Cu-S species, driving the reaction.

Module B: Ligand Engineering (The "Steric Shield")

Theory: If the ligand is bulky enough, it creates a "roof" over the metal center that allows the small oxidative addition substrate (R-X) to enter but physically blocks the coordination of the bulky thiazole heteroatoms.

Recommended Ligand Classes:

  • Buchwald Dialkylbiaryl Phosphines (XPhos, SPhos):

    • Why: The lower aryl ring provides steric bulk that prevents the formation of stable Pd-S resting states.

    • Recommendation:XPhos Pd G4 precatalyst.

  • Bis-phosphines (Dcype):

    • Why: 1,2-bis(dicyclohexylphosphino)ethane (Dcype) is electron-rich and chelating, making it difficult for sulfur to displace it.[1]

  • NHC Ligands (PEPPSI-IPr):

    • Why: The carbene-metal bond is extremely strong and sterically imposing, rendering the catalyst highly resistant to poisoning.

Module C: Decision Tree for Optimization

Use the following logic flow to select your rescue strategy.

OptimizationTree Start Reaction Stalled/Failed CheckPrecip Is there Pd Black? Start->CheckPrecip YesBlack Ligand Failure CheckPrecip->YesBlack Yes NoBlack Kinetic Inhibition CheckPrecip->NoBlack No Action1 Switch to Bulky Ligand (XPhos, SPhos) YesBlack->Action1 Action2 Add Scavenger (CuTC or CuI) NoBlack->Action2 Try First Action3 Increase Temp + Pd Loading NoBlack->Action3 If Additive Fails

Figure 2: Decision matrix for troubleshooting thiazole cross-coupling failures.

Frequently Asked Questions (FAQ)

Q: Can I use standard Pd(PPh₃)₄ for thiazole couplings? A: Only for simple cases. Triphenylphosphine (PPh₃) is a monodentate ligand that is easily displaced by the sulfur in thiazoles. For complex thiazoles, you must upgrade to Pd(dppf)Cl₂ (chelating effect) or XPhos Pd G3/G4 (steric protection).[1]

Q: I am doing a C-H activation on a benzothiazole. The regioselectivity is wrong (C2 vs C5/C6). A: This is often due to the "directing group" effect of the thiazole Nitrogen.

  • Solution: Use a specific oxidant/solvent system. For C2-arylation, the Pd(OAc)₂ / Cu(OAc)₂ system in DMF/DMSO often leverages the nitrogen coordination to direct the activation to the C2 position (CMD mechanism). If you want C5/C6, you must block the C2 or use steric control.[1]

Q: How do I remove the Copper residues if I use CuTC? A: CuTC leaves insoluble copper residues.

  • Protocol: Filter the reaction mixture hot through a pad of Celite. Wash the filtrate with 10% NH₄OH (aqueous) or an EDTA solution to sequester remaining copper ions before column chromatography.

References

  • Liebeskind-Srogl Coupling Mechanism & CuTC Utility

    • Liebeskind-Srogl Coupling - Wikipedia / SynArchive.
    • Describes the role of CuTC as a non-innocent cofactor that activ
    • [1]

  • Ligand Selection for Thiazole Couplings (XPhos/Dcype)

    • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation.[4]

    • Organic Letters (ACS Publications).[1]

    • Highlights the superiority of Dcype and XPhos in overcoming sulfur poisoning during coupling reactions.
    • [1]

  • General C

    • Poisoning and deactivation of palladium c
    • SciSpace / Elsevier.
    • Detailed review of the adsorption mechanisms of sulfur onto Pd surfaces and the resultant deactiv
  • Thiazole-Based Ligands (Self-Poisoning vs. Ligand Utility)

    • Simple thiazole-based ligands for palladium(II)
    • Canadian Journal of Chemistry.[5]

    • Discusses how thiazoles coordinate to Pd (N-binding)
    • [1]

Sources

Optimization

Technical Support Center: Minimizing Carboxamide Hydrolysis During Chemical Modification

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for researchers, scientists, and drug development professionals dealing with the unintended hydrolysis or deamidation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for researchers, scientists, and drug development professionals dealing with the unintended hydrolysis or deamidation of carboxamide groups (e.g., in asparagine, glutamine, or small-molecule APIs) during chemical modifications and peptide synthesis.

Section 1: Core Mechanisms & Troubleshooting FAQs

Q1: Why do carboxamide groups in my peptide or small molecule undergo hydrolysis during standard chemical modifications? A: While carboxamides are generally stable, they can undergo hydrolysis to form carboxylic acids and ammonia or amines when exposed to the harsh acidic or basic conditions often required for chemical modifications[1]. In peptides and proteins, this is frequently driven by neighboring group participation. For example, the deamidation of asparagine (Asn) is a base-catalyzed intra-molecular reaction where the backbone nitrogen attacks the side-chain carboxamide carbonyl, forming a cyclic succinimide intermediate[2][3]. This intermediate rapidly hydrolyzes in the presence of water to form a mixture of aspartate (Asp) and isoaspartate (isoAsp)[3].

Q2: I am observing a +1 Da and -17 Da mass shift in my LC-MS data during Fmoc-SPPS. How do I prevent this? A: A +1 Da mass shift indicates the deamidation of Asn to Asp/isoAsp (conversion of an -NH₂ group to an -OH group), while a -17 Da (or -18 Da depending on ionization) shift often points to the stable succinimide or aspartimide intermediate[4]. This side reaction is highly sequence-dependent; motifs like Asp-Gly, Asp-Ser, and Asn-Gly are notorious hotspots because the lack of steric hindrance (in Gly) or the presence of hydrogen-bonding side chains (in Ser) accelerates ring closure[4]. Troubleshooting Solutions:

  • Buffer the Base: Add an acidic modifier like 0.1 M HOBt (hydroxybenzotriazole) to your piperidine deprotection cocktail to lower the pH and reduce backbone deprotonation[4].

  • Backbone Protection: Utilize reversible backbone protecting groups such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the adjacent residue (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) to sterically block the backbone nitrogen from attacking the carboxamide[4][5].

Q3: How can I protect the primary carboxamide of Glutamine (Gln) during coupling reactions to prevent dehydration and subsequent hydrolysis? A: Unprotected carboxamides can undergo dehydration to nitriles during aggressive coupling activation, which subsequently hydrolyze under cleavage conditions. The industry standard is to use the triphenylmethyl (Trityl or Trt) protecting group[6]. The bulky Trt group provides massive steric hindrance, completely preventing dehydration and pyroglutamate formation, while also drastically improving the solubility of the amino acid in organic solvents like DMF[6]. The Trt group is completely stable to the basic Fmoc deprotection steps but is easily cleaved using standard Trifluoroacetic acid (TFA) cocktails[6][7].

Section 2: Quantitative Data & Benchmarking

To assist in selecting the right mitigation strategy, the following table summarizes the risk profiles of specific sequence motifs and the efficacy of various Trityl cleavage cocktails.

Sequence Motif / ConditionRisk of Hydrolysis / DeamidationRecommended Mitigation StrategyCleavage / Deprotection Cocktail
Asp-Gly / Asn-Gly Very High (Fast Succinimide formation)Backbone Protection (Hmb/Dmb)Standard TFA cleavage
Asp-Ser / Asp-Asn High0.1 M HOBt in Piperidine20% Piperidine + 0.1 M HOBt in DMF
Gln / Asn (Isolated) Moderate (Dehydration risk)Side-chain Trityl (Trt) Protection95% TFA, 2.5% TIS, 2.5% H₂O (1-3 hrs)
Arg/Met containing Moderate (Trityl reattachment risk)Trt Protection + Thio Scavengers92.5% TFA, 5% Thioanisole, 2.5% EDT

Data synthesized from peptide synthesis optimization guidelines[4][6].

Section 3: Visual Workflows

G Asn Asparagine (Asn) Carboxamide Intact Succinimide Succinimide Intermediate Asn->Succinimide Base-catalyzed -NH3 Asp Aspartate (Asp) Hydrolyzed (25%) Succinimide->Asp +H2O Hydrolysis IsoAsp Isoaspartate (IsoAsp) Hydrolyzed (75%) Succinimide->IsoAsp +H2O Hydrolysis

Mechanism of Asn deamidation via a succinimide intermediate leading to hydrolysis.

Workflow Start Detect Mass Shift (-17 Da, +1 Da, or +18 Da) Check Identify Sequence Hotspots (e.g., Asp-Gly, Asn-Gly) Start->Check Action1 Add 0.1 M HOBt to Piperidine Deprotection Check->Action1 Base-catalyzed Aspartimide Action2 Use Trityl (Trt) Protecting Groups Check->Action2 Primary Amide Dehydration Action3 Use Backbone Protection (e.g., Hmb, Dmb) Check->Action3 Severe Asp-Gly Hydrolysis End Hydrolysis Minimized High Purity Product Action1->End Action2->End Action3->End

Workflow for troubleshooting and minimizing carboxamide hydrolysis during synthesis.

Section 4: Experimental Protocols

Protocol: Optimized Fmoc-SPPS to Minimize Carboxamide Hydrolysis and Deamidation This self-validating protocol ensures that base-catalyzed deamidation and acid-catalyzed hydrolysis are suppressed during the synthesis of sensitive carboxamide-containing molecules.

Step 1: Resin Preparation and Swelling

  • Weigh the desired amount of Rink Amide resin (ideal for C-terminal carboxamides) into a reaction vessel.

  • Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes to ensure full exposure of reactive sites.

Step 2: Mild Fmoc Deprotection (Preventing Base-Catalyzed Hydrolysis) Causality: Standard 20% piperidine can deprotonate the backbone amide, triggering nucleophilic attack on the Asn/Gln side chain. Adding an acidic modifier buffers the microenvironment, preventing this pathway[4].

  • Prepare a modified deprotection cocktail: 20% Piperidine + 0.1 M HOBt in DMF.

  • Add the cocktail to the resin and agitate for 3 minutes. Drain and repeat for 12 minutes[3].

  • Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of base.

Step 3: Coupling of Trityl-Protected Amino Acids Causality: Using Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH prevents the primary carboxamide from dehydrating into a nitrile during activation[6].

  • Dissolve 4 equivalents of Fmoc-AA(Trt)-OH and 4 equivalents of HBTU in DMF.

  • Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to activate the amino acid.

  • Add the mixture to the resin and agitate for 45–60 minutes.

  • Wash with DMF (5 × 1 min). Validation: Perform a Kaiser test. A negative result (yellow) validates complete coupling. If positive (blue), repeat the coupling step.

Step 4: Global Cleavage and Scavenging Causality: Trityl cations generated during TFA cleavage are highly reactive and can reattach to the peptide or cause localized hydrolysis if water is not strictly controlled. Scavengers trap these cations[6].

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O. (Note: If Met/Cys are present, substitute with 92.5% TFA, 5% Thioanisole, 2.5% Ethanedithiol).

  • Add the cocktail to the resin and agitate for 2 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether to precipitate the peptide. Centrifuge and wash the pellet with ether three times.

  • Lyophilize the resulting powder immediately to prevent aqueous hydrolysis during storage.

References

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry.[Link]

  • Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization - ResearchGate.[Link]

  • Conformational Control of Fast Asparagine Deamidation in a Norovirus Capsid Protein - NIH.[Link]

  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS) - Peptide Chemistry.[Link]

  • Investigation of Impurities in Peptide Pools - MDPI.[Link]

  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Profiling of 2-Bromo-5-methylthiazole-4-carboxamide: Fragmentation Dynamics &amp; Structural Elucidation

Topic: Mass Spectrometry Fragmentation Patterns of 2-Bromo-5-methylthiazole-4-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of 2-Bromo-5-methylthiazole-4-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

In the high-stakes arena of fragment-based drug discovery (FBDD), 2-Bromo-5-methylthiazole-4-carboxamide (CAS: 1025468-14-7) serves as a critical pharmacophore scaffold, particularly in the synthesis of c-Met kinase inhibitors and anti-inflammatory agents. Its structural duality—combining a reactive C2-bromine handle for Suzuki/Buchwald couplings with a C4-carboxamide hydrogen-bond donor—makes it a frequent analyte in metabolic stability assays and impurity profiling.

This guide provides an in-depth technical analysis of its mass spectrometry (MS) behavior. Unlike generic spectral libraries, we dissect the causal fragmentation pathways, compare Electrospray Ionization (ESI) versus Electron Impact (EI) performance, and benchmark its diagnostic ions against structural analogs.

Experimental Methodology

To ensure reproducibility, the following protocols define the data generation environment.

LC-MS/MS Conditions (ESI+)
  • Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6495 / Sciex 7500).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2][3][4]

  • Spray Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Collision Energy (CE): Ramped 15–45 eV to capture full fragmentation tree.

GC-MS Conditions (EI)
  • Ionization Energy: 70 eV (Standard Hard Ionization).

  • Source Temp: 230°C.

  • Transfer Line: 280°C.

Fragmentation Analysis: The "Bromine-Amide" Signature

The mass spectrum of 2-Bromo-5-methylthiazole-4-carboxamide (MW: 221.07 Da) is dominated by two mechanistic pillars: the Isotopic Signature of bromine and the Proximal Ortho-Effect between the C4-carboxamide and C5-methyl groups.

The Isotopic Anchor (Precursor Ion)

In ESI(+), the protonated molecule


 appears not as a single peak, but as a distinct 1:1 doublet  at m/z 221 and 223 .
  • Mechanistic Insight: Natural bromine exists as

    
     (50.7%) and 
    
    
    
    (49.3%). This doublet is the primary diagnostic filter in complex matrices (e.g., plasma), allowing software to instantly distinguish this scaffold from non-halogenated metabolites.
Primary Fragmentation Pathways (ESI+)

Upon Collision-Induced Dissociation (CID), the molecule undergoes a predictable disassembly.

Pathway A: The Amide Cleavage (Neutral Loss of NH

)

The most abundant transition involves the loss of ammonia (17 Da) from the primary amide.

  • Transition:

    
    
    
  • Structure: Formation of the Acylium ion (thiazole-4-acylium).

  • Causality: Protonation occurs preferentially on the amide oxygen. Resonance stabilization from the thiazole ring facilitates the ejection of NH

    
    , leaving a stable acylium cation.
    
Pathway B: Decarbonylation (Loss of CO)

Following Pathway A, the acylium ion ejects carbon monoxide (28 Da).

  • Transition:

    
    
    
  • Structure: Formation of the 2-bromo-5-methylthiazol-4-yl cation .

  • Significance: Retention of the 1:1 bromine pattern in this fragment confirms that the metabolic/chemical modification occurred on the amide side, not the thiazole ring.

Pathway C: The "Ortho-Effect" (Substituent Interaction)

Unique to 4,5-disubstituted thiazoles, the C5-methyl group interacts with the C4-substituent. In high-energy CID, hydrogen transfer from the methyl group to the carbonyl oxygen can facilitate water loss or ring rearrangement, though this is secondary to the dominant ammonia loss.

Visualization: Fragmentation Pathway Map

The following diagram illustrates the stepwise degradation logic, color-coded for ion stability and process type.

FragmentationPathway cluster_legend Legend Precursor Precursor [M+H]+ m/z 221 / 223 (1:1 Isotope Ratio) Acylium Acylium Ion m/z 204 / 206 (Stable Intermediate) Precursor->Acylium Loss of NH3 (-17 Da) Primary ESI Pathway Nitrile Nitrile Analog m/z 203 / 205 (Loss of H2O) Precursor->Nitrile Loss of H2O (-18 Da) Minor Pathway ArylCation Thiazolyl Cation m/z 176 / 178 (Core Scaffold) Acylium->ArylCation Loss of CO (-28 Da) Decarbonylation RingFrag Ring Cleavage m/z ~96 (Loss of Br/HCN) ArylCation->RingFrag Loss of Br (-79/81 Da) High Energy CID L1 Parent Ion L2 Diagnostic Fragment L3 Terminal Fragment

Figure 1: Stepwise fragmentation tree of 2-Bromo-5-methylthiazole-4-carboxamide under ESI(+) conditions.

Comparative Analysis: Performance vs. Alternatives

In drug development, this compound is often compared against its Debrominated analog (metabolite) or its 2-Amino variant (synthetic precursor). The table below objectively compares their MS "fingerprints."

Table 1: Diagnostic Ion Comparison
Feature2-Bromo-5-methyl... (Target)2-Amino-5-methyl... (Alternative 1)5-methylthiazole... (Debrominated)
Precursor (

)
221 / 223 (Doublet)158 (Singlet)143 (Singlet)
Isotope Pattern 1:1 (

)
Standard C/N/S isotopesStandard C/N/S isotopes
Primary Loss

(NH

)

204/206

(NH

)

141

(NH

)

126
Secondary Loss

(CO)

176/178

(NCNH

)

Ring opening

(HCN)

Ring cleavage
Ionization Pref. ESI(+) / APCI(+)ESI(+) (High Sensitivity)ESI(+)
Diagnostic Value High: Br-doublet eliminates false positives.Medium: Common mass range, lower specificity.Low: Hard to distinguish from background noise.
Technique Comparison: ESI vs. EI
  • ESI (Electrospray): Recommended for trace analysis and biological matrices. It preserves the

    
     intact, allowing for confident identification via the bromine doublet before fragmentation.
    
  • EI (Electron Impact): Recommended for purity profiling of raw materials. EI is "harder," often stripping the amide group entirely or cleaving the C-Br bond immediately, reducing the abundance of the molecular ion.

References

  • Royal Society of Chemistry. (1970). Studies in mass spectrometry.[2][3][4][5][6][7][8][9][10] Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (2015). ESI-MS/MS fragmentation pathways of thiazole derivatives. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-5-methylthiazole-4-carboxamide in Key Synthetic Transformations

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, thiazole-containing scaffolds are of paramount importance, featuring in a multitude of clinicall...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, thiazole-containing scaffolds are of paramount importance, featuring in a multitude of clinically approved drugs. The functionalization of these heterocyclic systems is a critical step in the development of new chemical entities. Among the most versatile starting materials for such endeavors are the 2-halo-5-methylthiazole-4-carboxamides. The choice between a 2-bromo and a 2-chloro substituent can have profound implications for the synthetic strategy, influencing reaction efficiency, catalyst selection, and overall yield.

This guide provides an in-depth comparison of the reactivity of 2-bromo-5-methylthiazole-4-carboxamide and its 2-chloro analogue. We will delve into the fundamental chemical principles that govern their differential reactivity in cornerstone synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This analysis is supported by representative experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.

Synthesis of the Starting Materials

The synthesis of both 2-bromo- and 2-chloro-5-methylthiazole-4-carboxamide can be achieved through a multi-step sequence, typically starting from ethyl 2-amino-4-methylthiazole-5-carboxylate. A plausible synthetic route involves a Sandmeyer-type reaction to introduce the halogen, followed by hydrolysis of the ester and subsequent amidation.

Proposed Synthetic Pathway:

Synthesis start Ethyl 2-amino-4-methyl- thiazole-5-carboxylate step1 1. NaNO₂, HBr/H₂SO₄ 2. CuBr start->step1 Sandmeyer Bromination step3 1. NaNO₂, HCl/H₂SO₄ 2. CuCl start->step3 Sandmeyer Chlorination bromo_ester Ethyl 2-bromo-5-methyl- thiazole-4-carboxylate step1->bromo_ester step2 1. LiOH, H₂O/THF 2. SOCl₂, then NH₃ bromo_ester->step2 Hydrolysis & Amidation bromo_amide 2-Bromo-5-methyl- thiazole-4-carboxamide step2->bromo_amide chloro_ester Ethyl 2-chloro-5-methyl- thiazole-4-carboxylate step3->chloro_ester step4 1. LiOH, H₂O/THF 2. SOCl₂, then NH₃ chloro_ester->step4 Hydrolysis & Amidation chloro_amide 2-Chloro-5-methyl- thiazole-4-carboxamide step4->chloro_amide

Figure 1. Proposed synthetic routes to the target compounds.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is critically dependent on the rate of the oxidative addition step to the Pd(0) catalyst. The generally accepted trend for the reactivity of halogens in this step is I > Br > Cl, which is a direct consequence of the carbon-halogen bond dissociation energies (C-Cl > C-Br > C-I).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[1][2] For the coupling of our thiazole derivatives with an arylboronic acid, the 2-bromo-5-methylthiazole-4-carboxamide is expected to be significantly more reactive than its chloro counterpart. This allows for the use of milder reaction conditions, lower catalyst loadings, and often results in higher yields and shorter reaction times.

Suzuki_Mechanism cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd2_halide [Ar-Pd(II)L₂(X)] pd0->pd2_halide Oxidative Addition (Ar-X) pd2_boronate [Ar-Pd(II)L₂(Ar')] pd2_halide->pd2_boronate Transmetalation (Ar'B(OH)₂) product Ar-Ar' pd2_boronate->product Reductive Elimination product->pd0 Catalyst Regeneration reactivity Reactivity Order: 2-Bromo > 2-Chloro (Rate-determining step: Oxidative Addition)

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3] Similar to the Suzuki-Miyaura coupling, the reaction is initiated by the oxidative addition of the halide to the palladium catalyst. Consequently, 2-bromo-5-methylthiazole-4-carboxamide will exhibit greater reactivity compared to the 2-chloro derivative. The use of the bromo compound often allows for copper-free conditions, which can be advantageous in the synthesis of sensitive molecules.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][5] The catalytic cycle also commences with the oxidative addition of the aryl halide to the palladium(0) complex. Therefore, the C-Br bond in 2-bromo-5-methylthiazole-4-carboxamide will be cleaved more readily than the C-Cl bond in the chloro analogue, leading to faster reaction rates and potentially higher yields under milder conditions.

Comparative Reactivity in Cross-Coupling
Reaction2-Bromo-5-methylthiazole-4-carboxamide2-Chloro-5-methylthiazole-4-carboxamideRationale for Reactivity Difference
Suzuki-Miyaura High reactivity, milder conditions, lower catalyst loading.Lower reactivity, often requires more forcing conditions, higher catalyst loading, and specialized ligands.C-Br bond is weaker than C-Cl bond, facilitating the rate-determining oxidative addition step.[6]
Sonogashira High reactivity, can often be performed under copper-free conditions.Lower reactivity, typically requires a copper co-catalyst and higher temperatures.Weaker C-Br bond leads to faster oxidative addition.
Buchwald-Hartwig High reactivity, broader substrate scope for amines under standard conditions.Lower reactivity, may require more specialized and electron-rich phosphine ligands to facilitate oxidative addition.[7]The difference in C-X bond strength dictates the ease of the initial oxidative addition.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity trend for halogens in nucleophilic aromatic substitution (SNAr) is typically F > Cl > Br > I.[8] This is because the rate-determining step in an SNAr reaction is the initial nucleophilic attack on the carbon bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups and by the electronegativity of the halogen itself. The more electronegative the halogen, the more it can stabilize the developing negative charge through an inductive effect.

SNAr_Mechanism reactants 2-Halo-thiazole + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Rate-determining step) reactants->meisenheimer Nucleophilic Attack product 2-Nu-thiazole + Halide (X⁻) meisenheimer->product Elimination of Leaving Group reactivity Reactivity Order: 2-Chloro > 2-Bromo (Due to stabilization of the Meisenheimer complex)

Figure 3. Mechanism of Nucleophilic Aromatic Substitution (SNAr).

For 2-halo-5-methylthiazole-4-carboxamide, the 2-chloro derivative is expected to be more reactive towards nucleophiles in an SNAr reaction than the 2-bromo analogue. The higher electronegativity of chlorine compared to bromine provides greater stabilization of the anionic Meisenheimer intermediate, thus lowering the activation energy of the first, rate-determining step.

Experimental Protocols

The following are representative, detailed protocols for a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination. These are model procedures based on established methods for similar substrates and may require optimization for specific applications.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-methylthiazole-4-carboxamide

Materials:

  • 2-Bromo-5-methylthiazole-4-carboxamide

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • Anhydrous toluene/water (10:1)

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-5-methylthiazole-4-carboxamide (1.0 eq), arylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-5-methylthiazole-4-carboxamide

Materials:

  • 2-Bromo-5-methylthiazole-4-carboxamide

  • Amine (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (2.0 equivalents)

  • Anhydrous dioxane

  • Nitrogen or Argon source

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq) to a flame-dried reaction tube.

  • Add 2-bromo-5-methylthiazole-4-carboxamide (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed dioxane.

  • Seal the tube and heat the mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.[9][10]

Conclusion

The choice between 2-bromo- and 2-chloro-5-methylthiazole-4-carboxamide as a synthetic precursor is dictated by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the 2-bromo derivative is the superior substrate due to the weaker C-Br bond, which facilitates the crucial oxidative addition step. This generally translates to milder reaction conditions, lower catalyst loadings, and improved efficiency.

Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the 2-chloro analogue is expected to be more reactive . This is attributed to the higher electronegativity of chlorine, which better stabilizes the anionic Meisenheimer intermediate formed during the rate-determining step.

A thorough understanding of these fundamental reactivity principles is essential for the strategic design of synthetic routes in the pursuit of novel thiazole-based compounds for pharmaceutical and agrochemical applications.

References

  • El-Metwaly, N. M., & El-Gazzar, A. A. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • Al-Otaibi, M. A., El-Enany, M. M., & El-Sayed, M. A. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules, 22(12), 2203.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (1999). Process for the preparation of 2-methylthiazole-5-carboxylates.
  • MDPI. (2025). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-5-carboxythiazole. Retrieved from [Link]

  • University of Rochester. (2019). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • ResearchGate. (2025). Useful Synthesis of Various Thiazole and Polythiazolyl Derivatives from Thiocarboxamide and b-Bromoacyl Compound. Retrieved from [Link]

  • Google Patents. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • ChemRxiv. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]

  • Chemzq. (n.d.). 2-bromo-4-methylthiazole-5-carboxamide. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • SciELO. (2007). Polystyrene-supported palladium(II) ethylenediamine complex: a highly active and reusable catalyst for the Sonogashira coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]

  • Wiley Online Library. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]

  • An-Najah Journals. (2025). Recent Trends in the Catalysis of Cross Coupling and Carbonylation Reactions Using Pd(II)-N-Heterocyclic Carbene. Retrieved from [Link]

  • University of Southampton. (2012). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-2-cyanopyridines. Retrieved from [Link]

  • Semantic Scholar. (2025). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Retrieved from [Link]

  • ResearchGate. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ResearchGate. (2013). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2020). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([6][11][12]thiadiazole) 1 with morpholine. Retrieved from [Link]

  • Semantic Scholar. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: IR Spectral Differentiation of Thiazole and Amide Scaffolds

This guide provides a technical comparison of the infrared (IR) spectral signatures of thiazole and amide functionalities. It is designed for researchers verifying synthetic transformations, specifically peptide mimetics...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the infrared (IR) spectral signatures of thiazole and amide functionalities. It is designed for researchers verifying synthetic transformations, specifically peptide mimetics or heterocyclic coupling reactions where these two moieties often coexist or replace one another.[1]

Executive Summary

In medicinal chemistry, the distinction between amide bonds (peptide linkages) and thiazole rings (bioisosteres/heterocyclic cores) is critical. Synthetic pathways often involve cyclodehydration of thioamides to thiazoles or the coupling of thiazole amines to carboxylic acids. Misidentification of these steps can lead to false positives in library validation.[1]

This guide objectively compares the vibrational modes of both functionalities.[2][3] The Amide I band remains the gold standard for amide identification due to its high intensity and distinct position. Thiazole detection relies on a "fingerprint" pattern of ring stretching (C=N) and C–S modes, which are generally lower in intensity and frequency compared to the carbonyl signals of amides.

Comparative Spectral Analysis

The following table contrasts the primary vibrational modes. Note that the Amide I band is the most dominant feature in an amide spectrum, whereas the thiazole ring is characterized by multiple medium-intensity bands.

Table 1: Characteristic Vibrational Modes (cm⁻¹)
FeatureAmide Functionality (Secondary)Thiazole FunctionalityDistinguishing Factor
Primary Marker Amide I (C=O[1] Stretch) 1630 – 1690 cm⁻¹ (Strong)Ring C=N Stretch 1470 – 1550 cm⁻¹ (Med/Weak)Amide I is significantly stronger and higher energy than Thiazole C=N.
Secondary Marker Amide II (N-H Bend + C-N) 1510 – 1570 cm⁻¹ (Medium)Ring Skeletal Stretch 1370 – 1450 cm⁻¹ (Medium)Amide II is sensitive to deuteration (D₂O exchange); Thiazole ring modes are not.[1]
Low Frequency Amide III (C-N Stretch) 1250 – 1350 cm⁻¹ (Weak)C–S Stretch 600 – 700 cm⁻¹ (Weak/Broad)C–S stretch is a definitive heteroatom marker absent in simple amides.[1]
High Frequency N–H Stretch 3200 – 3400 cm⁻¹ (Broad/Sharp)C–H Stretch (Aromatic) 3050 – 3100 cm⁻¹ (Weak)Thiazoles lack N–H bands unless substituted with an amine.[1]

Critical Insight: The "Danger Zone" for overlap is 1500–1570 cm⁻¹ .[1] Here, the Amide II band can obscure the Thiazole C=N ring stretch. If your spectrum shows a strong doublet at ~1650 and ~1550, it is likely an amide.[1] A single complex band set <1550 suggests a thiazole or aromatic system.[1]

Mechanistic Differentiation

To validate your assignment, you must understand the causality of the vibrations:

  • Dipole Moment & Intensity: The C=O bond in amides has a massive dipole moment change during stretching, resulting in a very intense peak (Amide I). The C=N bond in the thiazole ring is part of a delocalized aromatic system; its dipole change is smaller, yielding a weaker signal.

  • Conjugation Effects: Fusing a thiazole ring to a benzene (benzothiazole) or conjugating it with an amide will shift the C=N bands to lower wavenumbers due to reduced bond order.[1]

  • H-Bonding Sensitivity: Amide bands (I, II, and N-H) shift significantly (10–50 cm⁻¹) between solid state (KBr) and dilute solution (CHCl₃) due to the breaking of intermolecular hydrogen bonds. Thiazole ring vibrations are largely solvent-insensitive.[1]

Experimental Protocols

Protocol A: Standard ATR-FTIR Acquisition

Best for rapid screening of solid drugs and intermediates.

  • Crystal Cleaning: Clean the Diamond/ZnSe ATR crystal with isopropanol.[1] Verify the energy throughput is >95% in the background scan.

  • Background: Collect 32 scans of air (ambient).

  • Sample Loading: Place ~2 mg of solid sample on the crystal.

  • Contact Pressure: Apply high pressure using the anvil clamp.[1] Note: Poor contact weakens the C-H and C-S regions disproportionately.

  • Acquisition: Collect 32–64 scans at 4 cm⁻¹ resolution.

  • Processing: Apply ATR correction (if quantitative comparison to transmission data is needed) and baseline correction.

Protocol B: Deuterium Exchange (The "Amide II" Test)

Use this to resolve the 1500–1600 cm⁻¹ overlap region.

  • Dissolve the sample in a non-protic solvent (e.g., dry CDCl₃ or CH₂Cl₂).[1]

  • Add a drop of D₂O and shake vigorously (or use CD₃OD for solubility).

  • Observation:

    • Amide: The N-H stretch (3300 cm⁻¹) disappears/shifts to N-D (~2400 cm⁻¹). The Amide II band (~1550 cm⁻¹) vanishes or drops significantly in intensity as it decouples from the N-H bend.

    • Thiazole: The Ring C=N bands (~1470–1550 cm⁻¹) remain unchanged in position and intensity.

Decision Logic & Workflows

Diagram 1: Spectral Assignment Logic

This decision tree guides the researcher through distinguishing the two functionalities based on peak hierarchy.

SpectralLogic Start Start: Analyze Spectrum (1400 - 1700 cm⁻¹) Check1650 Is there a STRONG band at 1630 - 1690 cm⁻¹? Start->Check1650 AmideLikely Primary Indication: AMIDE (Amide I) Check1650->AmideLikely Yes (Strong) ThiazoleLikely Primary Indication: THIAZOLE / AROMATIC Check1650->ThiazoleLikely No (Weak/Absent) Check1550 Check 1500 - 1570 cm⁻¹ region AmideLikely->Check1550 AmideII Band Present? (Amide II) Check1550->AmideII CheckCS Check 600 - 700 cm⁻¹ (C-S Stretch present?) ThiazoleLikely->CheckCS ConfirmThiazole CONFIRMED: THIAZOLE (No Strong C=O) CheckCS->ConfirmThiazole Yes (Weak band) ConfirmAmide CONFIRMED: AMIDE (Look for N-H @ 3300) AmideII->ConfirmAmide Yes (Doublet pattern)

Caption: Hierarchical decision tree for distinguishing Amide I/II bands from Thiazole ring vibrations.

Diagram 2: Experimental Validation Workflow

Step-by-step process for confirming assignments using solvent shifts and deuteration.[1]

Workflow Sample Solid Sample ATR ATR-FTIR (Solid State) Sample->ATR Analysis Initial Assignment (Table 1) ATR->Analysis Ambiguous Ambiguous Region (1500-1600 cm⁻¹)? Analysis->Ambiguous Solvent Dissolve in CDCl₃ Ambiguous->Solvent Yes D2O Add D₂O Shake Solvent->D2O ReScan Re-Scan IR D2O->ReScan ResultAmide Band Shifts/Vanishes = AMIDE II ReScan->ResultAmide ResultThiazole Band Static = THIAZOLE C=N ReScan->ResultThiazole

Caption: Validation workflow using Deuterium Exchange to resolve spectral overlap.

References

  • BenchChem. Application Notes and Protocols for FT-IR Spectroscopic Characterization of 4-Phenyl-1,2,3-Thiadiazole Derivatives. BenchChem Protocols.[1] Link

  • Larkin, P. Infrared and Raman Spectroscopy: Principles and Spectral Interpretation.[1] Elsevier, 2011.[1] (General Reference for Amide I/II theory).

  • NIST Chemistry WebBook. Thiazole IR Spectrum.[1] National Institute of Standards and Technology.[1] Link

  • ResearchGate. Thiazoles: III. Infrared spectra of methylthiazoles. Canadian Journal of Chemistry.[1] Link

  • MDPI. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 2023.[1] Link

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 2020.[1][4][5][6] Link

Sources

Comparative

Comparative Biological Activity of 5-Methylthiazole-4-Carboxamide Analogs

Introduction: The Scaffold at a Glance The 5-methylthiazole-4-carboxamide scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its more common regioisomer, 4-methylthiazole-5-carboxamide.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold at a Glance

The 5-methylthiazole-4-carboxamide scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its more common regioisomer, 4-methylthiazole-5-carboxamide.[1] While both isomers appear frequently in high-throughput screening libraries, the 5-methyl-4-carboxamide core possesses unique steric and electronic properties that make it highly effective in targeting specific hydrophobic pockets in enzymes such as FabH (β-ketoacyl-ACP synthase III) in bacteria and JAK2 kinases in humans.[1]

This guide provides a technical comparison of three primary analog classes derived from this scaffold, analyzing their structure-activity relationships (SAR), mechanisms of action, and experimental performance.

Critical Regioisomer Distinction

Warning: Literature often confuses the 4- and 5-positions. This guide focuses strictly on the 5-methylthiazole-4-carboxamide (Structure A), where the methyl group is adjacent to the sulfur and the carboxamide is at the 4-position. [1] * Structure A (Target): 5-methylthiazole-4-carboxamide (FabH/JAK2 active). [1] * Structure B (Alternative): 4-methylthiazole-5-carboxamide (Often associated with anthelmintic or different kinase profiles).[1]

Comparative Analysis of Analog Classes

We categorize the analogs into three distinct classes based on their substitution patterns at the 2-position and the amide nitrogen.

Class A: 2-Amino-5-methylthiazole-4-carboxylates (Antimicrobial)

These analogs are primarily explored as antitubercular agents.[1] The free amino group at position 2 is critical for hydrogen bonding within the active site of bacterial enzymes.

  • Primary Target: Mycobacterium tuberculosis FabH (mtFabH).

  • Mechanism: Inhibition of the initiation step of Type II fatty acid biosynthesis (FAS-II).[1] The 5-methyl group occupies a specific hydrophobic pocket near the catalytic triad (Cys112, His244, Asn274).

Class B: N-Substituted-5-methylthiazole-4-carboxamides (Anticancer/Kinase)

When the 2-amino group is removed or modified, and the amide nitrogen is substituted with bulky aryl or heteroaryl groups, the activity profile shifts toward eukaryotic kinase inhibition.[1]

  • Primary Target: JAK2 (Janus Kinase 2) and IL-17A modulation.[1]

  • Mechanism: ATP-competitive inhibition.[1] The thiazole ring acts as a hinge binder, while the 5-methyl group provides hydrophobic contacts that selectivity filter against other kinases.

Class C: 5-Aminothiazole-4-carboxamide (Synthetic Precursors)

Unlike Classes A and B, these are often intermediates where the 5-position contains an amine (or is a precursor to it) rather than a methyl group, or the scaffold is used to fuse into thiazolo[4,5-d]pyrimidines .[1][2]

  • Application: Purine isosteres for broad-spectrum antiviral and anticancer screening.[1]

Quantitative Performance Data

The following table synthesizes experimental data from key studies, highlighting the potency shift driven by structural modifications.

Analog ClassCompound ID / StructureTarget Organism/EnzymeActivity MetricKey SAR Insight
Class A Methyl 2-amino-5-methylthiazole-4-carboxylate M. tuberculosis (H37Rv)MIC: 0.06 µg/mL (0.35 µM)The 5-methyl group is essential; removing it (5-H) or changing to 5-phenyl abolishes activity.[1]
Class A 2-Amino-5-methylthiazole-4-carboxylic acid M. tuberculosis FabHIC50: >100 µM The free acid is inactive due to poor cell penetration compared to the methyl ester.[1]
Class B N-Ethyl-5-methylthiazole-4-carboxamide deriv. JAK2 Kinase (Human)IC50: < 50 nM N-substitution drives kinase selectivity; 5-methyl provides steric bulk to fit the ATP gatekeeper region.[1]
Class B 5-Cyano-N-(substituted)-thiazole-4-carboxamide IL-17A SignalingModulator Used in autoimmune therapy; the 4-carboxamide is the hydrogen bond donor/acceptor anchor.[1]

Data Sources: , .[1]

Mechanistic Pathways & Signaling

The following diagram illustrates the divergent biological pathways targeted by Class A (Bacterial) and Class B (Human) analogs.

G Scaffold 5-Methylthiazole-4-carboxamide Core Scaffold ClassA Class A: 2-Amino Substitution Scaffold->ClassA + 2-NH2 Group ClassB Class B: N-Aryl/Alkyl Substitution Scaffold->ClassB + N-Aryl Amide FabH Target: mtFabH Enzyme (Cys112 Active Site) ClassA->FabH H-Bonding FASII Block Fatty Acid Biosynthesis (FAS-II) FabH->FASII Inhibition BactDeath Bacterial Cell Death (Tuberculosis) FASII->BactDeath JAK2 Target: JAK2 Kinase (ATP Binding Pocket) ClassB->JAK2 Hinge Binding STAT Inhibit STAT Phosphorylation JAK2->STAT Signal Blockade Cancer Anti-Proliferative Effect (Myeloproliferative Diseases) STAT->Cancer

Figure 1: Dual-pathway mechanism showing how substitution at the 2-position diverts activity from bacterial fatty acid synthesis (Class A) to human kinase signaling (Class B).[1][3]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate (Class A)

Rationale: This Hantzsch-type cyclization is the industry standard for generating the core scaffold with high regioselectivity.[1]

Reagents:

  • Methyl 2-chloro-3-oxobutanoate (Precursor 1)[1]

  • Thiourea (Precursor 2)[1]

  • Methanol (Solvent)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of methyl 2-chloro-3-oxobutanoate in anhydrous methanol (0.5 M concentration).

  • Cyclization: Add 1.1 eq of thiourea.

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting keto-ester.

  • Precipitation: Cool the reaction mixture to 0°C. The hydrochloride salt of the product may precipitate.

  • Neutralization: Add saturated NaHCO₃ solution dropwise until pH ~8 to liberate the free base.

  • Filtration: Filter the resulting pale yellow solid.

  • Purification: Recrystallize from ethanol/water.

    • Validation Point: 1H NMR (DMSO-d6) should show a singlet for the 5-methyl group at ~2.6 ppm and a broad singlet for the NH₂ at ~7.0 ppm.[1]

Protocol 2: mtFabH Inhibition Assay

Rationale: To verify Class A activity against Tuberculosis targets.

  • Enzyme Prep: Recombinant M. tuberculosis FabH (mtFabH) is expressed in E. coli and purified via Ni-NTA chromatography.[1]

  • Reaction Mix: 50 mM sodium phosphate (pH 7.0), 1 mM β-mercaptoethanol, 50 µM malonyl-ACP, and 10 µM Lauroyl-CoA (substrate).

  • Initiation: Add the test compound (dissolved in DMSO) followed by 100 nM mtFabH.

  • Measurement: Monitor the release of CoA-SH using a coupled assay with DTNB (Ellman’s reagent) at 412 nm.

  • Control: Use Cerulenin or Thiolactomycin as a positive control for inhibition.

Logic & Workflow for Analog Optimization

Use this decision tree to guide your medicinal chemistry campaign when working with this scaffold.

Workflow Start Start: 5-Methylthiazole-4-carboxamide Core Q1 Target Application? Start->Q1 PathA Antimicrobial (TB) Q1->PathA PathB Anticancer / Kinase Q1->PathB ActionA Retain 2-Amino Group Optimize 4-Ester/Amide Lipophilicity PathA->ActionA ActionB Remove/Modify 2-Amino Introduce Bulky N-Aryl Amide PathB->ActionB TestA Assay: mtFabH Inhibition Screen: MIC vs H37Rv ActionA->TestA TestB Assay: JAK2/STAT Phosphorylation Screen: Cell Proliferation (e.g., HEL cells) ActionB->TestB

Figure 2: Strategic optimization workflow for developing 5-methylthiazole-4-carboxamide derivatives.

References

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One, 2009.[1] [Link] (Primary source for Class A antitubercular activity and MIC data).[1]

  • JAK2 Inhibitors and Their Use for the Treatment of Myeloproliferative Diseases and Cancer.
  • Therapeutic Compounds (IL-17A Modulators). World Intellectual Property Organization (WO2024121427A1), 2024.[1][3] (Recent application of the scaffold in autoimmune disease modulation).

  • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Journal of the Korean Chemical Society, 2011. [Link] (Comparative reference for the regioisomer 4-methylthiazole-5-carboxamide to establish specificity).

Sources

Validation

Elemental analysis standards for 2-Bromo-5-methylthiazole-4-carboxamide

As a Senior Application Scientist, I approach the elemental characterization of heavily heteroatom-substituted heterocycles not merely as a compliance checklist, but as a matrix-specific analytical challenge. 2-Bromo-5-m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the elemental characterization of heavily heteroatom-substituted heterocycles not merely as a compliance checklist, but as a matrix-specific analytical challenge. 2-Bromo-5-methylthiazole-4-carboxamide (CAS: 1025468-14-7)[1] presents a unique stoichiometric profile: it contains a thiazole ring (sulfur and nitrogen), a carboxamide group (oxygen and nitrogen), and a heavy halogen substituent (bromine).

When analyzing pharmaceutical intermediates like this, standard carbon-hydrogen-nitrogen (CHN) combustion methods are insufficient on their own. The high bromine content (36.14%) can poison combustion catalysts or interfere with thermal conductivity detectors if not properly scrubbed. Furthermore, validating the purity of this compound requires a multi-modal approach: bulk stoichiometric confirmation (CHNS-O and Halogen analysis) combined with trace elemental impurity screening to meet regulatory standards like[2].

This guide objectively compares the industry-standard analytical methodologies for the complete elemental characterization of 2-Bromo-5-methylthiazole-4-carboxamide, providing self-validating protocols and supporting experimental frameworks.

Theoretical Baseline & Compound Profile

Before selecting an analytical method, we must establish the theoretical elemental composition. This serves as the absolute reference point for evaluating the accuracy of our quantitative data.

Compound: 2-Bromo-5-methylthiazole-4-carboxamide Molecular Formula: C5H5BrN2OS Exact Mass: ~219.93 g/mol | Molecular Weight: ~221.08 g/mol [3]

ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionTheoretical Mass Fraction (%)
Carbon (C) 12.011560.05527.16%
Hydrogen (H) 1.00855.0402.28%
Bromine (Br) 79.904179.90436.14%
Nitrogen (N) 14.007228.01412.67%
Sulfur (S) 32.065132.06514.50%
Oxygen (O) 15.999115.9997.24%

Analytical Workflow & Strategy

To achieve comprehensive elemental characterization, the workflow must be bifurcated based on the analytical objective: bulk stoichiometry versus trace impurity detection.

G Start 2-Bromo-5-methylthiazole-4-carboxamide Sample Split Analytical Objective Start->Split Bulk Bulk Stoichiometry (C, H, N, O, S, Br) Split->Bulk Trace Trace Elemental Impurities (USP <232>/<233>) Split->Trace CHNS Automated CHNS-O Combustion Analyzer Bulk->CHNS Organic Matrix Schoniger Schöniger Oxygen Flask + Ion Chromatography Bulk->Schoniger Halogen/Sulfur ICPMS Microwave Digestion + ICP-MS Trace->ICPMS Trace Metals Data1 C, H, N, O % CHNS->Data1 Data2 Br, S % Schoniger->Data2 Data3 Heavy Metals (Pb, As, Cd, Hg) Parts Per Billion ICPMS->Data3

Analytical workflow for the elemental characterization of 2-Bromo-5-methylthiazole-4-carboxamide.

Comparison of Elemental Analysis Standards

Different methods offer varying degrees of precision depending on the target element. Below is an objective comparison of the primary techniques used for this specific matrix.

Analytical MethodTarget ElementsCausality & Matrix InteractionAccuracy / RecoveryCost / Throughput
Automated CHNS-O (e.g.,)[4]C, H, N, OFlash combustion at 1000°C converts organics to gases. Requires silver wool scrubbers to trap the 36% Br content and prevent detector poisoning.±0.3% absolute errorHigh throughput; Low cost per sample.
Schöniger Flask + IC Br, SClosed-system oxygen combustion prevents volatilization loss of heavy halogens. Converts covalent Br to Br⁻ and S to SO₄²⁻ for Ion Chromatography.98-102% recoveryMedium throughput; Moderate cost.
ICP-MS (USP <232>) Trace Metals (Pb, As, Cd, Hg, Pd)Microwave digestion completely destroys the thiazole ring. Argon plasma ionizes trace metals for mass-to-charge quantification.Parts per trillion (ppt)Low throughput; High cost.

Step-by-Step Methodologies & Self-Validating Protocols

To ensure scientific integrity, a protocol must be self-validating. This means incorporating internal standards, spike recoveries, and chemical mechanisms that inherently prove the reaction went to completion.

Protocol A: CHN Analysis via Automated Flash Combustion

Objective: Quantify Carbon, Hydrogen, and Nitrogen while mitigating Bromine interference.

  • Sample Preparation: Weigh exactly 1.500 mg to 2.000 mg of 2-Bromo-5-methylthiazole-4-carboxamide into a combustible tin capsule using a microbalance (readability 0.1 µg).

  • Catalyst Configuration (Critical Step): Pack the combustion tube with oxidative catalysts (e.g., Tungstic Anhydride) and a heavy layer of Silver Vanadate or Silver Wool .

    • Causality: The silver reacts with the highly abundant hydrobromic acid (HBr) and bromine gas (Br₂) generated during combustion, precipitating it as solid Silver Bromide (AgBr). If this scrubber is omitted, bromine gases will co-elute with CO₂ or poison the Thermal Conductivity Detector (TCD).

  • Combustion: Drop the capsule into the 1000°C furnace under a static atmosphere of pure oxygen[5]. The tin capsule creates an exothermic flash, temporarily raising the local temperature to ~1800°C, ensuring complete destruction of the thiazole ring.

  • Separation & Detection: The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is carried by helium through a reduction column (copper wire at 600°C) to remove excess oxygen and reduce nitrogen oxides to N₂. The gases are separated via gas chromatography and quantified by the TCD.

  • Validation: Run an analytical standard (e.g., Sulfanilamide) every 10 samples. The absolute difference between the experimental and theoretical values for C, H, and N must be ≤ 0.3%.

Protocol B: Bromine and Sulfur Quantification via Schöniger Oxygen Flask

Objective: Accurately quantify the 36.14% Bromine and 14.50% Sulfur content.

The [6] remains the gold standard for heavy halogens in organic matrices because it prevents the loss of volatile halogen species.

  • Sample Encapsulation: Weigh ~10 mg of the sample onto an ashless filter paper flag. Fold the paper to completely enclose the sample, leaving a small tail exposed.

  • Absorption Solution Preparation: Add 10 mL of a basic absorption solution (e.g., 0.1 M NaOH with 3 drops of 30% H₂O₂) into a heavy-walled 500 mL Erlenmeyer flask.

    • Causality: The hydrogen peroxide acts as a strong oxidizing agent. It ensures that all sulfur species generated during combustion are fully oxidized to sulfate (SO₄²⁻) and that all bromine species are converted to bromide (Br⁻), standardizing the oxidation state for downstream chromatography.

  • Combustion: Place the filter paper into a platinum sample basket attached to the flask's stopper. Purge the flask with 100% Oxygen for 30 seconds. Seal the flask and ignite the paper tail (preferably using an automated infrared ignition cabinet for safety)[7].

  • Absorption: Allow the flask to sit for 30-45 minutes with occasional swirling. The white smoke (combustion products) will be entirely absorbed into the basic solution.

  • Quantification: Dilute the absorption solution to a known volume and inject it into an Ion Chromatograph (IC) equipped with a conductivity detector and an anion-exchange column.

  • Validation: Perform a spike recovery by adding a known concentration of inorganic bromide to the absorption solution post-combustion. Recovery must fall between 98.0% and 102.0%.

Protocol C: Trace Impurity Screening (USP <232>/<233>)

Objective: Ensure the intermediate is free of toxic heavy metals and residual catalysts.

  • Microwave Digestion: Combine 0.5 g of the sample with 5 mL of concentrated HNO₃ and 1 mL of HCl in a sealed Teflon vessel. Subject to microwave heating (up to 200°C) to completely mineralize the organic matrix.

  • Internal Standardization: Spike the digested sample with Yttrium (Y) and Indium (In) internal standards to correct for matrix effects and nebulizer efficiency during ICP-MS analysis.

  • ICP-MS Analysis: Introduce the aerosolized sample into an argon plasma (6000 K). Monitor specific mass-to-charge (m/z) ratios for Class 1 (As, Cd, Hg, Pb) and Class 2A (Co, Ni, V) elements[8].

  • Validation: Ensure the limits fall below the Permitted Daily Exposure (PDE) thresholds outlined in USP <232>.

Conclusion

For the elemental analysis of 2-Bromo-5-methylthiazole-4-carboxamide, relying on a single analytical technique introduces significant blind spots. Automated CHNS analyzers provide rapid stoichiometric verification but require rigorous halogen scrubbing to account for the 36.14% bromine content. Conversely, the Schöniger flask coupled with Ion Chromatography provides unparalleled accuracy for bulk sulfur and bromine, while ICP-MS remains strictly necessary for regulatory compliance regarding trace elemental impurities. By integrating these three systems, researchers can establish a self-validating, comprehensive elemental profile of this complex pharmaceutical intermediate.

References

  • exeteranalytical.co.uk - CE440 Elemental Analyser | Exeter Analytical (UK) Ltd. Retrieved from:[Link]

  • intertek.com - USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Retrieved from: [Link]

  • jordilabs.com - USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products. Retrieved from: [Link]

  • eai1.com - Oxygen Flask Combustion Unit - Exeter Analytical, Inc.. Retrieved from: [Link]

  • the-scientist.com - Oxygen Flask Combustion Unit from Exeter Analytical | The Scientist. Retrieved from: [Link]

Sources

Comparative

Differentiating 2-Bromo-5-methylthiazole-4-carboxamide from regioisomers

Analytical Guide: Differentiating 2-Bromo-5-methylthiazole-4-carboxamide from its Regioisomers The thiazole ring is a privileged heteroaromatic scaffold in medicinal chemistry, frequently deployed as a carbonyl bioisoste...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Guide: Differentiating 2-Bromo-5-methylthiazole-4-carboxamide from its Regioisomers

The thiazole ring is a privileged heteroaromatic scaffold in medicinal chemistry, frequently deployed as a carbonyl bioisostere to enhance the metabolic stability and binding affinity of drug candidates[1]. However, the regioselective synthesis of highly substituted thiazoles—such as the halogenated building block 2-Bromo-5-methylthiazole-4-carboxamide—presents a significant analytical challenge[2]. Standard synthetic routes often yield a mixture of regioisomers, most notably its primary structural analog, 2-Bromo-4-methylthiazole-5-carboxamide[3].

Because these regioisomers share identical molecular weights, functional groups, and similar polarities, routine chromatographic separation and mass spectrometry are insufficient for definitive structural assignment. As an Application Scientist, I rely on a self-validating framework of 2D Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to unambiguously differentiate these molecules[4].

The Structural and Electronic Landscape

The differentiation of thiazole regioisomers is anchored in the distinct electronic environments of the C2, C4, and C5 positions within the heteroaromatic core:

  • C2 Position: Flanked by both the electronegative nitrogen and the sulfur atom, this carbon is highly deshielded. The attachment of the bromine atom at this position further locks in this deshielding effect.

  • C4 Position: Adjacent to the nitrogen atom, exhibiting moderate deshielding.

  • C5 Position: Adjacent to the less electronegative sulfur atom, making it generally the most shielded carbon in the thiazole core.

By mapping how the methyl (


) and carboxamide (

) substituents interact with these specific ring carbons, we can establish a definitive analytical profile[4].

1D and 2D NMR Spectroscopy (The Gold Standard)

While


H NMR can confirm the presence of the methyl and amide protons, the chemical shift differences between the regioisomers are often too subtle for absolute confirmation. The definitive causality behind regioisomer assignment lies in Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy[5].

The Mechanistic Logic of HMBC: HMBC detects long-range scalar couplings (typically 2-bond


 and 3-bond 

) between protons and carbons.
  • In 2-Bromo-5-methylthiazole-4-carboxamide (The Target), the methyl protons are located at C5. They will exhibit a 2-bond correlation to C5 and a 3-bond correlation to C4. Due to the distance, they cannot efficiently couple to C2 (a 4-bond distance).

  • In 2-Bromo-4-methylthiazole-5-carboxamide (The Regioisomer), the methyl protons are located at C4. They will exhibit a 2-bond correlation to C4, a 3-bond correlation to C5, and crucially, a 3-bond correlation to C2 across the nitrogen atom. The presence of this methyl-to-C2 cross-peak is the definitive diagnostic marker[3].

HMBC cluster_0 2-Bromo-5-methylthiazole-4-carboxamide cluster_1 2-Bromo-4-methylthiazole-5-carboxamide M1 5-CH3 Protons C5_1 C5 (2-bond) M1->C5_1 Strong C4_1 C4 (3-bond) M1->C4_1 Strong M2 4-CH3 Protons C4_2 C4 (2-bond) M2->C4_2 Strong C5_2 C5 (3-bond) M2->C5_2 Strong C2_2 C2 (3-bond) M2->C2_2 Diagnostic Marker

HMBC correlation pathways demonstrating the diagnostic 3-bond coupling to C2 in the 4-methyl isomer.

Experimental Protocols

Protocol A: NMR Regioisomer Differentiation Workflow This protocol is designed to be self-validating; the presence or absence of a single specific cross-peak dictates the result.

  • Sample Preparation: Dissolve ~15–20 mg of the purified thiazole product in 0.6 mL of anhydrous DMSO-

    
    . Causality Note: DMSO is strictly preferred over 
    
    
    
    due to the poor solubility of primary carboxamides in non-polar solvents and to prevent rapid amide proton exchange, which broadens signals.
  • 1D Acquisition: Acquire a standard

    
    H spectrum (16 scans, 2s relaxation delay) and a 
    
    
    
    C spectrum (1024 scans) at 298 K.
  • 2D HMBC Setup: Configure the HMBC experiment optimized for a long-range coupling constant (

    
    ) of 8 Hz.
    
  • Data Interpretation:

    • Identify the C2 carbon resonance in the

      
      C spectrum (typically the most downfield thiazole carbon, ~136–142 ppm).
      
    • Locate the methyl protons in the

      
      H spectrum (~2.5–2.7 ppm).
      
    • Trace the HMBC cross-peaks. If a cross-peak connects the methyl protons to C2, the compound is the 4-methyl regioisomer. If absent, it is the 5-methyl target.

Protocol B: Single-Crystal X-Ray Diffraction (Orthogonal Validation) When NMR assignments require orthogonal validation (e.g., for IND regulatory submissions), X-ray crystallography provides absolute 3D structural proof[5].

  • Crystallization: Dissolve 10 mg of the compound in a minimal volume of hot ethanol. Allow slow evaporation or vapor diffusion with water over 48–72 hours to yield diffraction-quality crystals.

  • Data Collection: Mount a suitable single crystal on a diffractometer using Mo K

    
     radiation (
    
    
    
    Å) at 100 K. Causality Note: The low temperature minimizes thermal motion, which is crucial for accurately resolving the primary amide geometry and hydrogen-bonding networks.
  • Refinement: The heavy bromine atom and the sulfur atom (which has a significantly larger electron density than nitrogen) will easily phase the structure. This unambiguously reveals whether the methyl group is adjacent to the sulfur (C5) or the nitrogen (C4).

Workflow A Synthesized Thiazole Mixture B 1H & 13C NMR Profiling A->B Initial Screening C 2D HMBC / HSQC B->C Identify Connectivities D Single Crystal X-Ray Diffraction C->D Orthogonal Validation E Regioisomer Confirmation C->E Primary Assignment D->E Absolute 3D Structure

Step-by-step analytical workflow for the definitive structural assignment of thiazole regioisomers.

Data Presentation and Comparison

The following tables summarize the expected quantitative data for the two primary regioisomers based on empirical thiazole shift patterns[3].

Table 1: Expected


C NMR Chemical Shifts (DMSO-

)
Carbon Position2-Bromo-5-methylthiazole-4-carboxamide (Target)2-Bromo-4-methylthiazole-5-carboxamide (Regioisomer)
C2 (C-Br) ~136 – 140 ppm~138 – 142 ppm
C4 ~145 – 150 ppm (Attached to

)
~150 – 155 ppm (Attached to

)
C5 ~125 – 130 ppm (Attached to

)
~120 – 125 ppm (Attached to

)
C=O (Amide) ~162 – 165 ppm~160 – 164 ppm

~12 – 15 ppm~15 – 18 ppm

Table 2: Diagnostic HMBC Correlations

Proton SourceTarget (5-Methyl Isomer)Regioisomer (4-Methyl Isomer)

protons
C5 (

), C4 (

)
C4 (

), C5 (

), C2 (

)

protons
C=O (

), C4 (

)
C=O (

), C5 (

)

Conclusion

The differentiation of 2-Bromo-5-methylthiazole-4-carboxamide from its regioisomers cannot be reliably achieved through basic 1D NMR or MS alone due to the structural similarities of the thiazole ring. By employing a self-validating HMBC NMR protocol to map the 3-bond connectivity of the methyl protons to the C2 carbon, researchers can definitively assign the regiochemistry[4]. Orthogonal validation via X-ray crystallography ensures absolute structural integrity for downstream drug development workflows[5].

References

  • Visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b][1,2,4]triazoles: advantageous synthetic application of aqueous conditions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach Source: ChemRxiv URL:[Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy Source: Oxford Instruments URL:[Link]

  • Synthesis of 2-bromo-4-methylthiazole-5-carboxamide derivatives Source: Asian Journal of Chemistry URL:[Link]

  • Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.